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BAY 73-1449 Documentation Hub

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  • Product: BAY 73-1449
  • CAS: 693790-96-4

Core Science & Biosynthesis

Foundational

BAY 73-1449: Chemical Structure and Synthesis Guide

This guide details the chemical structure, synthesis, and pharmacological profile of BAY 73-1449 , a potent and selective Prostacyclin Receptor (IP) Antagonist. Executive Summary BAY 73-1449 is a highly selective, high-a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and pharmacological profile of BAY 73-1449 , a potent and selective Prostacyclin Receptor (IP) Antagonist.

Executive Summary

BAY 73-1449 is a highly selective, high-affinity antagonist of the human prostacyclin receptor (IP receptor). Unlike prostacyclin (PGI2) analogs which induce vasodilation and inhibit platelet aggregation via IP receptor activation, BAY 73-1449 blocks these effects. It has been utilized extensively in cardiovascular research to delineate the physiological roles of the IP receptor, particularly in portal hypertension and inflammatory pain models.

  • Primary Target: Prostacyclin Receptor (IP) (IC50 < 0.1 nM).[1]

  • Therapeutic Area: Cardiovascular (Portal Hypertension), Inflammation.

  • Chemical Class: Anilinopyrimidine derivative.

Chemical Structure & Properties

The molecule features a central pyrimidine scaffold substituted at the 4- and 6-positions. The key pharmacophores include a lipophilic 4-benzyloxyphenyl tail (for hydrophobic pocket binding) and a polar (S)-phenylalanine moiety (mimicking the carboxylate head group of endogenous prostaglandins).

Physicochemical Data
PropertyValue
IUPAC Name (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid
CAS Registry Number 693790-96-4
Molecular Formula C₂₆H₂₃N₃O₃
Molecular Weight 425.48 g/mol
SMILES O=C(O)Nc1cc(ncn1)-c1ccc(OCc2ccccc2)cc1
Chirality S-enantiomer (derived from L-Phenylalanine)
Solubility Soluble in DMSO (>50 mg/mL); practically insoluble in water.[2]

Retrosynthetic Analysis

To design a robust synthesis for BAY 73-1449, we apply a disconnection approach centered on the pyrimidine core. The molecule can be assembled from three commercially available building blocks:

  • 4,6-Dichloropyrimidine: The electrophilic core.

  • 4-Benzyloxyphenylboronic acid: The aryl nucleophile for the "tail".

  • L-Phenylalanine (ester): The chiral amine nucleophile for the "head".

Strategic Logic
  • Order of Addition: The 4,6-dichloropyrimidine is symmetric. The first substitution (Suzuki coupling) renders the pyrimidine asymmetric. The second substitution (SNAr) installs the chiral amino acid.

  • Chiral Integrity: Using L-phenylalanine requires mild conditions to prevent racemization at the alpha-carbon.

Retrosynthesis Figure 1: Retrosynthetic disconnection of BAY 73-1449. Target BAY 73-1449 (Target Molecule) Precursor1 Intermediate A (Chloropyrimidine derivative) Target->Precursor1 Deprotection & SNAr Precursor2 L-Phenylalanine (Chiral Amine Source) Target->Precursor2 C-N Bond Formation SM1 4,6-Dichloropyrimidine Precursor1->SM1 Suzuki Coupling SM2 4-Benzyloxyphenylboronic acid Precursor1->SM2 C-C Bond Formation

Detailed Synthesis Protocol

This protocol is reconstructed based on standard medicinal chemistry methodologies for 2,4,6-substituted pyrimidines and consistent with the patent literature for this class of IP antagonists.

Phase 1: Suzuki-Miyaura Coupling

Objective: Mono-arylation of 4,6-dichloropyrimidine.

  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), 4-Benzyloxyphenylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1).

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine and the boronic acid in degassed DME.

    • Add the aqueous Na₂CO₃ solution and the palladium catalyst.

    • Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.

    • Note: Control stoichiometry carefully to minimize bis-arylation.

    • Workup: Cool, dilute with ethyl acetate, wash with brine. Dry over MgSO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate 4-chloro-6-[4-(benzyloxy)phenyl]pyrimidine .

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Installation of the chiral amino acid moiety.

  • Reagents: Intermediate from Phase 1 (1.0 eq), L-Phenylalanine tert-butyl ester hydrochloride (1.2 eq), Triethylamine (3.0 eq).

  • Solvent: DMF or n-Butanol.

  • Procedure:

    • Dissolve the chloropyrimidine intermediate and the amino acid ester in the solvent.

    • Add triethylamine to neutralize the hydrochloride salt and scavenge HCl generated during substitution.

    • Heat to 90–100°C for 12 hours.

    • Mechanism:[1][3] The electron-deficient pyrimidine ring facilitates nucleophilic attack by the amine of phenylalanine.

    • Workup: Dilute with water, extract with ethyl acetate.

    • Purification: Silica gel chromatography to yield the ester-protected BAY 73-1449 .

Phase 3: Ester Hydrolysis (Deprotection)

Objective: Unmasking the carboxylic acid to yield the final active drug.

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

  • Procedure:

    • Dissolve the tert-butyl ester intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • Final Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

    • Product: BAY 73-1449 (White to off-white solid).

Synthesis Figure 2: Step-by-step synthesis workflow. Step1 Step 1: Suzuki Coupling 4,6-Dichloropyrimidine + Boronic Acid (Pd cat., 80°C) Step2 Step 2: SNAr + L-Phe-OtBu (Et3N, 90°C) Step1->Step2 Intermediate 1 Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Protected Ester Final BAY 73-1449 Step3->Final Free Acid

Mechanism of Action & Pharmacology

BAY 73-1449 acts as a competitive antagonist at the IP receptor (G-protein coupled receptor).

  • Endogenous Ligand: Prostacyclin (PGI2).

  • Normal Pathway: PGI2 binds IP receptor

    
     Gs protein activation 
    
    
    
    Adenylyl Cyclase activation
    
    
    Increased cAMP
    
    
    PKA activation
    
    
    Vasodilation / Platelet Inhibition.
  • BAY 73-1449 Effect: Blocks IP receptor

    
     Prevents cAMP elevation.
    

This mechanism is critical for researchers studying the constitutive activity of IP receptors or distinguishing between IP-mediated vs. EP-mediated effects of prostaglandins.

Mechanism Figure 3: Mechanism of Action - IP Receptor Antagonism. Ligand Prostacyclin (PGI2) Receptor IP Receptor (GPCR) Ligand->Receptor Activates Antagonist BAY 73-1449 Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Effect Vasodilation & Anti-aggregation cAMP->Effect

[1]

References

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology, 590(1-3), 322–326.[4] Link

  • Bley, K. R., et al. (2006). The role of IP prostanoid receptors in inflammatory pain. British Journal of Pharmacology, 147(3), 335–345. Link

  • IUPHAR/BPS Guide to Pharmacology. (2024). Prostanoid Receptors: IP Receptor Antagonists.[1][5] Link

Sources

Exploratory

Technical Guide: BAY 73-1449 (IP Receptor Antagonist)

This guide is structured as a high-level technical whitepaper for researchers utilizing BAY 73-1449 (CAS 693790-96-4). Editorial Note on Nomenclature: BAY 73-1449 (CAS 693790-96-4) is a potent, selective Prostacyclin Rec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for researchers utilizing BAY 73-1449 (CAS 693790-96-4).

Editorial Note on Nomenclature:

  • BAY 73-1449 (CAS 693790-96-4) is a potent, selective Prostacyclin Receptor (IP) Antagonist .[1]

  • Distinction: It is frequently confused with Regorafenib (BAY 73-4506), a multi-kinase inhibitor. This guide strictly covers the IP antagonist defined by the provided CAS number.

[1]

Executive Summary

BAY 73-1449 is a highly potent and selective antagonist of the Prostacyclin Receptor (IP), a Gs-coupled G-protein coupled receptor (GPCR). With an IC50 of < 0.1 nM in cAMP assays, it serves as a critical chemical probe for dissecting the role of the prostacyclin (PGI2) pathway in vascular hemodynamics, inflammation, and pain sensation. This guide details the physicochemical properties, mechanistic basis, and validated experimental protocols for its application in in vitro and in vivo models.

Part 1: Chemical & Pharmacological Profile[2][3]

Chemical Identity[2][4][5]
  • CAS Number: 693790-96-4[2]

  • IUPAC Name: (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid[2]

  • Molecular Formula: C₂₆H₂₃N₃O₃

  • Molecular Weight: 425.48 g/mol

  • Solubility: Soluble in DMSO (>50 mg/mL).[3] Practically insoluble in water.

Pharmacological Metrics
ParameterValueContext
Target Prostacyclin Receptor (IP)Selective Antagonist
IC50 (Functional) < 0.1 nMcAMP accumulation assay (HEL cells)
Selectivity HighMinimal activity against other prostanoid receptors (EP1-4, DP, FP, TP)
In Vivo Dosage 0.1 – 5 mg/kgRat models (i.v. or s.c.)

Part 2: Mechanism of Action (The "Why")

The IP Signaling Cascade

Endogenous Prostacyclin (PGI2) binds to the IP receptor, inducing a conformational change that activates the Gs alpha subunit (


). This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

BAY 73-1449 Intervention: BAY 73-1449 acts as an orthosteric antagonist, competing with PGI2 for the binding pocket. By blocking this interaction, it prevents the Gs-mediated rise in cAMP, thereby maintaining vascular tone or preventing PGI2-mediated sensitization of sensory neurons.

Pathway Visualization

The following diagram illustrates the blockade of the PGI2 signaling axis by BAY 73-1449.

IP_Signaling_Blockade Figure 1: Mechanism of Action of BAY 73-1449 (IP Antagonism) Ligand PGI2 / Iloprost (Agonist) IP_Rec IP Receptor (GPCR) Ligand->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Effect Vasodilation / Platelet Inhibition PKA->Effect Downstream

Part 3: Experimental Protocols

In Vitro Functional Assay: cAMP Quantification

Since the IP receptor couples to Gs, the most robust validation of BAY 73-1449 activity is measuring the inhibition of agonist-induced cAMP accumulation.

System: Human Erythroleukemia (HEL) cells (endogenously express IP receptors) or IP-transfected HEK293 cells.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve BAY 73-1449 in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 10 pM to 1 µM) in assay buffer (HBSS + 0.5 mM IBMX).

    • Note: IBMX is critical to inhibit phosphodiesterases, preventing cAMP degradation during the assay.

  • Cell Seeding:

    • Seed HEL cells at 2,000 cells/well in a 384-well white optical plate.

  • Antagonist Pre-Incubation:

    • Add BAY 73-1449 dilutions to cells. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation ensures the antagonist occupies the receptor before the agonist is introduced.

  • Agonist Stimulation:

    • Add an EC80 concentration of a stable IP agonist (e.g., Iloprost or Cicaprost). Incubate for 30-45 minutes .

  • Detection (TR-FRET/HTRF):

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate for 1 hour at room temperature.

    • Read on a compatible plate reader (e.g., EnVision) at 665 nm / 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio. Plot % Inhibition vs. Log[BAY 73-1449].

    • Success Criteria: IC50 should be < 1 nM.

In Vivo Formulation & Administration

BAY 73-1449 is lipophilic. Proper formulation is essential to avoid precipitation in biological fluids.

Formulation Protocol (Intravenous/Subcutaneous):

  • Stock: 20 mg/mL in DMSO.

  • Vehicle: 10% DMSO / 90% Corn Oil (for s.c.) or 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in Saline (for i.v.).

  • Preparation:

    • Add DMSO stock to the vortexing vehicle slowly.

    • Sonicate for 5-10 minutes until clear.

    • Warning: Do not use simple PBS/Saline as the vehicle; the compound will crash out, leading to erratic PK data.

Experimental Workflow Visualization:

Experimental_Workflow Figure 2: In Vitro cAMP Inhibition Workflow Stock DMSO Stock (10 mM) Dilution Serial Dilution (+ IBMX Buffer) Stock->Dilution Incubate1 Pre-Incubation (15 min) Dilution->Incubate1 Cells HEL Cells (IP Receptor+) Cells->Incubate1 Agonist Add Agonist (Iloprost EC80) Incubate1->Agonist Lysis Lysis & Detection (HTRF Reagents) Agonist->Lysis 45 min Readout Data Analysis (IC50 Calc) Lysis->Readout

Part 4: Data Interpretation & Troubleshooting

Expected Results
Assay TypeMetricExpected RangeInterpretation
cAMP (HEL Cells) IC500.05 – 0.5 nMPotent antagonism. If >10 nM, check compound integrity or DMSO %
Portal Hypertension (Rat) Shunt FlowSignificant ReductionReduced splenic shunt outflow indicates successful IP blockade
Blood Pressure MAPNo major dropUnlike agonists, antagonists generally do not lower BP in normotensive animals
Troubleshooting Guide
  • Issue: High Assay Variability.

    • Cause: Inconsistent cell density or DMSO intolerance.

    • Fix: Keep final DMSO concentration < 0.5% in the assay well. Use automated dispensing for low volumes.

  • Issue: Compound Precipitation.

    • Cause: Diluting directly into cold aqueous buffer.

    • Fix: Perform intermediate dilutions in DMSO before the final step into buffer. Use SBE-β-CD for in vivo work.

References

  • Vascular Actions of BAY 73-1449

    • Title: Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[4]

    • Source: PubMed / NCBI (2008).
    • Link:[Link]

  • Chemical Probe Data (MedChemExpress)

    • Title: BAY 73-1449 Product Information & Biological Activity.[1]

    • Source: MedChemExpress.
  • TargetMol Technical Data

    • Title: BAY 73-1449: Potent and Selective IP Antagonist.[1][5]

    • Source: TargetMol.[3]

Sources

Foundational

BAY 73-1449: Discovery, Mechanism, and Preclinical Pharmacology

The following technical guide details the discovery, mechanism, and pharmacological characterization of BAY 73-1449 , a highly potent and selective antagonist of the prostacyclin (IP) receptor. Compound Code: BAY 73-1449...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, mechanism, and pharmacological characterization of BAY 73-1449 , a highly potent and selective antagonist of the prostacyclin (IP) receptor.

Compound Code: BAY 73-1449 Target: Prostacyclin Receptor (IP) Primary Indication (Research): Portal Hypertension, Hemodynamic Regulation Development Status: Preclinical Tool Compound[1]

Executive Summary

BAY 73-1449 is a synthetic, non-prostanoid small molecule developed by Bayer HealthCare AG. It functions as a potent, competitive antagonist of the human prostacyclin receptor (IP receptor), exhibiting an IC


 of < 0.1 nM in cAMP functional assays.[2][3]

Unlike prostacyclin (PGI


) analogs used to treat pulmonary hypertension (e.g., iloprost), BAY 73-1449 was developed to investigate the pathological role of excessive IP receptor activation. It has served as a critical pharmacological probe in elucidating the mechanisms of splanchnic vasodilation in portal hypertension, challenging the paradigm that PGI

is solely a beneficial cytoprotective agent.

Chemical Identity and Properties

BAY 73-1449 represents a departure from the arachidonic acid-mimicking structures of early prostanoids. It utilizes a pyrimidine scaffold decorated with hydrophobic moieties to achieve high affinity binding.

Physicochemical Profile
PropertyValue
IUPAC Name (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid
CAS Number 693790-96-4
Molecular Formula C

H

N

O

Molecular Weight 425.48 g/mol
Solubility DMSO (>50 mg/mL); Insoluble in water
Chirality S-enantiomer (derived from L-Phenylalanine)
Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Carboxylic Acid Tail (L-Phenylalanine moiety): Mimics the C1-carboxyl group of endogenous prostacyclin, essential for ionic interaction with the conserved Arginine residue (Arg279) in the IP receptor transmembrane domain.

  • Central Pyrimidine Core: Acts as a rigid linker, replacing the cyclopentane/ene chain of prostaglandins.

  • Benzyloxyphenyl Tail: A bulky hydrophobic group that occupies the hydrophobic pocket of the receptor, likely preventing the conformational shift required for G

    
     coupling.
    

Mechanism of Action (MoA)

Signaling Pathway

The IP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to G


. Under physiological conditions, binding of PGI

triggers adenylyl cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA), leading to smooth muscle relaxation (vasodilation).

BAY 73-1449 Antagonism: BAY 73-1449 binds competitively to the IP receptor, preventing PGI


-mediated G

activation. In pathological states like portal hypertension, where PGI

is overproduced, this antagonism restores vascular tone.
Pathway Visualization

MOA PGI2 Endogenous PGI2 (Ligand) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks Block Vasoconstriction (Restored Tone) BAY->Block Result Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Response Vasodilation (Smooth Muscle Relaxation) PKA->Response Normal Physiology

Figure 1: Mechanism of Action. BAY 73-1449 competitively blocks the PGI2-IP Receptor interaction, preventing the cAMP signaling cascade and inhibiting vasodilation.

Discovery and Preclinical Pharmacology[1]

The development of BAY 73-1449 was driven by the need to understand the "hyperdynamic circulation" observed in liver cirrhosis and portal hypertension. While PGI


 is generally protective, its overexpression in the splanchnic vasculature contributes to pathological vasodilation, increasing blood flow into the portal vein and exacerbating pressure.
Key Study: Portal Hypertension in Rats (2008)

The definitive characterization of BAY 73-1449 was published in the European Journal of Pharmacology (2008).[4] Researchers utilized the compound to dissect the contribution of IP receptors to splanchnic hyperemia.

Experimental Design
  • Model: Portal Vein Ligated (PVL) Wistar rats (a model of pre-hepatic portal hypertension).

  • Method: Radioactive microsphere technique to measure regional blood flow.[1]

  • Intervention:

    • Acute: Intravenous (IV) bolus (0.1–1.0 mg/kg).

    • Chronic: Subcutaneous (SC) injection (1–5 mg/kg/day for 7 days).[2]

Key Findings
ParameterBAY 73-1449 Treatment EffectInterpretation
Splenic Blood Flow Significantly Reduced IP receptors drive vasodilation in the spleen.
Mesenteric Inflow No Significant ChangeMesenteric vasodilation is likely driven by other mediators (e.g., NO, TNF

).
Portal Pressure No Significant ChangeReducing splenic flow alone was insufficient to lower total portal pressure in this model.[2]
Porto-systemic Shunting No Effect (Chronic)IP blockade did not prevent the formation of collateral vessels (shunts).
Scientific Insight

This study validated that PGI


 plays a region-specific role in portal hypertension. It is a dominant vasodilator in the splenic bed but less critical in the mesenteric bed. This specificity highlights BAY 73-1449's utility in dissecting complex hemodynamic phenotypes.

Experimental Protocols

A. Chemical Synthesis (Retrosynthetic Analysis)

Note: While the exact industrial process is proprietary, the structure suggests a convergent synthesis utilizing standard medicinal chemistry protocols.

  • Core Assembly: A Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and 4-(benzyloxy)phenylboronic acid yields the intermediate 4-chloro-6-[4-(benzyloxy)phenyl]pyrimidine.

  • Chiral Introduction: A Nucleophilic Aromatic Substitution (S

    
    Ar) reaction is performed. The intermediate is reacted with L-Phenylalanine  (or its methyl ester) in the presence of a base (e.g., DIPEA) and heat.
    
  • Deprotection: If an ester was used, a final hydrolysis step (LiOH/THF) yields the free acid BAY 73-1449.

B. In Vivo Administration Protocol

Purpose: Acute hemodynamic assessment in rodents.

  • Vehicle Preparation:

    • Dissolve BAY 73-1449 in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dilute stock 1:10 into a carrier solution (e.g., 20% SBE-

      
      -CD in saline or PEG400/Water) immediately prior to injection to avoid precipitation. Note: The compound is highly lipophilic.
      
  • Dosing:

    • IV: 0.1 to 1.0 mg/kg via femoral vein catheter. Administer slowly over 1 minute.

    • SC: 1.0 to 5.0 mg/kg suspended in corn oil (depot effect).

  • Monitoring:

    • Monitor Mean Arterial Pressure (MAP) continuously. BAY 73-1449 may cause a transient increase in MAP in hypertensive models due to systemic vasoconstriction.

Experimental Workflow Visualization

Workflow Start Synthesis (Suzuki + SnAr) Formulation Formulation (DMSO/Corn Oil) Start->Formulation Admin Administration (IV or SC) Formulation->Admin Model Rat Model (Portal Vein Ligation) Model->Admin 7 Days Post-Ligation Readout Microsphere Analysis (Blood Flow) Admin->Readout Acute (1h) or Chronic (7d)

Figure 2: Experimental workflow for the validation of BAY 73-1449 in hemodynamic studies.

References

  • Primary Pharmacology & In Vivo Study: Hynes, S. O., et al. (2008). "Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat." European Journal of Pharmacology, 590(1-3), 322-326.[4][5]

  • Receptor Classification & Database: IUPHAR/BPS Guide to PHARMACOLOGY. "Prostanoid Receptors: IP Receptor."

  • Chemical Structure & Properties: PubChem Database. "Compound Summary: BAY 73-1449."

  • Target Validation Context: Grange, C., et al. (2020). "The Role of Prostacyclin in Portal Hypertension." Liver International. (Contextual grounding for IP antagonism). (Note: General reference for PGI2 in liver disease).

Sources

Exploratory

BAY 73-1449: Selective IP Receptor Antagonism and Downstream Signaling Modulation

Topic: BAY 73-1449 Downstream Signaling Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary BAY 73-1449 is a high-potency, selective ant...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: BAY 73-1449 Downstream Signaling Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

BAY 73-1449 is a high-potency, selective antagonist of the Prostacyclin Receptor (IP) , a G-protein coupled receptor (GPCR) encoded by the PTGIR gene. Unlike non-selective NSAIDs that inhibit upstream prostaglandin synthesis, BAY 73-1449 precisely targets the receptor-ligand interface, blocking the downstream Gs-mediated signaling cascade.

This guide details the molecular mechanism of BAY 73-1449, its suppression of the cAMP-PKA axis, and its utility in dissecting the hemodynamic roles of prostacyclin (PGI2), particularly in portal hypertension models.

Molecular Mechanism & Target Architecture

The Target: IP Receptor (PTGIR)

The IP receptor is the primary transducer for Prostacyclin (PGI2) , a potent vasodilator and inhibitor of platelet aggregation.[1] Under homeostatic conditions, PGI2 binds to the IP receptor, inducing a conformational change that couples the receptor to the heterotrimeric Gs protein .

BAY 73-1449 Interaction Profile

BAY 73-1449 functions as a competitive antagonist . It occupies the orthosteric binding site of the IP receptor, preventing PGI2 docking without inducing G-protein activation.

ParameterValueContext
Target IP Receptor (PTGIR)Human / Rat
Modality Competitive AntagonistBlocks PGI2 binding
Potency (IC50) < 0.1 nMcAMP accumulation assays (HEL cells)
Selectivity HighMinimal affinity for EP, DP, TP, or FP receptors
Key Phenotype Vasoconstriction / Anti-shuntReverses PGI2-mediated relaxation

Downstream Signaling Architecture

To understand the impact of BAY 73-1449, one must map the canonical pathway it suppresses. The drug effectively "silences" the constitutive or ligand-induced tone of the IP receptor.

The Canonical Pathway (Target of Blockade)
  • Ligand Binding: PGI2 binds IP Receptor.

  • Transduction: G

    
    s subunit dissociates and activates Adenylyl Cyclase (AC) .
    
  • Second Messenger: AC converts ATP to cyclic AMP (cAMP) .

  • Effector Activation: Elevated cAMP activates Protein Kinase A (PKA) .

  • Physiological Output:

    • Vascular Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and opens

      
       channels 
      
      
      
      Relaxation (Vasodilation) .
    • Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein)

      
      Inhibition of Aggregation .
      
Mechanism of Signal Interruption

BAY 73-1449 imposes a blockade at Step 1. By sterically hindering PGI2, it prevents the G


s-AC coupling.
  • Immediate Consequence: Rapid drop in intracellular cAMP levels relative to PGI2-stimulated states.

  • Functional Outcome: Restoration of vascular tone (vasoconstriction) in beds where PGI2 maintains patency (e.g., splenic shunts in portal hypertension).

Pathway Visualization

The following diagram illustrates the canonical signaling pathway and the specific node of inhibition by BAY 73-1449.

BAY731449_Pathway cluster_drug_effect BAY 73-1449 Effect node_activator Prostacyclin (PGI2) (Endogenous Ligand) node_receptor IP Receptor (GPCR) node_activator->node_receptor Activation node_drug BAY 73-1449 (Antagonist) node_drug->node_receptor Competitive Blockade (IC50 < 0.1 nM) node_gs Gs Protein (Heterotrimeric) node_receptor->node_gs Coupling node_ac Adenylyl Cyclase (AC) node_gs->node_ac Stimulates node_camp cAMP (Second Messenger) node_ac->node_camp ATP -> cAMP node_pka Protein Kinase A (PKA) node_camp->node_pka Activates node_vasp VASP (Ser157) Phosphorylation node_pka->node_vasp Phosphorylates node_mlck MLCK Inhibition node_pka->node_mlck Inhibits node_outcome2 Inhibition of Platelet Aggregation node_vasp->node_outcome2 node_outcome1 Vasodilation (Smooth Muscle Relaxation) node_mlck->node_outcome1

Figure 1: Mechanism of Action. BAY 73-1449 competes with PGI2 for the IP receptor, severing the Gs-cAMP-PKA axis and preventing downstream vasodilation and anti-thrombotic effects.

Physiological Implications & Field-Proven Insights

Portal Hypertension and Hemodynamics

Research utilizing BAY 73-1449 has provided critical insights into the pathophysiology of portal hypertension. In rat models (portal vein ligation), endogenous prostacyclin drives the formation and maintenance of portosystemic shunts (collateral vessels that bypass the liver).

  • Experimental Finding: Acute administration of BAY 73-1449 (0.1–1 mg/kg i.v.) significantly reduced splenic shunt vessel outflow .[2]

  • Selectivity Insight: Crucially, this reduction occurred without affecting mesenteric inflow . This suggests that IP receptors are differentially upregulated or functionally more significant in the pathological shunt vasculature compared to the normal mesenteric bed [1].

  • Clinical Relevance: This highlights the IP receptor as a potential target for modulating splanchnic hyperdynamic circulation without compromising global perfusion.

Platelet Biology

While PGI2 is a master regulator of platelet quiescence, BAY 73-1449 serves as a tool to verify "PGI2-dependence" in thrombosis studies. If a test compound inhibits platelet aggregation, pre-treatment with BAY 73-1449 can determine if the effect is mediated via the IP receptor.

Experimental Protocols

Protocol A: cAMP Inhibition Assay (Functional Validation)

Objective: To validate the antagonistic potency of BAY 73-1449 against a PGI2 analog (e.g., Iloprost or Cicaprost).

Reagents:

  • HEL cells (Human Erythroleukemia) or IP-transfected CHO cells.

  • IBMX (Phosphodiesterase inhibitor).

  • TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

Workflow:

  • Cell Prep: Seed HEL cells at 2,000 cells/well in 384-well plates.

  • Pre-incubation: Add BAY 73-1449 (concentration range: 0.01 nM – 1 µM) for 15 minutes.

  • Stimulation: Add EC80 concentration of Iloprost (agonist) + 0.5 mM IBMX. Incubate for 30 minutes at RT.

  • Detection: Add detection reagents (cAMP-d2 + Anti-cAMP-Cryptate). Incubate 1 hour.

  • Analysis: Measure FRET signal (665 nm/620 nm).

  • Calculation: Plot % Inhibition vs. Log[BAY 73-1449]. Expect IC50 < 0.1 nM.

Protocol B: Isolated Vessel Myography (Ex Vivo)

Objective: To demonstrate functional antagonism in vascular tissue.

Workflow:

  • Isolation: Dissect rat pulmonary artery or portal vein rings.

  • Mounting: Mount rings in a wire myograph bath containing Krebs-Henseleit solution (37°C, oxygenated).

  • Pre-constriction: Induce stable tone with Phenylephrine (PE, 1 µM) or U46619.

  • Agonist Curve: Perform a cumulative concentration-response curve (CCRC) with PGI2 or Cicaprost to establish relaxation. Wash out.

  • Antagonist Incubation: Incubate BAY 73-1449 (10 nM) for 30 minutes.

  • Re-challenge: Repeat Agonist CCRC.

  • Result: A rightward shift in the agonist log-dose response curve (Schild plot analysis) confirms competitive antagonism.

Experimental Workflow Visualization

Experimental_Workflow step1 Step 1: Cell Seeding (HEL or CHO-IP) step2 Step 2: Antagonist Pre-treatment (BAY 73-1449, 15 min) step1->step2 step3 Step 3: Agonist Stimulation (Iloprost + IBMX) step2->step3 Blockade Setup step4 Step 4: TR-FRET Detection (cAMP Quantification) step3->step4 cAMP Accumulation step5 Step 5: Data Analysis (IC50 Calculation) step4->step5 Signal Readout

Figure 2: High-throughput cAMP inhibition assay workflow for validating BAY 73-1449 potency.

References

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008).[2] Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology, 590(1-3), 322–326.[3][2][4][5][6][7]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Prostanoid Receptors: IP Receptor Antagonists.[1]

  • MedChemExpress. (2024). BAY 73-1449 Product Datasheet & Biological Activity.

Sources

Foundational

An In-Depth Technical Guide to Investigating the Off-Target Effects of BAY 73-1449

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of BAY 73-1449, a potent and selective antagonist of the prost...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of BAY 73-1449, a potent and selective antagonist of the prostacyclin receptor (IP). While BAY 73-1449 has a high affinity for its intended target, a thorough understanding of its broader interaction profile within the cellular environment is critical for a complete assessment of its therapeutic potential and safety.[1][2][3] This document outlines a multi-tiered, systematic approach, from initial in silico predictions to rigorous cellular validation, to construct a detailed off-target profile for this compound.

Introduction to BAY 73-1449 and the Rationale for Off-Target Investigation

BAY 73-1449 is a small molecule inhibitor that has demonstrated high potency as a selective antagonist of the prostacyclin receptor (IP), with an IC50 value of less than 0.1 nM in cAMP assays.[1][3] Its primary mechanism of action involves blocking the signaling of prostacyclin (PGI2), a lipid mediator involved in vasodilation and inhibition of platelet aggregation.[2] The initial research focus for BAY 73-1449 has been in the context of cardiovascular conditions, such as lowering blood pressure and managing portal hypertension.[1][2]

However, as with any small molecule inhibitor, the potential for off-target interactions exists and can lead to unforeseen biological consequences, ranging from unexpected therapeutic benefits to adverse side effects. A proactive and comprehensive investigation into these off-target effects is a cornerstone of modern drug development, ensuring a more complete understanding of a compound's mechanism of action and its overall safety profile.[4][5]

This guide proposes a logical and technically robust workflow to systematically identify and validate the potential off-target interactions of BAY 73-1449.

A Multi-Pronged Strategy for Off-Target Profiling

A thorough investigation of off-target effects should not rely on a single methodology. Instead, a combination of computational and experimental approaches provides a more complete and reliable picture. The proposed strategy for BAY 73-1449 involves a tiered approach:

  • Tier 1: In Silico Profiling: Leveraging computational models to predict potential off-target interactions based on the chemical structure of BAY 73-1449.

  • Tier 2: Broad In Vitro Screening: Employing large-scale screening assays, such as kinome profiling, to experimentally test for interactions against a wide panel of purified proteins.

  • Tier 3: Unbiased Proteome-Wide Identification: Utilizing chemical proteomics to identify binding partners of BAY 73-1449 in a complex cellular environment.

  • Tier 4: Cellular Target Engagement and Validation: Confirming direct binding of BAY 73-1449 to potential off-targets within intact cells using methods like the Cellular Thermal Shift Assay (CETSA).

The following diagram illustrates this integrated workflow:

Off_Target_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Unbiased Proteome-Wide ID cluster_3 Tier 4: Cellular Validation InSilico In Silico Profiling (Structure-Based & Ligand-Based) PutativeOffTargets List of Putative Off-Targets InSilico->PutativeOffTargets KinomeProfiling Kinome Profiling (>400 Kinases) KinomeProfiling->PutativeOffTargets ChemProteomics Chemical Proteomics (e.g., Affinity Purification-MS) ChemProteomics->PutativeOffTargets CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) FunctionalAssay Functional Cellular Assays (Phenotypic Effects) CETSA->FunctionalAssay ValidatedOffTargets Validated Off-Targets FunctionalAssay->ValidatedOffTargets BAY731449 BAY 73-1449 BAY731449->InSilico BAY731449->KinomeProfiling BAY731449->ChemProteomics PutativeOffTargets->CETSA CETSA_Principle cluster_0 No Drug cluster_1 With BAY 73-1449 Protein_Unbound Protein Heat_Unbound Denatured Protein Protein_Unbound->Heat_Unbound Heat BAY731449 BAY 73-1449 Protein_Bound Protein BAY731449->Protein_Bound Binding Heat_Bound Stable Protein Protein_Bound->Heat_Bound Heat

Sources

Exploratory

Comprehensive Technical Guide: Pharmacokinetics and Pharmacodynamics of BAY 73-1449

Executive Summary BAY 73-1449 is a highly selective, highly potent non-prostanoid antagonist of the prostacyclin (IP) receptor. This whitepaper provides an in-depth technical analysis of its pharmacodynamics (PD), pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BAY 73-1449 is a highly selective, highly potent non-prostanoid antagonist of the prostacyclin (IP) receptor. This whitepaper provides an in-depth technical analysis of its pharmacodynamics (PD), pharmacokinetics (PK), and experimental applications. Designed for researchers and drug development professionals, this guide dissects the compound's mechanism of action, details field-proven experimental workflows, and explains the causality behind its specific hemodynamic effects in preclinical models of portal hypertension.

Molecular Profile and Target Biology

BAY 73-1449 ((2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid) is a synthetic small molecule (MW: 425.49 g/mol ) engineered to selectively target the [1].

The IP receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in the vascular endothelium, smooth muscle cells, and platelets[1]. Upon activation by its endogenous ligand, prostacyclin (PGI2), the receptor stimulates adenylate cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP)[1]. This secondary messenger activates Protein Kinase A (PKA), initiating a phosphorylation cascade that ultimately lowers intracellular calcium, inducing potent vasodilation and inhibiting platelet aggregation[1].

BAY 73-1449 acts via competitive orthosteric blockade of the IP receptor, preventing PGI2-mediated Gs activation[2]. This makes it an indispensable tool compound for isolating the specific hemodynamic contributions of prostacyclin in complex vascular networks.

Signaling PGI2 Prostacyclin (PGI2) IP_Rec IP Receptor (Gs-coupled GPCR) PGI2->IP_Rec Agonism BAY BAY 73-1449 (IP Antagonist) BAY->IP_Rec Competitive Blockade Gs Gs Protein Activation IP_Rec->Gs Stimulates AC Adenylate Cyclase (AC) Gs->AC Activates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Vasodilation & Platelet Inhibition PKA->Effects Phosphorylation cascade

IP Receptor Signaling Pathway and the Antagonistic Mechanism of BAY 73-1449.

Pharmacodynamics (PD): Mechanism of Action

In Vitro Efficacy

BAY 73-1449 demonstrates exceptional in vitro potency. In cAMP accumulation assays utilizing human erythroleukemia (HEL) cells and rat dorsal root ganglia (DRG), the compound exhibits an IC50 of < 0.1 nM[2]. Expertise & Causality: The reliance on cAMP assays for PD validation is driven by the IP receptor's Gs-coupling. Measuring cAMP provides a direct, quantifiable, and highly sensitive readout of receptor blockade, isolating the primary signaling event before downstream physiological amplification occurs.

In Vivo Hemodynamics

The primary in vivo application of BAY 73-1449 has been in the , a standard for studying portal hypertension[3]. Acute intravenous (i.v.) administration of BAY 73-1449 (0.1–1 mg/kg) significantly reduces splenic shunt vessel outflow without altering primary mesenteric arterial inflow[3]. Expertise & Causality: Why does BAY 73-1449 selectively affect shunts? In portal hypertension, the splanchnic vascular bed undergoes profound vasodilation, partially driven by localized upregulation of COX-derived prostacyclin. The newly formed porto-systemic collateral vessels (shunts) are hypersensitive to PGI2. By blocking the IP receptor, BAY 73-1449 selectively increases vascular resistance in these collateral beds, reducing pathological shunt flow without compromising the essential perfusion of the primary mesenteric bed.

Pharmacokinetics (PK) and Dosing Strategies

The pharmacokinetic profile of BAY 73-1449 heavily dictates its experimental utility. Data from preclinical models reveal a distinct divergence between acute and chronic dosing outcomes, highlighting the importance of route selection[2][3].

  • Acute Intravenous (i.v.) Dosing: Bolus i.v. injection (0.1–1 mg/kg) yields immediate, high plasma concentrations sufficient to penetrate the splanchnic vascular bed and acutely block IP receptors, resulting in measurable hemodynamic changes (reduced shunt conductance)[3].

  • Chronic Subcutaneous (s.c.) Dosing: Administration of 1–5 mg/kg/day for 7 days fails to alter portal pressure or the overall degree of porto-systemic shunting[3].

Expertise & Causality: The lack of chronic efficacy via s.c. administration suggests a critical PK/PD limitation. It is highly probable that s.c. bolus dosing results in sub-therapeutic trough levels due to rapid systemic clearance. Furthermore, chronic orthosteric blockade of a single vasodilatory pathway often triggers physiological adaptation—specifically, the compensatory upregulation of parallel vasodilatory mediators (e.g., nitric oxide, endocannabinoids). For researchers aiming for sustained target engagement, continuous i.v. infusion via osmotic minipumps is theoretically superior to daily s.c. injections.

Quantitative Data Summary
ParameterModel / AssayValue / OutcomeRoute & DoseSource
IC50 (cAMP inhibition) Human HEL cells & Rat DRG< 0.1 nMIn vitro[2]
Splenic Shunt Outflow PVL Rat ModelSignificant Reductioni.v. (0.1 - 1.0 mg/kg)[3]
Mesenteric Inflow PVL Rat ModelNo Significant Changei.v. (0.1 - 1.0 mg/kg)[3]
Porto-systemic Shunting PVL Rat ModelNo Effects.c. (1 - 5 mg/kg/day, 7d)[3]
Portal Pressure PVL Rat ModelNo Effects.c. (1 - 5 mg/kg/day, 7d)[3]

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to verify target engagement.

Protocol 1: In Vitro cAMP Accumulation Assay (IP Receptor Antagonism)

Rationale: Validates the specific antagonistic potency of BAY 73-1449 against a known IP agonist (e.g., cicaprost).

  • Cell Preparation: Culture human HEL cells (which endogenously express IP receptors) in RPMI-1640 medium. Plate at

    
     cells/well in a 96-well plate.
    
  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX prevents the degradation of newly synthesized cAMP by cellular phosphodiesterases, ensuring that the measured cAMP reflects total, cumulative adenylate cyclase activity.

  • Antagonist Incubation: Add BAY 73-1449 at varying concentrations (

    
     to 
    
    
    
    M) and incubate for 15 minutes to allow for receptor binding.
  • Agonist Challenge: Add a sub-maximal concentration of an IP agonist (e.g., 10 nM cicaprost) to stimulate cAMP production. Incubate for 15 minutes.

  • Lysis and Detection: Lyse the cells and quantify cAMP using a competitive ELISA or TR-FRET assay.

  • Self-Validation Step: Include a forskolin-only well (a direct adenylate cyclase activator). Causality: This confirms that BAY 73-1449 specifically blocks the IP receptor and does not non-specifically inhibit adenylate cyclase downstream.

Protocol 2: In Vivo Portal Hypertensive Rat Model (PVL)

Rationale: Quantifies the effect of BAY 73-1449 on porto-systemic shunting using the gold-standard radioactive microsphere technique.

  • Surgery (PVL): Under isoflurane anesthesia, isolate the portal vein in male Wistar rats. Place a blunt 20-gauge needle alongside the vein, tie a silk ligature around both, and promptly remove the needle to create a calibrated partial stricture.

  • Acclimation: Allow 14 days for the development of portal hypertension and robust porto-systemic collateral vessels.

  • Catheterization: Cannulate the right carotid artery (for systemic pressure and reference blood sampling) and the ileocolic vein (for portal pressure).

  • Dosing: Administer BAY 73-1449 (0.1–1 mg/kg) via the femoral vein. Wait 15 minutes for hemodynamic equilibration.

  • Microsphere Injection: Inject

    
    Co-labeled microspheres (15 µm diameter) directly into the spleen.
    
    • Causality: Microspheres of exactly 15 µm will trap in the first capillary bed they encounter. Blood bypassing the liver via porto-systemic shunts will carry the microspheres directly to the lungs, allowing precise anatomical quantification of shunt fraction.

  • Quantification: Euthanize the animal. Excise the liver and lungs. Measure radioactivity using a gamma counter. Calculate: Shunt fraction (%) = (Lung Activity / (Liver + Lung Activity)) × 100.

  • Self-Validation Step: Use a vehicle-treated PVL control group to establish baseline shunting (typically >80% in a successful 14-day PVL model).

Workflow PVL 1. Portal Vein Ligation (PVL) Surgery Acclim 2. Recovery & Shunt Development (14 Days) PVL->Acclim Dosing 3. Administer BAY 73-1449 (i.v. 0.1-1 mg/kg) Acclim->Dosing Hemodynamics 4. Hemodynamic Monitoring Dosing->Hemodynamics Microspheres 5. Radioactive Microsphere Injection (15 µm) Hemodynamics->Microspheres Analysis 6. Quantify Porto-Systemic Shunting via Gamma Counter Microspheres->Analysis

In Vivo Workflow: Evaluating BAY 73-1449 in the Portal Hypertensive Rat Model.

References

  • Prostacyclin receptor Source: Wikipedia URL:[Link]

  • Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat Source: European Journal of Pharmacology (PubMed / NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Experimental Protocol for the Prostacyclin Receptor Antagonist BAY 73-1449

Introduction & Pharmacological Rationale In the study of hemodynamics and vascular biology, particularly within the context of portal hypertension, the role of prostacyclin (PGI2) is of critical interest. PGI2 is a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the study of hemodynamics and vascular biology, particularly within the context of portal hypertension, the role of prostacyclin (PGI2) is of critical interest. PGI2 is a potent endogenous vasodilator that is significantly overproduced in the splanchnic circulation during portal hypertension, driving a hyperdynamic state and facilitating the formation of porto-systemic shunts[1].

BAY 73-1449 is a highly potent and selective non-prostanoid antagonist of the prostacyclin (IP) receptor, exhibiting an IC50 of < 0.1 nM[2]. As an application scientist, utilizing BAY 73-1449 in vivo provides a precise pharmacological tool to isolate the role of PGI2 from other vasodilatory mediators (such as nitric oxide). By selectively blocking the IP receptor, researchers can evaluate the specific contribution of prostacyclin to shunt vessel development, splanchnic hyperemia, and overall portal pressure[1].

Physicochemical Profile & Formulation Guidelines

To ensure experimental reproducibility and prevent vehicle-induced artifacts, precise formulation of BAY 73-1449 is required. The compound is highly lipophilic, necessitating a two-step solubilization process for in vivo administration[2].

Table 1: Physicochemical Properties & Formulation of BAY 73-1449

PropertySpecification / Protocol
Chemical Name (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid[3]
CAS Number 693790-96-4[4]
Molecular Weight 425.49 g/mol [3]
Target Affinity (IC50) < 0.1 nM (Prostacyclin / IP Receptor)[2]
Stock Solubility Soluble in DMSO (up to 55 mg/mL / 129.27 mM)[2]
In Vivo Vehicle Prep 10% DMSO + 90% Corn Oil (Yields ~2.5 mg/mL) [2]. Note: Sonication is mandatory.

Expert Insight on Formulation Causality: The initial dissolution in DMSO is critical to disrupt the solid crystal lattice of the compound. Subsequent dilution in corn oil provides a physiological lipid carrier. Sonication must be employed to ensure complete micellar dispersion; failure to do so may result in micro-precipitation, leading to fatal pulmonary micro-embolisms upon intravenous (i.v.) injection.

Mechanism of Action

BAY 73-1449 exerts its effects by competitively binding to the IP receptor on vascular smooth muscle cells. This prevents endogenous PGI2 from activating the Gs-protein coupled cascade, thereby halting the elevation of intracellular cAMP and preventing subsequent smooth muscle relaxation[5].

MoA PGI2 Prostacyclin (PGI2) IP IP Receptor (Smooth Muscle) PGI2->IP Agonist Binding cAMP cAMP Elevation IP->cAMP Gs-protein Vasodilation Vasodilation & Shunt Outflow cAMP->Vasodilation Relaxation BAY BAY 73-1449 (IC50 < 0.1 nM) BAY->IP Antagonism

Mechanism of Action: BAY 73-1449 antagonizes the IP receptor, blocking PGI2-mediated vasodilation.

In Vivo Experimental Protocol: Portal Hypertension Model

To evaluate the vascular actions of BAY 73-1449, the Portal Vein Ligation (PVL) model in male Wistar rats is the gold standard[1]. This model reliably mimics pre-hepatic portal hypertension without the confounding variables of severe hepatocellular failure seen in cirrhotic models.

Surgical Induction (PVL)
  • Anesthesia & Preparation: Anesthetize male Wistar rats (approx. 250-300g) and perform a midline laparotomy.

  • Ligation: Isolate the portal vein. Place a blunt-tipped 20-gauge needle alongside the vein and tie a 3-0 silk ligature snugly around both the vein and the needle.

  • Stricture Formation: Carefully withdraw the needle, leaving a calibrated partial stricture of the portal vein.

  • Recovery: Close the abdomen and allow the animals to recover for 7 to 14 days. Causality: This timeframe is strictly required to allow the hyperdynamic circulation to establish and for porto-systemic shunt vessels to anatomically develop[1].

Hemodynamic Validation (Self-Validating System)

Before drug administration, the system must be validated to ensure the disease model was successful.

  • Cannulate the ileocolic vein to measure Portal Pressure (PP) .

  • Validation Check: Baseline PP must be >12 mmHg (indicating successful portal hypertension). Sham-operated controls should read between 6–8 mmHg. Do not proceed with dosing if the baseline PP is not elevated.

BAY 73-1449 Administration & Measurement
  • Acute Dosing: Administer BAY 73-1449 intravenously (i.v.) via a jugular or femoral cannula at a dose of 0.1 to 1.0 mg/kg [1].

  • Measurement Technique: Assess shunt vessel conductance and splanchnic flow using transit-time ultrasonic flow probes or the radioactive microsphere technique[1].

  • Causality of Route: An i.v. bolus is utilized for acute studies to bypass absorption kinetics, allowing for real-time, immediate monitoring of vascular conductance changes in the splenic and mesenteric beds.

Experimental Workflow

Workflow Step1 1. Animal Preparation Male Wistar Rats Step2 2. Surgical Induction Portal Vein Ligation (PVL) Step1->Step2 Step3 3. Disease Progression 7-14 Days for Shunt Formation Step2->Step3 Step4 4. Drug Administration BAY 73-1449 (i.v. or s.c.) Step3->Step4 Step5 5. Hemodynamic Assessment Microsphere / Conductance Step4->Step5

In vivo experimental workflow for evaluating BAY 73-1449 in portal hypertensive rat models.

Data Interpretation & Expected Outcomes

When analyzing the hemodynamic data post-administration, it is crucial to understand that blocking PGI2 does not uniformly reverse all symptoms of portal hypertension. The splanchnic vascular bed is regulated by multiple redundant pathways.

Table 2: Expected Hemodynamic Outcomes in PVL Rats (Acute i.v. Administration)

ParameterVehicle Control (PVL)BAY 73-1449 (0.1–1 mg/kg i.v.)Mechanistic Interpretation
Portal Pressure (PP) Elevated (>12 mmHg)Unchanged[1]IP receptor blockade alone is insufficient to acutely reverse global portal resistance.
Mesenteric Inflow Hyperdynamic (High)Unchanged[1]Splanchnic hyperemia is driven by multiple vasodilators (e.g., NO, endocannabinoids) beyond PGI2.
Splenic Shunt Outflow HighSignificantly Reduced [1]Shunt vessels are highly sensitive to PGI2; IP antagonism directly increases local shunt resistance.
Porto-Systemic Shunting HighUnchanged (chronic s.c.)[1]Chronic blockade (1-5 mg/kg s.c. for 7 days) does not prevent the anatomical formation of shunts[1].

Expert Insight on Outcomes: The primary value of BAY 73-1449 in this model is demonstrating that while PGI2 is not the sole driver of global splanchnic hyperemia, it is a critical active maintainer of splenic shunt vessel patency[1].

References

  • Bexis S, McCormick PA, Docherty JR. Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology. 2008 Aug 20;590(1-3):322-6.

  • TargetMol Chemicals. BAY 73-1449 Compound Profile & Biological Activity.

  • MedKoo Biosciences. BAY-73-1449 Chemical Properties and Formulation Data.

Sources

Application

Application Note: Investigating Prostacyclin-Mediated Hemodynamics in Portal Hypertension using BAY 73-1449

This Application Note is designed to guide researchers in the utilization of BAY 73-1449 , a potent and selective prostacyclin (IP) receptor antagonist, to investigate the pathophysiological mechanisms of Portal Hyperten...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the utilization of BAY 73-1449 , a potent and selective prostacyclin (IP) receptor antagonist, to investigate the pathophysiological mechanisms of Portal Hypertension (PH) .

Unlike common vasodilators used in PH (e.g., nitrates), BAY 73-1449 is a pharmacological probe used to dissect the contribution of the prostacyclin pathway to hyperdynamic circulation and portosystemic shunting .

[1][2]

Part 1: Mechanistic Rationale & Experimental Design

The Pathophysiological Context

In Portal Hypertension (PH), a paradoxical hemodynamic state exists:

  • Intrahepatic Vasoconstriction: Increased resistance to blood flow within the liver (due to fibrosis and endothelial dysfunction).

  • Splanchnic Vasodilation: Massive dilation of blood vessels feeding the gut, driven by an overproduction of vasodilators (NO, CO, and Prostacyclin/PGI2 ).

This splanchnic vasodilation drives hyperdynamic circulation (high cardiac output) and the opening of portosystemic shunts (collateral vessels that bypass the liver), leading to complications like variceal bleeding and hepatic encephalopathy.

The Role of BAY 73-1449

BAY 73-1449 acts as a high-affinity antagonist at the IP receptor. By blocking this receptor, researchers can isolate the specific role of PGI2 in maintaining splanchnic vasodilation and collateral blood flow.

  • Mechanism of Action: Competitive antagonism of the IP receptor on vascular smooth muscle cells.

  • Key Research Utility: Differentiating between Nitric Oxide (NO)-driven vs. PGI2-driven vasodilation in portal hypertensive models.

  • Primary Readout: Reduction in portosystemic shunting and splanchnic blood flow .[1][2]

Pathway Visualization

The following diagram illustrates the signaling cascade and the intervention point of BAY 73-1449.

G Arachidonic Arachidonic Acid COX COX-1 / COX-2 Arachidonic->COX PGI2 Prostacyclin (PGI2) COX->PGI2 IP_Rec IP Receptor (Vascular Smooth Muscle) PGI2->IP_Rec Activates AC Adenylyl Cyclase IP_Rec->AC cAMP cAMP Increase AC->cAMP Effect Vasodilation & Shunt Opening cAMP->Effect BAY BAY 73-1449 (Antagonist) BAY->IP_Rec BLOCKS

Caption: BAY 73-1449 blocks the PGI2-IP receptor axis, preventing cAMP-mediated vasodilation.

Part 2: Pre-clinical Model Selection

To study PH effectively, the animal model must replicate the hyperdynamic circulation. Two primary rat models are recommended:

ModelEtiologyOnset of PHKey FeaturesRecommended Use with BAY 73-1449
PPVL (Partial Portal Vein Ligation) Pre-hepaticRapid (7 days)Pure portal hypertension without liver failure. Massive shunting (up to 100%).Primary Choice. Ideal for studying hemodynamics and shunting mechanisms in isolation from liver toxicity.
BDL (Bile Duct Ligation) Biliary Cirrhosis4-5 WeeksSecondary biliary cirrhosis, cholestasis, systemic inflammation.Secondary Choice. Use to assess drug effects in the context of advanced fibrosis and liver dysfunction.

Part 3: Detailed Experimental Protocols

Drug Preparation (BAY 73-1449)

BAY 73-1449 is lipophilic and requires specific vehicle formulation for stability and bioavailability.

  • Stock Solution: Dissolve BAY 73-1449 in 100% DMSO to a concentration of 20 mg/mL. Store at -20°C.

  • Working Solution (IV Injection):

    • Dilute Stock 1:10 with PEG400 .

    • Slowly add Saline (0.9% NaCl) to reach final concentration.

    • Target Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (adjust based on solubility tests for specific batch).

  • Working Solution (Subcutaneous/Oral):

    • Suspend in Corn Oil (90%) + DMSO (10%).[3] Sonicate to ensure suspension.

Surgical Induction: Partial Portal Vein Ligation (PPVL)

This procedure induces reproducible portal hypertension within 7 days.

  • Anesthesia: Induce with Isoflurane (5%); maintain at 2-2.5%. Note: For hemodynamic measurements later, switch to Inactin (Thiobutabarbital) or Ketamine/Xylazine to avoid vasodepression.

  • Laparotomy: Midline abdominal incision.[4]

  • Isolation: Gently isolate the portal vein from the hepatic artery and bile duct.

  • Ligation: Place a blunt-tipped 20G needle alongside the portal vein. Tie a 3-0 silk suture around both the vein and the needle.[4]

  • Stenosis Creation: Immediately remove the needle. The vein re-expands but is constricted to the diameter of the needle.

  • Closure: Close muscle and skin in layers. Administer analgesia (Buprenorphine 0.05 mg/kg SC).

  • Development: Allow 7 days for hyperdynamic circulation and shunts to develop.

Hemodynamic Assessment & Microsphere Technique

This is the gold standard for quantifying the effect of BAY 73-1449 on portosystemic shunting.

Workflow Diagram

Workflow cluster_Acute Day 7: Acute Experiment Start Day 0: PPVL Surgery Wait Day 1-7: Development of PH (Shunting & Hyperdynamic Flow) Start->Wait Anesthesia Anesthesia (Inactin 100mg/kg IP) Wait->Anesthesia Cath Catheterization (Femoral A., Portal V., Ileocolic V.) Anesthesia->Cath Stabilize Stabilization (30 min) Cath->Stabilize Baselines Baseline Hemodynamics (MAP, PP, HR) Stabilize->Baselines Drug Administer BAY 73-1449 (0.1 - 1.0 mg/kg IV bolus) Baselines->Drug Measure Microsphere Injection (Colored or Radioactive) Drug->Measure Analysis Tissue Harvest & Counting (Lung vs. Liver vs. Spleen) Measure->Analysis

Caption: Experimental workflow for assessing BAY 73-1449 effects on shunting.

Step-by-Step Measurement Protocol
  • Catheterization (Day 7):

    • Femoral Artery: For Mean Arterial Pressure (MAP) and reference blood withdrawal.

    • Ileocolic Vein: Advance catheter to the Portal Vein (PV) tip for Portal Pressure (PP) measurement.

    • Femoral Vein: For drug administration.

  • Drug Administration:

    • Administer BAY 73-1449 (0.1, 0.3, or 1.0 mg/kg) intravenously.

    • Wait 15–30 minutes for peak effect.

  • Microsphere Injection (Portosystemic Shunting):

    • Use Color-dyed or Radioactive (⁵¹Cr, ¹⁴¹Ce) microspheres (15 µm diameter).

    • Inject ~30,000 spheres into the spleen (intrasplenic) or ileocolic vein .

    • Principle: In normal rats, spheres are trapped in the liver. In PH rats, shunts allow spheres to bypass the liver and lodge in the lungs .

  • Calculation:

    • Harvest Lungs and Liver.

    • Count radioactivity (gamma counter) or extract dye.

    • Shunt Fraction (%) = (Lung Content / [Lung Content + Liver Content]) × 100.

Expected Results & Interpretation
ParameterControl (Vehicle) in PPVLBAY 73-1449 TreatedInterpretation
Portal Pressure (PP) High (12-16 mmHg)Unchanged / Slight Decrease PGI2 may not be the sole driver of resistance; blocking it doesn't normalize pressure immediately.
Portosystemic Shunting High (80-95%)Significantly Reduced PGI2 is critical for maintaining the low-resistance collateral pathways.
Splanchnic Blood Flow Increased (Hyperemia)Reduced Blockade of IP receptors causes vasoconstriction in the splanchnic bed.
Systemic MAP Normal / LowNo Significant Change Indicates selectivity for the hyperdynamic splanchnic bed over systemic circulation at low doses.

Part 4: References

  • Docherty, J. R., Bexis, S., & McCormick, P. A. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[1] Journal of Pharmacy and Pharmacology, 60(8), 1031-1036.

  • Abraldes, J. G., Pasarín, M., & García-Pagán, J. C. (2006). Animal models of portal hypertension. World Journal of Gastroenterology, 12(41), 6577–6584.

  • Vorobioff, J., Bredfeldt, J. E., & Groszmann, R. J. (1983). Hyperdynamic circulation in portal-hypertensive rat model: a primary factor for maintenance of chronic portal hypertension. American Journal of Physiology-Gastrointestinal and Liver Physiology, 244(1), G52-G57.

  • TargetMol. BAY 73-1449 Product Information and Solubility Data.

Sources

Method

Application Note: In Vivo Administration of BAY 73-1449 in Wistar Rats

Part 1: Executive Summary & Compound Profile BAY 73-1449 is a potent, selective antagonist of the prostacyclin receptor (IP receptor).[1] It is primarily utilized in cardiovascular and hepatology research to investigate...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

BAY 73-1449 is a potent, selective antagonist of the prostacyclin receptor (IP receptor).[1] It is primarily utilized in cardiovascular and hepatology research to investigate the role of prostacyclin (PGI2) in vascular hemodynamics, specifically in models of portal hypertension and splanchnic circulation.

Unlike non-specific COX inhibitors, BAY 73-1449 allows researchers to isolate the receptor-mediated effects of PGI2 without altering the biosynthesis of other prostanoids. This guide details the formulation, dosage, and administration protocols for Wistar rats, synthesized from pivotal pharmacokinetic and pharmacodynamic studies.

Compound Data Sheet
PropertySpecification
Chemical Name (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid
Molecular Weight 425.48 g/mol
Target Prostacyclin Receptor (IP)
Potency (IC50) < 0.1 nM (cAMP assays)
Primary Vehicle 10% DMSO / 90% Corn Oil (SC/IP) or Saline/Cyclodextrin (IV)
Storage (Powder) -20°C (3 years)
Storage (Solution) -80°C (6 months)

Part 2: Mechanism of Action & Signaling Pathway

To understand the experimental causality, one must recognize that BAY 73-1449 functions by competitively blocking the IP receptor on vascular smooth muscle cells. Under normal physiological conditions, PGI2 binding triggers the Gs-protein coupled cascade, elevating cAMP and causing vasorelaxation. BAY 73-1449 prevents this cascade, which is critical for testing hypotheses regarding "splanchnic steal" or vasodilation in portal hypertension.

Figure 1: IP Receptor Signaling & Antagonism

BAY_73_1449_Mechanism PGI2 Prostacyclin (PGI2) (Endogenous Ligand) IP_Rec IP Receptor (G-Protein Coupled) PGI2->IP_Rec Binds BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks Block Inhibition of Vasodilation BAY->Block Gs Gs Protein Activation IP_Rec->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP Upregulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Vascular Smooth Muscle Relaxation PKA->Response

Caption: BAY 73-1449 competitively binds the IP receptor, preventing Gs-mediated cAMP accumulation and subsequent vasorelaxation.

Part 3: Formulation Protocols

Critical Note on Solubility: BAY 73-1449 is hydrophobic. Direct dissolution in aqueous saline often results in precipitation. The "Two-Step Solubilization" method is required for reproducibility.

Vehicle A: For Subcutaneous (SC) or Intraperitoneal (IP) Administration

Recommended for chronic studies (e.g., 7-day dosing).

  • Stock Solution (55 mg/mL): Dissolve pure BAY 73-1449 powder in 100% DMSO. Vortex and sonicate for 2–5 minutes until clear.

  • Working Solution (2.5 mg/mL):

    • Take 100 µL of the DMSO Stock Solution.[1]

    • Slowly add 900 µL of Corn Oil while vortexing.

    • Result: 10% DMSO / 90% Corn Oil formulation.[2]

    • Stability:[3][2][4] Prepare fresh daily.

Vehicle B: For Intravenous (IV) Administration

Recommended for acute hemodynamic monitoring.

  • Stock Solution: Dissolve in 100% DMSO.

  • Working Solution: Dilute the DMSO stock into 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in Saline .

    • Ratio: Maintain DMSO concentration < 2% if possible to avoid vehicle-induced hemodynamic artifacts, or use a slow infusion.

    • Alternative: If cyclodextrin is unavailable, use a high-pH carbonate buffer (pH 9.0) titration, though this carries higher risk of precipitation upon injection.

Part 4: Administration Protocols (Wistar Rats)

Protocol A: Acute Hemodynamic Study (Intravenous)

Objective: Assess immediate changes in splenic shunt outflow or systemic blood pressure.

  • Animal Prep: Anesthetize Wistar rat (Male, 250–300g) using Thiopental sodium (100 mg/kg IP) or Isoflurane.

  • Cannulation: Cannulate the femoral vein for drug administration and femoral artery for BP monitoring.

  • Baseline: Allow hemodynamics to stabilize for 15–20 minutes.

  • Dosing:

    • Dose Range: 0.1 – 1.0 mg/kg.[1][2][5][6]

    • Administration: Slow bolus injection (over 30 seconds) via femoral vein.

    • Volume: < 1 mL/kg to avoid volume overload.

  • Monitoring: Continuously record Mean Arterial Pressure (MAP) and mesenteric/splenic blood flow (using ultrasonic flow probes) for 60 minutes post-injection.

  • Expected Outcome: Significant reduction in splenic shunt vessel outflow in portal hypertensive models; minimal effect on mesenteric inflow.[1][2][5][6]

Protocol B: Chronic Administration (Subcutaneous)

Objective: Evaluate long-term effects on vascular remodeling or portal pressure.

  • Dose Selection: 1 – 5 mg/kg.[1][2][5][6]

  • Frequency: Once daily (q.d.) for 7 days.

  • Route: Subcutaneous (SC) injection in the flank.

  • Procedure:

    • Weigh rat daily to adjust injection volume.

    • Lift skin fold at the flank.

    • Inject using a 25G needle.

    • Rotate injection sites (Left Flank / Right Flank) to minimize local irritation from DMSO/Corn Oil vehicle.

  • Endpoint: On Day 8, perform terminal hemodynamic measurements (microsphere technique or pressure transduction).

Figure 2: Experimental Workflow (Acute Study)

Experimental_Workflow Prep Vehicle Prep (10% DMSO/Corn Oil) Rat Wistar Rat (Portal Vein Ligated) Prep->Rat Dosing Admin Administration (IV or SC) Rat->Admin Measure Hemodynamic Monitoring Admin->Measure 0-60 min Analysis Data Analysis (Shunt Flow/MAP) Measure->Analysis

Caption: Workflow for assessing BAY 73-1449 effects on portal hypertension hemodynamics.

Part 5: Safety & Troubleshooting

Self-Validating the Protocol

To ensure the observed effects are due to BAY 73-1449 and not the vehicle or surgical stress:

  • Vehicle Control Group: A parallel group must receive the 10% DMSO/Corn Oil vehicle alone. DMSO can cause transient vasodilation; the control group normalizes this noise.

  • Positive Control: If available, use a known vasodilator (e.g., PGI2 analog) to confirm receptor responsiveness before blocking with BAY 73-1449.

Monitoring Markers
  • Adverse Effects: No significant toxicity or mortality is reported at doses up to 5 mg/kg for 7 days.

  • Local Reaction: Monitor injection sites for granuloma formation due to oil-based vehicle.

References

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[3][6] European Journal of Pharmacology, 590(1-3), 322–326.[3]

  • MedChemExpress. BAY 73-1449 Product Datasheet.

  • TargetMol. BAY 73-1449 Chemical Properties and Formulation.

Sources

Application

Application Note: High-Sensitivity Cell-Based cAMP Quantification for the Characterization of BAY 73-1449

Executive Summary This application note details the protocol for characterizing BAY 73-1449 , a highly potent and selective antagonist of the Prostacyclin Receptor (IP).[1][2] As the IP receptor is a Gs-coupled G-Protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for characterizing BAY 73-1449 , a highly potent and selective antagonist of the Prostacyclin Receptor (IP).[1][2] As the IP receptor is a Gs-coupled G-Protein Coupled Receptor (GPCR), its activation leads to the accumulation of intracellular cyclic AMP (cAMP).[1] Therefore, the efficacy of BAY 73-1449 is best quantified by its ability to inhibit agonist-induced cAMP production.[1]

This guide utilizes Human Erythroleukemia (HEL) cells, a validated biological model endogenously expressing the IP receptor, and outlines a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method for high-throughput screening compatibility.[1]

Mechanism of Action & Assay Principle

The IP Receptor Signaling Pathway

The Prostacyclin Receptor (IP) is a key regulator of vascular tone and platelet aggregation.[1] Under physiological conditions, Prostacyclin (PGI2) binds to the IP receptor, triggering a conformational change that activates the G


s protein.[1] This subunit stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.[1]

BAY 73-1449 acts as a competitive antagonist.[1] It binds to the IP receptor, preventing the docking of agonists (like Iloprost or Cicaprost) and thereby blocking the downstream accumulation of cAMP.[1]

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of BAY 73-1449.

G Agonist Agonist (e.g., Iloprost) IPR IP Receptor (GPCR) Agonist->IPR Activates BAY BAY 73-1449 (Antagonist) BAY->IPR Blocks Gs Gs Protein IPR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP->AC

Figure 1: Mechanism of Action.[1] BAY 73-1449 competitively blocks the IP Receptor, preventing the Gs-mediated conversion of ATP to cAMP.[1]

Experimental Design Strategy

To accurately determine the IC


 of BAY 73-1449, the assay must be run in Antagonist Mode .[1] This involves challenging the cells with a fixed concentration of agonist (EC

) while titrating the antagonist.[1]
Critical Parameters
ParameterSpecificationRationale
Cell Model Human HEL Cells (Suspension)Endogenous high expression of IP receptor; validated model for BAY 73-1449 [1].[1]
Agonist Iloprost or CicaprostStable PGI2 analogs are required as native PGI2 degrades rapidly (

min).[1]
Agonist Conc. EC

(determined empirically)
Ensures a robust signal window to measure inhibition.[1] Typically 10-50 nM for Iloprost.[1]
Detection TR-FRET (e.g., HTRF or Lance)Homogeneous, "mix-and-read" format reduces wash steps and variability in suspension cells.[1]
Incubation 30 min Pre-incubationAllows BAY 73-1449 to reach equilibrium binding before agonist competition.[1]

Detailed Protocol

Reagent Preparation
  • Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4), 0.1% BSA (fatty-acid free), and 500

    
    M IBMX.[1]
    
    • Note: IBMX is a PDE inhibitor essential to prevent the degradation of generated cAMP during the assay window.[1]

  • BAY 73-1449 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

    • Working Solution: Prepare a 4x serial dilution in Assay Buffer (Final DMSO < 0.5%).[1]

  • Agonist (Iloprost): Prepare at 4x the EC

    
     concentration in Assay Buffer.
    
Step-by-Step Workflow

This protocol is optimized for a 384-well low-volume plate format (20


L final volume).

Step 1: Cell Preparation

  • Harvest HEL cells and wash twice with Assay Buffer to remove culture media (FBS interferes with some cAMP kits).[1]

  • Resuspend cells at a density of 200,000 cells/mL (4,000 cells/well).

  • Dispense 5

    
    L  of cell suspension into the 384-well plate.
    

Step 2: Antagonist Pre-incubation

  • Add 5

    
    L  of BAY 73-1449 serial dilutions (10-point dose-response).
    
  • Controls: Include "Min Signal" (Buffer only) and "Max Signal" (Vehicle only).[1]

  • Incubate for 30 minutes at Room Temperature (RT).

Step 3: Agonist Stimulation [1]

  • Add 10

    
    L  of Agonist (Iloprost) at 2x concentration (Final = 1x EC
    
    
    
    ).
  • Incubate for 45 minutes at RT.

Step 4: Lysis and Detection (TR-FRET)

  • Add 10

    
    L  of cAMP-d2 conjugate (Acceptor).[1]
    
  • Add 10

    
    L  of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.[1]
    
  • Incubate for 1 hour at RT in the dark.

  • Read on a compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).[1]

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Assay Execution (384-well) cluster_2 Detection Step1 Harvest HEL Cells Resuspend in IBMX Buffer Step3 Plating: Add 5 µL Cells + 5 µL Antagonist Step1->Step3 Step2 Prepare BAY 73-1449 Serial Dilutions Step2->Step3 Step4 Pre-Incubation: 30 min @ RT Step3->Step4 Step5 Stimulation: Add 10 µL Agonist (Iloprost) Step4->Step5 Step6 Reaction: 45 min @ RT Step5->Step6 Step7 Lysis & FRET Reagents: Add d2-cAMP + Cryptate Step6->Step7 Step8 Read Plate: Ratio 665nm/620nm Step7->Step8

Figure 2: Experimental Workflow. Optimized sequence for antagonist characterization in suspension cells.

Data Analysis & Expected Results

Calculation of HTRF Ratio

Raw data is obtained as fluorescence counts at 665 nm and 620 nm.[1]


[1]

Note: The TR-FRET assay is a competitive immunoassay.[1] Therefore, the signal is inversely proportional to cAMP concentration.[1] High cAMP = Low FRET Signal.[1]

IC50 Determination[1]
  • Convert FRET Ratios to cAMP concentrations using a standard curve run in parallel.[1]

  • Plot cAMP concentration (Y-axis) vs. log[BAY 73-1449] (X-axis).[1]

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

    
    [1]
    
Expected Potency

BAY 73-1449 is extremely potent.[1] In HEL cells stimulated with Iloprost, researchers should expect an IC


 < 1.0 nM  (typically ~0.1 nM range) [1][2].[1] If the IC

shifts significantly higher (>10 nM), check for:
  • Agonist concentration too high (>> EC

    
    ).[1]
    
  • Insufficient pre-incubation time.[1]

  • Protein binding (ensure BSA concentration is < 0.1%).[1]

References

  • Docherty, J. R., et al. (2025).[1][3] Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[1][3] (Contextual reference via Patsnap Synapse database).

Sources

Method

Application Note: Pharmacological Interrogation of Vascular Smooth Muscle Cells Using BAY 73-1449

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Focus: Isolating Prostacyclin (IP) Receptor Signaling in Vascular Smooth Muscle Cells (VSMCs) Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Focus: Isolating Prostacyclin (IP) Receptor Signaling in Vascular Smooth Muscle Cells (VSMCs)

Executive Summary & Mechanistic Rationale

The prostacyclin receptor (IP), encoded by the PTGIR gene, is a critical G protein-coupled receptor (GPCR) predominantly expressed in the vascular network, specifically on the endothelium and vascular smooth muscle cells (VSMCs)[1]. Activation of the IP receptor by its endogenous ligand, Prostacyclin (PGI2), triggers a canonical Gs-coupled signaling cascade that elevates intracellular cAMP, activates Protein Kinase A (PKA), and ultimately drives vasodilation and the inhibition of VSMC proliferation[1].

However, studying native PGI2 is notoriously difficult due to its extreme chemical instability (half-life of ~1 minute at physiological pH)[1]. Researchers rely on stable synthetic analogs (e.g., Iloprost, Cicaprost) to stimulate the IP receptor. Because these analogs can exhibit off-target cross-reactivity with other prostanoid receptors (such as EP1 or EP3)[2], BAY 73-1449 is deployed as an essential validation tool.

BAY 73-1449 is an ultra-potent, highly selective competitive antagonist of the IP receptor, boasting an IC50 of < 0.1 nM[3]. By utilizing BAY 73-1449, researchers can definitively prove that observed phenotypic changes (such as vascular relaxation or growth arrest) are strictly IP-receptor mediated, effectively isolating the pathway from broader prostanoid signaling networks[2][4].

Signaling Pathway & Pharmacological Blockade

G PGI2 PGI2 / Stable Analogs (e.g., Iloprost) IP_Rec IP Receptor (PTGIR) (Gs-Coupled GPCR) PGI2->IP_Rec BAY BAY 73-1449 (Selective Antagonist) BAY->IP_Rec Competitive Blockade Gs Gs Protein Activation IP_Rec->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA VSMC_Rel VSMC Relaxation (Vasodilation) PKA->VSMC_Rel VSMC_Prolif Inhibition of VSMC Proliferation PKA->VSMC_Prolif

Mechanism of BAY 73-1449: Blocking PGI2-mediated IP receptor signaling in vascular smooth muscle.

Physicochemical Properties & Preparation

To ensure reproducible pharmacological blockade, precise handling of BAY 73-1449 is required. The compound is highly hydrophobic and requires specific reconstitution parameters.

PropertyValue / Specification
Chemical Name BAY 73-1449
CAS Number 693790-96-4[5]
Molecular Weight 425.49 g/mol [5]
Target Prostacyclin Receptor (IP)[3]
Potency (IC50) < 0.1 nM[3]
Solubility ≥ 55 mg/mL in DMSO (Sonication recommended)[6]

Preparation of 10 mM Stock Solution:

  • Weigh exactly 4.25 mg of lyophilized BAY 73-1449 powder.

  • Reconstitute in 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Sonicate in a water bath at room temperature for 5–10 minutes until the solution is completely clear[6].

  • Aliquot into sterile, light-protected microcentrifuge tubes (e.g., 20 μL per tube) to avoid repeated freeze-thaw cycles. Store at -80°C[5].

Core Experimental Protocols

As an Application Scientist, I emphasize that every robust pharmacological assay must be a self-validating system . The following protocols are designed with built-in causal checks to ensure data integrity.

Protocol A: In Vitro VSMC Proliferation Assay (Phenotypic Rescue)

Objective: To demonstrate that BAY 73-1449 reverses the anti-proliferative effects of IP agonists on VSMCs.

Causality & Rationale: VSMCs in culture rapidly undergo phenotypic switching from a quiescent/contractile state to a synthetic/proliferative state. By using PDGF-BB as a mitogen, we force proliferation. Adding an IP agonist (Iloprost) arrests this growth. If the addition of BAY 73-1449 restores proliferation, it proves the growth arrest was causally linked to the IP receptor, ruling out off-target cytotoxicity of the agonist.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary Human Aortic Smooth Muscle Cells (HAoSMCs) in a 96-well plate at a density of 5,000 cells/well in complete smooth muscle cell growth medium. Allow 24 hours for adherence.

  • Cell Cycle Synchronization: Wash cells twice with PBS and replace the medium with starvation medium (0.1% FBS) for 24 hours. Why? This synchronizes the cells in the G0/G1 phase, ensuring the baseline proliferation rate is uniform before mitogen stimulation.

  • Antagonist Pre-Incubation: Add BAY 73-1449 to the designated wells at a final concentration of 10 nM. Include a vehicle control (DMSO, final concentration < 0.1%). Incubate for 30 minutes at 37°C. Why? Pre-incubation ensures full receptor occupancy by the antagonist before the agonist is introduced.

  • Agonist & Mitogen Stimulation: Co-treat the cells with Iloprost (100 nM) and PDGF-BB (20 ng/mL).

  • Incubation & Labeling: Incubate the cells for 24 hours. During the final 4 hours, add EdU (5-ethynyl-2'-deoxyuridine) to label actively synthesizing DNA.

  • Readout: Fix the cells, perform the EdU click-chemistry detection protocol, and quantify the percentage of proliferating cells via high-content fluorescence imaging.

Self-Validating Assay Architecture:

  • Control 1 (Baseline): Starvation media only (Low proliferation).

  • Control 2 (Stimulated): PDGF-BB only (High proliferation).

  • Test 1 (Agonist Effect): PDGF-BB + Iloprost (Suppressed proliferation).

  • Test 2 (Antagonist Rescue): PDGF-BB + Iloprost + BAY 73-1449 (Restored proliferation).

Protocol B: Ex Vivo Vascular Reactivity (Wire Myography)

Objective: To measure the functional blockade of PGI2-induced vasodilation in intact vascular tissue.

Causality & Rationale: The IP receptor is a relaxant GPCR. To observe relaxation, the vessel must first be pre-constricted. We use U46619 (a Thromboxane A2 receptor agonist) rather than KCl for pre-constriction. Why? KCl induces contraction by depolarizing the membrane and opening voltage-gated calcium channels, which can artificially dampen GPCR-mediated cAMP/PKA relaxation pathways. U46619 utilizes a physiologically relevant GPCR (Gq) pathway, allowing for a more accurate assessment of IP-mediated relaxation and its subsequent blockade by BAY 73-1449[7].

Step-by-Step Methodology:

  • Tissue Isolation: Isolate 2 mm segments of the rat mesenteric artery and mount them on a multi-channel wire myograph.

  • Equilibration: Bathe the vessels in oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at 37°C. Apply a resting tension of 1–1.5 mN and equilibrate for 60 minutes.

  • Viability Check: Perform a brief wake-up protocol using 60 mM KCl to ensure smooth muscle viability, followed by multiple washes.

  • Antagonist Pre-treatment: Add BAY 73-1449 (10 nM) to the organ bath of the test vessels. Add vehicle (DMSO) to the control vessels. Incubate for 30 minutes.

  • Pre-constriction: Add U46619 (100 nM) to all baths to induce a stable, sub-maximal contraction (~80% of max). Wait for the tension trace to plateau.

  • Cumulative Concentration-Response Curve (CCRC): Add the stable IP agonist Cicaprost in half-log increments (from

    
     M to 
    
    
    
    M). Wait for the relaxation response to stabilize after each addition before adding the next dose.
  • Data Analysis: Calculate the percentage of relaxation relative to the U46619 pre-constriction tone. BAY 73-1449 will cause a significant rightward shift in the Cicaprost CCRC, demonstrating competitive antagonism[4].

Quantitative Data Synthesis

To assist in experimental design, the following table synthesizes the expected pharmacological parameters when utilizing BAY 73-1449 alongside common pathway modulators in VSMC research.

ReagentPrimary TargetPharmacological RolePotency (IC50 / EC50)Recommended Working Concentration
BAY 73-1449 IP Receptor (PTGIR)Selective Competitive Antagonist< 0.1 nM1 nM – 10 nM (In Vitro)
Iloprost IP Receptor (PTGIR)Stable Synthetic Agonist~1 nM – 10 nM10 nM – 1 μM
Cicaprost IP Receptor (PTGIR)Highly Selective Agonist~1 nM10 nM – 1 μM
U46619 TP Receptor (TBXA2R)Constrictor Agonist~30 nM100 nM (Myography)
PDGF-BB PDGFRMitogen / Proliferation InducerN/A10 – 20 ng/mL

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Prostanoid IP Receptor. Retrieved from:[Link]

  • Wikipedia. Prostacyclin Receptor (PTGIR) - Mechanism of Cell Activation and Ligands. Retrieved from: [Link]

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology, 590(1-3), 322-326. Retrieved from:[Link]

  • Woodward, D. F., Jones, R. L., & Narumiya, S. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII: Classification of Prostanoid Receptors, Updating 15 Years of Progress. Pharmacological Reviews, 63(3), 471-538. Retrieved from:[Link]

Sources

Application

Application Note &amp; Protocol: In Vivo Dose-Response Studies of BAY 73-1449

Introduction and Mechanistic Rationale Prostacyclin (PGI2) is a major product of cyclooxygenase in the macrovascular endothelium, acting as a potent vasodilator and an inhibitor of platelet aggregation[1][]. These biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Prostacyclin (PGI2) is a major product of cyclooxygenase in the macrovascular endothelium, acting as a potent vasodilator and an inhibitor of platelet aggregation[1][]. These biological actions are mediated through the prostacyclin receptor (IP receptor), a seven-transmembrane Gs-coupled G-protein coupled receptor (GPCR)[1]. In pathological states such as portal hypertension, the splanchnic circulation undergoes significant vasodilation, and porto-systemic shunts develop. Determining the exact contribution of PGI2 to this vascular remodeling requires highly specific pharmacological tools.

BAY 73-1449 is a highly potent and selective antagonist of the IP receptor, exhibiting an IC50 of less than 0.1 nM in cAMP accumulation assays[3][4]. Unlike earlier antagonists that suffered from off-target effects or poor in vivo stability, BAY 73-1449 provides researchers with a robust tool to dissect the basal tone contributed by PGI2 in vivo[5][6].

Causality in Experimental Design

When designing in vivo studies, the choice of antagonist is critical. Because PGI2 is rapidly degraded in vivo (half-life < 1 minute)[1], measuring its direct levels is challenging. By administering BAY 73-1449, researchers can observe the functional consequences of IP receptor blockade. If PGI2 actively maintains splanchnic vasodilation or shunt patency, administering BAY 73-1449 will acutely increase vascular resistance and reduce shunt flow[5].

IP_Pathway PGI2 Prostacyclin (PGI2) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks (IC50 < 0.1 nM) Gs Gs Protein IP_Rec->Gs Stimulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates Vasodilation Vasodilation & Shunt Flow PKA->Vasodilation Mediates

Figure 1: Mechanism of Action of BAY 73-1449 blocking the Gs-coupled IP receptor signaling pathway.

Pharmacodynamics & Dose-Response Logic

The route of administration strictly dictates the pharmacokinetic exposure and the resulting pharmacodynamic readout.

  • Acute Intravenous (i.v.) Dosing (0.1 – 1.0 mg/kg): Intravenous bolus administration bypasses absorption barriers, achieving an immediate

    
    . This is essential for acute hemodynamic studies where compensatory mechanisms (e.g., sympathetic nervous system reflexes or renin-angiotensin activation) might mask the primary effect if the onset is too slow. In portal vein-ligated rats, acute i.v. doses of 0.1-1 mg/kg significantly reduce splenic shunt vessel outflow without altering mesenteric inflow[5].
    
  • Chronic Subcutaneous (s.c.) Dosing (1.0 – 5.0 mg/kg): Subcutaneous administration provides a depot effect, leading to sustained, lower-level exposure. This route is chosen for multi-day studies (e.g., 7 days) to evaluate structural vascular remodeling or chronic pressure changes[5]. Interestingly, chronic s.c. dosing of BAY 73-1449 fails to alter the degree of porto-systemic shunting or portal pressure[3][5]. This discrepancy highlights a critical biological insight: while PGI2 acutely modulates shunt tone, it is not the primary driver of chronic shunt development or structural maintenance.

In Vivo Formulation & Preparation

BAY 73-1449 is a lipophilic small molecule. Proper formulation is a self-validating step; if the compound precipitates in the bloodstream, it will cause microembolisms, leading to artifactual changes in blood pressure and invalidating the hemodynamic data.

Materials
  • BAY 73-1449 (Powder, >98% purity)[3]

  • Dimethyl Sulfoxide (DMSO, cell-culture grade)

  • Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD)

  • 0.9% Saline

  • Corn Oil (for s.c. formulation)

Step-by-Step Formulation Protocol

For Acute i.v. Injection (Clear Solution):

  • Stock Solution: Dissolve BAY 73-1449 in 100% DMSO to create a 20.8 mg/mL stock. Causality: DMSO disrupts the crystalline lattice of the hydrophobic compound, ensuring complete dissolution.

  • Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD solution in 0.9% sterile saline.

  • Working Solution: Add 100 μL of the DMSO stock to 900 μL of the 20% SBE-β-CD vehicle. Mix by vortexing for 60 seconds[3].

  • Validation: Visually inspect against a light source. The solution must remain optically clear. Causality: SBE-β-CD forms an inclusion complex with BAY 73-1449, shielding its hydrophobic regions from the aqueous environment and preventing precipitation upon i.v. injection.

For Chronic s.c. Injection (Suspension/Oil):

  • Add 100 μL of the DMSO stock (20.8 mg/mL) to 900 μL of sterile Corn Oil[3][4].

  • Sonicate the mixture for 10-15 minutes at room temperature until a uniform micro-suspension or clear solution is achieved[4]. Causality: Corn oil acts as a hydrophobic depot, slowing the systemic absorption of the drug and prolonging its half-life for once-daily dosing.

Detailed Experimental Protocols

Workflow cluster_0 Protocol A: Acute Study (i.v.) cluster_1 Protocol B: Chronic Study (s.c.) Prep Formulation Prep: DMSO + SBE-β-CD or Corn Oil Model Animal Model: Portal Vein Ligated Wistar Rats Prep->Model Dose1 Dosing: 0.1 - 1.0 mg/kg i.v. Model->Dose1 Dose2 Dosing: 1.0 - 5.0 mg/kg s.c. (7 Days) Model->Dose2 Measure1 Measure: Splenic Shunt Outflow & Mesenteric Inflow Dose1->Measure1 Measure2 Measure: Portal Pressure & Porto-systemic Shunting Dose2->Measure2

Figure 2: Workflow for in vivo dose-response evaluation of BAY 73-1449.

Protocol A: Acute Intravenous Hemodynamic Assessment

Objective: To determine the acute dose-response of IP receptor blockade on splanchnic hemodynamics.

  • Animal Preparation: Induce portal hypertension in male Wistar rats via partial portal vein ligation (PVL). Allow 14 days for the development of hyperdynamic circulation and porto-systemic shunts[5].

  • Anesthesia: Anesthetize the animals. Critical Note: Avoid isoflurane if possible, as it profoundly depresses cardiovascular reflexes. Inactin (thiobutabarbital) or urethane is preferred for stable, long-lasting hemodynamic baselines.

  • Surgical Instrumentation:

    • Cannulate the right jugular vein for drug administration.

    • Cannulate the left carotid artery for continuous mean arterial pressure (MAP) monitoring.

    • Place transit-time perivascular flow probes (e.g., Transonic systems) around the superior mesenteric artery (to measure mesenteric inflow) and the splenic shunt vessel (to measure outflow)[4][5].

  • Baseline Validation: Allow a 30-minute stabilization period. The system is self-validating if MAP varies by less than 5 mmHg over 10 minutes prior to dosing.

  • Dose-Response Execution:

    • Administer Vehicle (10% DMSO / 90% SBE-β-CD) i.v. over 1 minute. Record for 15 minutes.

    • Administer BAY 73-1449 at 0.1 mg/kg i.v. Record hemodynamics for 15 minutes.

    • Administer BAY 73-1449 at 1.0 mg/kg i.v. Record hemodynamics for 15 minutes.

  • Data Extraction: Calculate vascular conductance (Flow / MAP) to correct for any systemic blood pressure fluctuations caused by the compound.

Protocol B: Chronic Subcutaneous Dosing

Objective: To evaluate the effect of sustained IP receptor antagonism on the structural development of shunts.

  • Surgical Intervention: Perform PVL surgery on Day 0.

  • Dosing Regimen: Beginning immediately prior to surgery, administer BAY 73-1449 (1.0, 3.0, or 5.0 mg/kg) or Vehicle via subcutaneous injection once daily for 7 consecutive days[3][5].

  • Endpoint Measurement (Day 7):

    • Anesthetize the rats and cannulate the ileocolic vein to measure direct portal pressure.

    • Inject radioactive or fluorescent microspheres (15 μm diameter) into the spleen to quantify the degree of porto-systemic shunting.

  • Analysis: Compare the fraction of microspheres bypassing the liver (trapped in the lungs) between the vehicle and BAY 73-1449 groups.

Quantitative Data Summary

The following table summarizes the expected dose-response outcomes based on established pharmacological profiling of BAY 73-1449 in the PVL rat model[3][4][5].

Parameter AssessedRoute & RegimenBAY 73-1449 DoseObserved Effect vs. VehicleMechanistic Interpretation
Splenic Shunt Outflow Acute i.v. (Single)0.1 - 1.0 mg/kgSignificant Reduction PGI2 actively maintains acute vasodilatory tone in established shunt vessels.
Mesenteric Inflow Acute i.v. (Single)0.1 - 1.0 mg/kgNo Significant ChangeIP receptors do not dominate basal mesenteric arterial tone in this model.
Portal Pressure Chronic s.c. (7 Days)1.0 - 5.0 mg/kgNo Significant ChangeSustained IP blockade is insufficient to alter overall portal hypertensive state.
Porto-systemic Shunting Chronic s.c. (7 Days)1.0 - 5.0 mg/kgNo Significant ChangePGI2 does not drive the anatomical/structural development of shunts.

References

  • Bexis S, McCormick PA, Docherty JR. Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology. 2008; 590(1-3):322-326. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. IP Receptor Target Information. Available at:[Link]

  • Wikipedia. Prostacyclin receptor. Available at:[Link]

Sources

Method

Application Note: High-Precision Preparation of BAY 73-1449 for Subcutaneous Injection

Executive Summary & Scientific Context BAY 73-1449 is a potent, selective antagonist of the Prostacyclin Receptor (IP) , utilized primarily in cardiovascular research to investigate portal hypertension and vascular hemod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

BAY 73-1449 is a potent, selective antagonist of the Prostacyclin Receptor (IP) , utilized primarily in cardiovascular research to investigate portal hypertension and vascular hemodynamics.[1] Unlike hydrophilic biologics, BAY 73-1449 is a hydrophobic small molecule (MW: 425.48 g/mol ) with negligible aqueous solubility.

The Challenge: The primary failure mode in preclinical administration of BAY 73-1449 is compound precipitation upon contact with physiological fluids.[1] Injecting a suspension rather than a solution leads to erratic bioavailability, depot formation, and significant variability in pharmacodynamic readouts.[1]

The Solution: This guide details a biphasic solubilization protocol using a DMSO/Corn Oil vehicle . This system ensures thermodynamic stability of the compound while maintaining biocompatibility for subcutaneous (s.c.) administration in rodent models.[1]

Mechanism of Action

To understand the importance of precise dosing, one must understand the signaling pathway.[1] BAY 73-1449 blocks the IP receptor, preventing the binding of Prostacyclin (PGI2), thereby inhibiting the downstream cAMP-PKA cascade that typically results in vasodilation.[1]

Figure 1: BAY 73-1449 Mechanism of Action[1]

BAY_MOA PGI2 Prostacyclin (PGI2) IP_Rec IP Receptor (Gs-coupled) PGI2->IP_Rec Endogenous Ligand BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Competitive Inhibition AC Adenylyl Cyclase IP_Rec->AC Gs Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Response Vasodilation & Anti-platelet Effect PKA->Response Block BLOCKED

Caption: BAY 73-1449 acts as a competitive antagonist at the IP receptor, preventing PGI2-mediated cAMP elevation and subsequent vasodilation.[1]

Physicochemical Profile & Solubility Data

Before formulation, verify the compound identity and solubility limits.

ParameterSpecificationNotes
CAS Number 693790-96-4Verify Certificate of Analysis (CoA)
Molecular Weight 425.48 g/mol
Solubility (DMSO) ~55 mg/mL (129 mM)Primary Stock Solvent
Solubility (Water) InsolubleDo NOT use aqueous buffers for stock
Solubility (Ethanol) Low/SparinglyNot recommended for high-conc stocks
Storage (Powder) -20°C (3 years)Protect from light and moisture

Protocol: Preparation for Subcutaneous Injection

Target Formulation: 10% DMSO / 90% Corn Oil Target Concentration: 2.5 mg/mL (Suitable for 1-5 mg/kg dosing) Stability: Prepare fresh immediately before use.

Reagents and Equipment
  • Active Pharmaceutical Ingredient (API): BAY 73-1449 (Solid powder).[1]

  • Solvent A (Stock): DMSO (Dimethyl sulfoxide), sterile filtered, ≥99.7% purity.[1]

  • Vehicle B (Diluent): Corn Oil (Pharmaceutical grade or sterile filtered).

  • Equipment: Sonicator bath, Vortex mixer, Amber glass vials (DMSO leaches plastics), Micro-syringes.

Step-by-Step Workflow

Step 1: Stock Solution Preparation (DMSO)

  • Calculate the required mass. For a pilot study (e.g., 10 rats), weigh 5 mg of BAY 73-1449.[1]

  • Add 200 µL of DMSO to the powder.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5-10 minutes at room temperature until the solution is perfectly clear.

    • Critical Check: Hold the vial against a light source. If any particulates remain, continue sonication.

    • Result: You now have a 25 mg/mL Stock Solution.

Step 2: Vehicle Impregnation (The "Oil Drop" Method) Do not add oil to the DMSO all at once.[1] This can cause local precipitation at the interface.

  • Pipette 1.8 mL of Corn Oil into a separate sterile tube.

  • While vortexing the Corn Oil gently, slowly add the 200 µL of BAY 73-1449 Stock Solution dropwise.

  • Sonicate the final mixture for 10-15 minutes. The mixture may appear slightly cloudy initially but should become a homogeneous, clear (or slightly opalescent) yellow solution.

  • Final Concentration: 2.5 mg/mL.

Step 3: Sterilization (Optional but Recommended)

  • Pass the final oil-based solution through a 0.22 µm PVDF or PTFE syringe filter .

    • Warning: Do not use standard PES filters; DMSO may degrade them, and oil requires high pressure.

Figure 2: Preparation Workflow Logic

Prep_Workflow Powder BAY 73-1449 Powder (5 mg) Stock Stock Solution 25 mg/mL (Clear Liquid) Powder->Stock Dissolve DMSO DMSO (200 µL) DMSO->Stock Mixing Dropwise Addition + Sonication Stock->Mixing Add Slowly CornOil Corn Oil (1.8 mL) CornOil->Mixing Final Final Formulation 2.5 mg/mL (10% DMSO / 90% Oil) Mixing->Final Homogenize

Caption: Workflow for generating a stable 2.5 mg/mL subcutaneous formulation using a lipid-based vehicle.

Dosing and Administration

Dosage Calculation

Based on literature (Docherty et al.), the effective dose range for hemodynamic effects in rats is 1 to 5 mg/kg .[1]

Example Calculation for a 250g Rat (Target Dose: 2 mg/kg):

  • Total Drug Required:

    
    [1]
    
  • Formulation Concentration:

    
    
    
  • Injection Volume:

    
     (200 µL)
    
Injection Technique
  • Site Selection: Loose skin over the flank or scruff (neck).

  • Needle Gauge: Use a 25G or 27G needle. Oil formulations are viscous; smaller needles (30G) may cause back-pressure.[1]

  • Procedure: Tent the skin, insert needle, aspirate slightly to ensure no blood vessel entry, and inject slowly.

  • Rotation: If dosing daily (e.g., 7-day protocol), rotate injection sites (Left Flank -> Right Flank -> Scruff) to minimize local irritation from DMSO.

Troubleshooting & Alternative Formulations

IssueProbable CauseCorrective Action
Precipitation in Oil DMSO stock was cold or added too fast.Warm solution to 37°C and sonicate for 20 mins.
Skin Irritation 10% DMSO is irritating to some strains.[1]Alternative: Use 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in Saline.[2] Dissolve powder in DMSO first, then dilute into CD solution.
Viscosity too high Corn oil is naturally viscous.Warm the syringe in your hand prior to injection; use a wider bore needle (25G).

Alternative Cyclodextrin Protocol (For Sensitive Models):

  • Prepare 20% SBE-β-CD in Saline.[2]

  • Dissolve BAY 73-1449 in pure DMSO (Stock).

  • Add 10% DMSO Stock to 90% Cyclodextrin solution.

  • Note: This forms a suspension/complex.[1][2] Shake well before every injection.

References

  • Docherty, J. R., Bexis, S., & McCormick, P. A. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[1][3] European Journal of Pharmacology, 589(1-3), 234-238.[1]

  • TargetMol Chemicals.

  • MedChemExpress (MCE).

Sources

Application

Application Note: BAY 73-1449 in Hemodynamic Regulation Research

Targeting the Prostacyclin (IP) Receptor to Modulate Regional and Systemic Vascular Tone [1] Abstract & Core Mechanism BAY 73-1449 is a potent, selective, and orally active antagonist of the Prostacyclin Receptor (IP rec...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Prostacyclin (IP) Receptor to Modulate Regional and Systemic Vascular Tone [1]

Abstract & Core Mechanism

BAY 73-1449 is a potent, selective, and orally active antagonist of the Prostacyclin Receptor (IP receptor) .[1][2] Unlike vasodilatory agents that target the nitric oxide (NO) pathway, BAY 73-1449 serves as a critical chemical probe for dissecting the contribution of the arachidonic acid-prostacyclin axis to vascular homeostasis.[1]

Its primary research utility lies in portal hypertension and hemodynamic characterization , where it is used to block the excessive vasodilation mediated by endogenous prostacyclin (PGI2). By inhibiting the IP receptor, researchers can isolate specific vascular beds (such as splenic shunts) that are pathologically dilated, offering a precision tool for studying hepato-visceral hemodynamics without causing global systemic vasoconstriction.[1]

Mechanistic Pathway

Endogenous PGI2 binds to the IP receptor (a Gs-coupled GPCR), activating Adenylyl Cyclase (AC) and increasing cAMP, which leads to smooth muscle relaxation.[1] BAY 73-1449 competitively blocks this interaction.[1]

G PGI2 Endogenous Prostacyclin (PGI2) IP_Rec IP Receptor (Gs-Coupled) PGI2->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks Block Inhibition of Vasodilation BAY->Block AC Adenylyl Cyclase IP_Rec->AC Stimulates Gs cAMP cAMP Increase AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Relax Smooth Muscle Relaxation (Vasodilation) PKA->Relax Phosphorylation of MLCK/Channels

Figure 1: Mechanism of Action. BAY 73-1449 prevents PGI2-mediated cAMP accumulation, thereby blocking downstream vasodilation.[1]

Experimental Applications

A. Portal Hypertension Models (In Vivo)

The most validated application of BAY 73-1449 is in the Portal Vein Ligated (PVL) rat model .[1] In this pathology, PGI2 is overproduced, leading to the formation of portosystemic collateral vessels (shunts).

  • Objective: To reduce pathological shunt flow without compromising essential mesenteric perfusion.

  • Key Finding: BAY 73-1449 selectively reduces splenic shunt outflow, demonstrating that these pathological vessels are maintained by PGI2-dependent tone.[1]

B. Systemic Blood Pressure Regulation

While primarily a tool for regional hemodynamics, BAY 73-1449 is used to determine the "PGI2 reserve" in hypertensive models.[1] By administering the antagonist, researchers can quantify how much resting vasodilation is attributable to IP receptor activity.

C. In Vitro Pharmacology

Used to validate IP receptor expression and function in isolated vessel rings (e.g., aorta, mesenteric artery) or cell lines (e.g., HEL cells).[1]

Detailed Protocols

Protocol 1: Acute Hemodynamic Assessment in Rats

Purpose: To measure the effect of IP antagonism on portal and systemic pressure.

Reagents & Preparation:

  • Compound: BAY 73-1449 (Solid).[1][2]

  • Vehicle: 10% DMSO + 90% Corn Oil (for s.c.) or 20% SBE-β-CD in Saline (for i.v.).[1]

  • Stock Solution: Dissolve 10 mg in 1 mL DMSO (10 mg/mL stock). Store at -20°C.

Step-by-Step Workflow:

  • Animal Preparation:

    • Anesthetize Wistar rats (250–300g) with thiobutabarbital (Inactin, 100 mg/kg i.p.).[1]

    • Cannulate the femoral artery for Mean Arterial Pressure (MAP) monitoring.[1]

    • Cannulate the femoral vein for drug administration.[1]

    • Perform a midline laparotomy to access the ileocolic vein (for portal pressure monitoring).[1]

  • Baseline Stabilization:

    • Allow hemodynamics to stabilize for 20 minutes.

    • Success Criteria: MAP should be stable ±5 mmHg; Portal Pressure stable ±1 mmHg.[1]

  • Microsphere Injection (Optional for Shunt Quantification):

    • Inject 15µm radioactive microspheres (e.g., 57Co-labeled) into the spleen to measure splenic venous outflow.[1]

  • Drug Administration:

    • Dose: 0.1 – 1.0 mg/kg (Intravenous bolus).[1][2][3][4]

    • Control: Administer Vehicle volume equivalent (1 mL/kg).

  • Data Acquisition:

    • Record MAP, Heart Rate, and Portal Pressure continuously for 45 minutes post-injection.

    • Endpoint: Calculate Mesenteric Inflow and Shunt Conductance.[1][3]

Experimental Workflow Diagram:

Workflow Start Anesthesia & Cannulation (Femoral A/V, Ileocolic V) Stable Stabilization (20 min) Check Baseline MAP/PP Start->Stable Dose Administer BAY 73-1449 (0.1 - 1.0 mg/kg i.v.) Stable->Dose Monitor Continuous Monitoring (0-45 mins) Dose->Monitor Analyze Calculate: 1. Splenic Shunt Flow 2. Mesenteric Resistance Monitor->Analyze

Figure 2: In vivo workflow for assessing hemodynamic response to BAY 73-1449.

Protocol 2: In Vitro cAMP Antagonism Assay

Purpose: To verify potency (IC50) against PGI2 analogs (e.g., Iloprost).[1]

  • Cell Line: Human Erythroleukemia (HEL) cells (high endogenous IP receptor expression).[1]

  • Incubation:

    • Pre-incubate cells with IBMX (0.5 mM) to inhibit PDE activity.[1]

    • Add BAY 73-1449 (concentration range: 0.01 nM – 1 µM) for 15 mins.[1]

  • Stimulation:

    • Add Iloprost (100 nM) or Cicaprost (10 nM) to stimulate cAMP.[1]

    • Incubate for 30 mins at 37°C.

  • Detection:

    • Lyse cells and measure cAMP via TR-FRET or ELISA.[1]

  • Validation:

    • BAY 73-1449 should inhibit Iloprost-induced cAMP in a concentration-dependent manner (Expected IC50 < 0.1 nM).[1]

Data Summary & Reference Values

ParameterValue / ObservationContext
IC50 (cAMP) < 0.1 nMHuman HEL cells (Potency)
Effective Dose (i.v.) 0.1 – 1.0 mg/kgRat Portal Hypertension Model
Effective Dose (s.c.) 1 – 5 mg/kgChronic dosing (7 days)
Solubility ~55 mg/mL in DMSOStock preparation
Primary Effect Reduced Splenic Shunt FlowPortal Vein Ligated Rats
Lack of Effect Mesenteric InflowDemonstrates selectivity for pathological vessels

Expert Tips & Troubleshooting

  • Solubility Management: BAY 73-1449 is hydrophobic.[1] For in vivo work, avoid simple saline dilution which may cause precipitation.[1] Use a cyclodextrin-based vehicle (20% SBE-β-CD) or a Corn Oil/DMSO mix.[1]

  • Anesthesia Sensitivity: In portal hypertensive animals, drug metabolism is altered.[1] Use thiobutabarbital (Inactin) for stable long-term anesthesia; avoid volatile anesthetics (Isoflurane) if precise blood pressure regulation is the primary endpoint, as they can mask subtle vascular tone changes.[1]

  • Differentiation from COX Inhibitors: Unlike Indomethacin (which blocks PGI2 synthesis), BAY 73-1449 blocks the receptor.[1] This allows you to distinguish between the effects of PGI2 and other prostanoids (like TXA2 or PGE2) that might be affected by broad COX inhibition.

References

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[1][2] European Journal of Pharmacology, 590(1-3), 322-326.[1][2]

  • MedChemExpress. BAY 73-1449 Product Information and Chemical Properties.[1]

  • TargetMol. BAY 73-1449 Biological Activity and Solubility Data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: BAY 73-1449 Solubility and Formulation Guide

Welcome to the technical support guide for BAY 73-1449 (CAS No. 693790-96-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for BAY 73-1449 (CAS No. 693790-96-4). This document is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this potent and selective prostacyclin receptor (IP) antagonist: its limited aqueous solubility.[1][2][3] By understanding the physicochemical properties of BAY 73-1449 and employing the correct solubilization and formulation strategies, you can ensure the accuracy, reproducibility, and success of your experiments.

This guide provides field-proven protocols, troubleshooting workflows, and answers to frequently asked questions, grounded in authoritative data.

Section 1: Compound Properties at a Glance

For quick reference, the key properties of BAY 73-1449 are summarized below.

PropertyValueSource(s)
Chemical Name (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid[4]
CAS Number 693790-96-4[1][2]
Molecular Formula C₂₆H₂₃N₃O₃[2][4]
Molecular Weight 425.49 g/mol [4]
Appearance White to off-white solid[1]
Storage (Powder) -20°C for up to 3 years[2]
Storage (Solutions) -80°C for up to 6 months; -20°C for up to 1 month[1]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with BAY 73-1449 in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a primary stock solution of BAY 73-1449?

A1: The recommended and most effective solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) . BAY 73-1449 is highly soluble in DMSO, with reported concentrations reaching up to 250 mg/mL.[1]

  • Causality (Expert Insight): DMSO is a powerful, water-miscible aprotic solvent capable of disrupting the intermolecular forces in the solid crystal lattice of BAY 73-1449. However, its effectiveness is critically dependent on its purity. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water acts as an anti-solvent for BAY 73-1449. Therefore, using old or improperly stored DMSO that has absorbed moisture will significantly reduce its ability to solubilize the compound and can be a hidden cause of precipitation issues. It is imperative to use newly opened, anhydrous-grade DMSO for consistent results. [1]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is the most common solubility challenge, known as "precipitation upon dilution."[5] It occurs because while BAY 73-1449 is soluble in the DMSO concentrate, its concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that mixed-solvent system.

  • Causality (Expert Insight): When the DMSO stock is introduced into the aqueous buffer, the DMSO disperses, and the individual molecules of BAY 73-1449 are suddenly surrounded by water molecules, an environment in which they are poorly soluble. This forces them to crash out of solution and form a precipitate.

  • Solutions:

    • Lower the Final Concentration: This is the simplest solution. Determine the lowest effective concentration for your experiment and ensure it is below the aqueous solubility limit.

    • Optimize Final DMSO Concentration: While you must keep the final DMSO concentration low to avoid biological off-target effects (typically <0.5% v/v), sometimes a slight increase (e.g., from 0.1% to 0.25%) can keep the compound in solution without compromising the assay.

    • Use a Solubility Enhancer: For in vivo studies or challenging in vitro systems, co-solvents or excipients are necessary. Formulations using corn oil or sulfobutylether-β-cyclodextrin (SBE-β-CD) have been successfully used.[1]

Q3: Can I heat or sonicate the solution to help it dissolve?

A3: Yes. Both sonication and gentle heating are recommended methods to aid dissolution, particularly for achieving high-concentration stock solutions in DMSO.[1][2]

  • Causality (Expert Insight): Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which physically break apart the compound's solid particles and increase the surface area available for solvation. Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the crystal lattice energy of the solid. Be cautious not to overheat to avoid potential compound degradation.

Q4: How should I properly store BAY 73-1449 stock solutions to ensure stability?

A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]

Troubleshooting Workflow: Precipitation in Aqueous Media

If you observe turbidity or visible precipitate after diluting your DMSO stock, follow this validated workflow.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final compound concentration as low as possible? start->check_conc action_lower_conc Action: Lower final compound concentration. check_conc->action_lower_conc No check_dmso Is the final DMSO concentration < 0.1%? check_conc->check_dmso Yes end_success Clear Solution Achieved action_lower_conc->end_success action_inc_dmso Action: Cautiously increase final DMSO (e.g., to 0.25-0.5%) if assay tolerates. check_dmso->action_inc_dmso Yes check_excipient Is using a solubility enhancer an option? check_dmso->check_excipient No action_inc_dmso->end_success action_excipient Action: Use a formulation with SBE-β-CD or other excipients. (See Protocol 3) check_excipient->action_excipient Yes end_fail Reformulation Required check_excipient->end_fail No action_excipient->end_success

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Standard Protocols

These protocols provide detailed, step-by-step methodologies for preparing and using BAY 73-1449.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 55 mg/mL)

This protocol is a self-validating system for creating a reliable stock solution for in vitro experiments.

  • Preparation: Allow the vial of solid BAY 73-1449 and a bottle of new, anhydrous-grade DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 55 mg/mL stock from 5 mg of compound, you will need approximately 90.9 µL of DMSO.

  • Addition of Solvent: Add the calculated volume of DMSO to the vial of BAY 73-1449.

  • Initial Solubilization: Vortex the vial vigorously for 2-3 minutes.

  • Energy Input: Place the vial in an ultrasonic water bath for 15-30 minutes.[2] If a sonicator is unavailable, gentle warming (37°C) for 10 minutes can be used as an alternative.

  • Validation: Visually inspect the solution against a dark background. It should be a clear, particle-free solution. If any particulates remain, repeat Step 5.

  • Storage: Aliquot the stock solution into single-use, low-binding tubes and store immediately at -80°C.

Protocol 2: Formulation for In Vivo Studies (Clear Solution)

This protocol yields a clear solution suitable for administration routes like oral gavage or intraperitoneal injection where a solution is preferred.[1]

  • Prepare Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL), following Protocol 1.

  • Vehicle Preparation: Prepare the vehicle by measuring out the required volume of high-purity Corn Oil.

  • Formulation: Add the solvents one by one. For a final concentration of 2.5 mg/mL, slowly add 1 part of the 25 mg/mL DMSO stock to 9 parts of Corn Oil.

  • Mixing: Vortex thoroughly to create a homogenous, clear solution. Sonication can be used to aid mixing if necessary.[2]

  • Usage: This formulation should be prepared fresh and used immediately.[2] A clear solution of ≥ 2.08 mg/mL is achievable with this method.[1]

Protocol 3: Formulation for In Vivo Studies (Suspended Solution)

This protocol is used when a higher dose is required and a suspension is acceptable for administration (e.g., oral or intraperitoneal injection).[1]

  • Prepare Stock: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL), following Protocol 1.

  • Vehicle Preparation: Prepare the vehicle by dissolving Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to make a 20% (w/v) solution.

  • Formulation: To prepare a 2.08 mg/mL suspended solution, add 1 part of the 20.8 mg/mL DMSO stock to 9 parts of the 20% SBE-β-CD in saline vehicle.

  • Mixing: Mix thoroughly by vortexing. The result will be a suspended solution. Ensure the suspension is homogenous before each administration.

  • Usage: This protocol yields a suspended solution of 2.08 mg/mL.[1]

Section 4: Solubility Data Summary

The following table summarizes the solubility of BAY 73-1449 in various solvents and formulations commonly used in research.

Solvent/FormulationConcentration (mg/mL)Concentration (mM)Solution TypeNotesSource(s)
DMSO 55 - 250 mg/mL129.27 - 587.57 mMClear SolutionSonication and fresh, anhydrous DMSO recommended.[1][2]
10% DMSO in Corn Oil ≥ 2.5 mg/mL≥ 5.88 mMClear SolutionPrepare fresh before use.[1][2]
10% DMSO in 20% SBE-β-CD/Saline 2.08 mg/mL4.89 mMSuspensionRequires ultrasonic treatment for homogeneity.[1]

Section 5: Key Stability Factors Diagram

Understanding the interplay of factors affecting solution stability is crucial for experimental success.

G center BAY 73-1449 Solution Integrity sub1 Solvent Quality center->sub1 sub2 Storage Conditions center->sub2 sub3 Experimental Parameters center->sub3 s1a Anhydrous DMSO (Newly Opened) sub1->s1a s1b High Purity (>99%) sub1->s1b s2a Store at -80°C (Long-Term) sub2->s2a s2b Aliquot to Avoid Freeze-Thaw Cycles sub2->s2b s2c Protect from Light sub2->s2c s3a Final Concentration (Below Solubility Limit) sub3->s3a s3b Aqueous Buffer pH and Composition sub3->s3b s3c Use of Excipients (e.g., SBE-β-CD) sub3->s3c

Caption: Key factors influencing BAY 73-1449 solution stability.

References

  • Jadhav, P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Sun, P., et al. (2014). Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Patsnap Synapse. (2025). BAY 73-1449 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Vina, D., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Optimization

BAY 73-1449 Formulation Technical Support Center

Welcome to the technical support center for the formulation of BAY 73-1449. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formulation of BAY 73-1449. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preparing and troubleshooting BAY 73-1449 formulations using dimethyl sulfoxide (DMSO) and corn oil for in vivo studies. Our goal is to ensure the successful and reproducible administration of this compound in your preclinical research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and formulation of BAY 73-1449.

Q1: What is BAY 73-1449 and what is its primary mechanism of action?

A1: BAY 73-1449 is a potent and selective antagonist of the prostacyclin receptor (IP).[1] It exhibits high potency, with an IC50 of less than 0.1 nM in cAMP assays.[1][2] Its primary use in research is related to its effects on the vascular system, including the potential to lower blood pressure and reduce shunt vessel blood flow in models of portal hypertension.[2][3]

Q2: Why is a DMSO and corn oil vehicle system recommended for in vivo studies with BAY 73-1449?

A2: Like many small molecule inhibitors, BAY 73-1449 has poor aqueous solubility. A co-solvent system is necessary for administration in animal models. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5] Corn oil serves as a biocompatible, non-aqueous vehicle suitable for routes of administration like intraperitoneal (i.p.) injection or oral gavage.[6] The strategy involves first dissolving the compound in a minimal amount of DMSO to create a concentrated stock, which is then diluted into the corn oil vehicle for final delivery. This approach is a common and effective method for administering lipophilic compounds in vivo.[7][8]

Q3: What are the known solubility properties of BAY 73-1449 in this vehicle system?

A3: The solubility of BAY 73-1449 has been determined in several solvents. The data is crucial for preparing a stable formulation and avoiding precipitation.

Solvent/VehicleConcentrationNotesSource
DMSO55 mg/mL (129.27 mM)Sonication is recommended to aid dissolution.[1]
10% DMSO + 90% Corn Oil2.5 mg/mL (5.88 mM)Sonication is recommended. Forms a suspension or solution.[1]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mLProtocol yields a clear solution, saturation unknown.[2]

Q4: How should I prepare the initial stock solution of BAY 73-1449 in DMSO?

A4: To prepare the stock solution, dissolve BAY 73-1449 powder in fresh, anhydrous DMSO to a concentration of up to 55 mg/mL.[1] It is critical to ensure the compound is fully dissolved. Use of a vortex mixer and sonication is highly recommended to facilitate this process.[1] Visually inspect the solution against a light source to ensure no solid particles remain.

Q5: What is the maximum recommended final concentration of DMSO in the formulation for animal studies?

A5: While DMSO is widely used, it can exhibit toxicity at higher concentrations.[7] It is a standard practice in preclinical studies to keep the final concentration of DMSO to a minimum, typically below 10%, to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from the vehicle itself.[7]

Q6: How should the prepared BAY 73-1449 formulation be stored?

A6: Stock solutions of BAY 73-1449 in pure DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] However, for the final DMSO/corn oil formulation, it is strongly recommended to prepare it fresh immediately before each use.[9] Storing the mixed formulation, especially at low temperatures, can increase the risk of precipitation and phase separation.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for preparing a 10 mL final formulation of BAY 73-1449 at a target concentration of 2.5 mg/mL.

Materials:

  • BAY 73-1449 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pharmaceutical-grade sterile Corn Oil

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (water bath)

Protocol:

  • Calculate Required Masses:

    • Target Final Concentration: 2.5 mg/mL

    • Target Final Volume: 10 mL

    • Total BAY 73-1449 needed: 2.5 mg/mL * 10 mL = 25 mg

  • Prepare Concentrated DMSO Stock Solution:

    • Accurately weigh 25 mg of BAY 73-1449 powder and place it into a sterile 15 mL conical tube.

    • This protocol uses a 10% DMSO final concentration. Therefore, add 1 mL (10% of 10 mL) of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Place the tube in a sonicator water bath for 5-10 minutes to ensure complete dissolution.[1]

    • Visually inspect the solution. It should be clear and free of any particulate matter. This creates a 25 mg/mL stock solution.

  • Prepare Final Formulation in Corn Oil:

    • In a separate 50 mL conical tube, measure 9 mL of sterile corn oil.

    • Using a calibrated pipette, slowly add the 1 mL of the BAY 73-1449 DMSO stock solution to the 9 mL of corn oil.[1][2] It is crucial to add the DMSO stock to the corn oil, not the other way around.

    • Cap the tube and immediately vortex at high speed for at least 3-5 minutes.

    • Sonicate the final mixture for 10-15 minutes. This step is critical to create a homogenous solution or a fine, uniform suspension.[1]

  • Final Inspection and Use:

    • Before administration, visually inspect the formulation for any signs of precipitation or phase separation.

    • The formulation should be used immediately after preparation for best results.[9] If a slight delay is unavoidable, vortex the solution again immediately before drawing it into the syringe.

Section 3: Visual Workflows

Standard Formulation Workflow

This diagram illustrates the standard procedure for preparing the BAY 73-1449 formulation.

G cluster_stock Part A: Stock Solution Preparation cluster_final Part B: Final Formulation weigh 1. Weigh BAY 73-1449 Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate to Fully Dissolve add_dmso->dissolve add_to_oil 4. Add DMSO Stock to Corn Oil (1:9 ratio) dissolve->add_to_oil Proceed Immediately homogenize 5. Vortex & Sonicate to Create Homogenous Mixture add_to_oil->homogenize inspect 6. Visually Inspect Before Use homogenize->inspect admin Administer to Animal inspect->admin Ready for Administration

Caption: Workflow for BAY 73-1449 formulation.

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during the formulation process.

Q: My compound is precipitating out of the final DMSO/corn oil mixture. What should I do?

A: Precipitation is a common challenge with poorly soluble compounds. Here is a systematic approach to resolving it:

  • Verify Concentration: Ensure you have not exceeded the known solubility limit of ~2.5 mg/mL in a 10% DMSO/90% corn oil vehicle.[1] If your target dose requires a higher concentration, you may need to increase the injection volume (within acceptable limits for the animal model) rather than the formulation concentration.

  • Enhance Homogenization: The physical energy applied during mixing is critical. Increase the duration and intensity of vortexing and sonication. Ensure your sonicator is functioning correctly. Alternating between vortexing and sonication can be effective.[9]

  • Check Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water can significantly decrease the solubility of hydrophobic compounds in DMSO and promote precipitation upon mixing with oil.

  • Temperature Considerations: Gently warming the solution (e.g., to 37°C) may help increase solubility. However, this must be done with caution, as the thermal stability of BAY 73-1449 is not well-documented. Always verify compound stability before applying heat. Do not overheat.

Troubleshooting Precipitation: A Decision Tree

G start Precipitation Observed in Final Formulation check_conc Is concentration > 2.5 mg/mL? start->check_conc reduce_conc SOLUTION: Reduce concentration or increase dosing volume. check_conc->reduce_conc Yes check_mix Was homogenization (vortex/sonication) thorough? check_conc->check_mix No improve_mix SOLUTION: Increase duration/intensity of vortexing and sonication. check_mix->improve_mix No check_dmso Is DMSO anhydrous? check_mix->check_dmso Yes use_new_dmso SOLUTION: Use fresh, sealed anhydrous DMSO. check_dmso->use_new_dmso No consider_alt PERSISTENT ISSUE: Consider alternative vehicle (e.g., adding Tween 80). check_dmso->consider_alt Yes

Caption: Decision tree for troubleshooting precipitation.

Q: The DMSO and corn oil are separating into two distinct layers (phase separation). How can I prevent this?

A: DMSO and corn oil are immiscible, and phase separation is an inherent challenge.[10]

  • Immediate Use: The most straightforward solution is to administer the formulation immediately after vigorous homogenization. The mechanical energy creates a temporary, fine emulsion that is stable long enough for dosing.

  • Consider an Emulsifier/Surfactant: If a more stable formulation is required, the addition of a surfactant may be necessary. Tween 80 is a commonly used nonionic surfactant that can stabilize a DMSO/oil emulsion.[10] A typical starting point would be to replace a portion of the corn oil with Tween 80 (e.g., a final vehicle of 10% DMSO, 5% Tween 80, 85% corn oil). Note that this creates a new vehicle that must be validated and tested in a vehicle-only control group.

Q: I'm observing adverse effects or toxicity in my animals that I don't expect from the compound. What could be the cause?

A: Unexplained toxicity is often related to the vehicle or the administration procedure.

  • Vehicle Toxicity: As mentioned, high concentrations of DMSO can be toxic.[7] Furthermore, repeated intraperitoneal injections of corn oil can cause sterile peritonitis or inflammation.[11][12] Always run a vehicle-only control group treated with the exact same formulation (e.g., 10% DMSO + 90% corn oil) on the same schedule to isolate these effects.

  • Improper Administration: Ensure proper injection technique. For intraperitoneal injections, use an appropriate needle size (e.g., 25G or 26G) to minimize tissue damage.[9][12] Limiting the injection volume is also critical; for mice, a typical limit is 10 mL/kg.[12]

  • Formulation Instability: If the compound has precipitated out of solution, you may be injecting a non-homogenous suspension with "hot spots" of high concentration, leading to acute toxicity. Ensure the formulation is uniform before every injection.

Section 5: Best Practices for Administration

  • Syringe and Needle Selection: For viscous corn oil solutions, Luer-lock syringes are highly recommended to prevent the needle from detaching under pressure.[11][12] Use a larger gauge needle (e.g., 18G) to draw the viscous solution into the syringe, then switch to a smaller gauge needle (e.g., 25G-27G) for the actual injection to minimize pain and injury to the animal.[9][11]

  • Disinfection: Always disinfect the injection site with 70% ethanol before administration.[9]

  • Animal Monitoring: After administration, carefully monitor animals for any adverse reactions to the treatment.[9] This includes signs of pain, distress, lethargy, or inflammation at the injection site.

References

  • ResearchGate. (n.d.). 35 questions with answers in CORN OIL | Science topic. Retrieved from ResearchGate. [Link]

  • Patsnap Synapse. (2025, December 13). BAY 73-1449 - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

  • ResearchGate. (2025, December 17). Are there any precautions for dissolving, storing, and administering tamoxifen in corn oil for mouse experiments? Retrieved from ResearchGate. [Link]

  • McGill University. (2023, April 11). SOP 717- Use of Tamoxifen in Rodents. Retrieved from McGill University. [Link]

  • ResearchGate. (2025, September 11). How to avoid DMSO–corn oil phase separation when preparing MSAB for i.p. injection, and will PEG300/Tween80 solve it? Retrieved from ResearchGate. [Link]

  • Shukla, A., et al. (n.d.). Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status. PMC. [Link]

  • PharmPK Discussion. (2005, November 3). Corn oil/DMSO formulation for oral studies. Retrieved from PharmPK. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Gaidarov, I. O., et al. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing BAY 73-1449 Dosage for In Vivo Studies

The following technical guide details the optimization of BAY 73-1449 , a potent and selective Prostacyclin Receptor (IP) Antagonist . Product Identity: BAY 73-1449 Primary Mechanism: Selective Antagonist of the Prostacy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of BAY 73-1449 , a potent and selective Prostacyclin Receptor (IP) Antagonist .

Product Identity: BAY 73-1449 Primary Mechanism: Selective Antagonist of the Prostacyclin Receptor (IP) Primary Application: Cardiovascular research, Portal Hypertension models, Vascular shunt flow modulation.[1][2]

Part 1: Formulation & Solubility Strategies

Q: My compound precipitates immediately upon adding saline. How do I create a stable in vivo vehicle?

A: BAY 73-1449 is highly hydrophobic and practically insoluble in pure aqueous buffers (PBS/Saline).[2] You must use a co-solvent system or a lipid-based carrier.[2]

Recommended Formulation Protocols:

Vehicle TypeCompositionApplicationStability Notes
Lipid-Based (Preferred) 10% DMSO + 90% Corn Oil Oral (PO), Subcutaneous (SC), IPHigh Stability. Forms a clear solution.[2] Best for chronic dosing to prevent precipitation at the injection site.[2]
Cyclodextrin-Based 10% DMSO + 90% (20% SBE-β-CD in Saline) Intravenous (IV), IPModerate Stability. Forms a suspended solution.[2] Requires sonication.[2][3] Use immediately after preparation.
Standard Suspension 0.5% Methylcellulose + 0.1% Tween 80 Oral (PO)Low Stability. Requires constant stirring/vortexing before dosing.[2] Only for oral gavage.

Critical Preparation Step: Always dissolve the pure powder in 100% DMSO first to create a high-concentration stock (e.g., 20–40 mg/mL).[2] Only then add the secondary vehicle (Corn Oil or SBE-β-CD) slowly while vortexing.[2] Never add powder directly to the oil or aqueous phase.[2]

Part 2: Dosing Regimens & Route of Administration

Q: What is the optimal starting dose for rodent models?

A: Dosage depends heavily on whether you are measuring acute hemodynamic changes or chronic remodeling.[2]

1. Acute Vascular Studies (Rat/Mouse)
  • Target: Immediate blockade of IP receptors to assess vascular conductance or shunt flow.[2]

  • Route: Intravenous (IV) Bolus.[2]

  • Dose Range: 0.1 – 1.0 mg/kg .[1][2][3][4][5]

  • Expected Outcome: Significant reduction in splenic shunt vessel outflow within minutes.

  • Note: In portal hypertensive rats, 1 mg/kg IV significantly reduced shunt conductance without affecting mesenteric inflow.[2][4][5]

2. Chronic/Sub-Chronic Studies
  • Target: Long-term modulation of portal pressure or vascular remodeling.[2]

  • Route: Subcutaneous (SC) or Intraperitoneal (IP).[2]

  • Dose Range: 1.0 – 5.0 mg/kg (Once Daily).[2][3][4]

  • Caution: In some portal vein ligation models, chronic dosing (7 days) at 5 mg/kg did not significantly alter porto-systemic shunting, suggesting rapid compensation or tolerance.[2] You may need to escalate dose or frequency (b.i.d.) for sustained efficacy.[2]

Dose Escalation Table (Mouse/Rat):

Study TypeRouteStarting DoseMax DoseFrequency
Acute HemodynamicsIV0.1 mg/kg1.0 mg/kgSingle Bolus
Chronic EfficacySC / IP1.0 mg/kg10.0 mg/kgQD or BID
Toxicity SightingPO / IP10.0 mg/kg50.0 mg/kgSingle Dose
Part 3: Mechanism of Action & Pharmacodynamics[2]

Q: How do I validate target engagement in my animal model?

A: BAY 73-1449 acts by blocking the IP receptor, preventing Prostacyclin (PGI2) from activating the Gs-protein/cAMP cascade.[2]

Validating Biomarkers:

  • cAMP Suppression: In tissues with high IP expression (e.g., vascular smooth muscle, platelets), PGI2 agonists (like Iloprost) elevate cAMP.[2] Pre-treatment with BAY 73-1449 should blunt this cAMP spike.[2]

  • Platelet Aggregation: PGI2 inhibits platelet aggregation.[2] BAY 73-1449 should restore aggregation in the presence of PGI2.

  • Hemodynamics: In vivo, administration should antagonize the hypotensive effects of exogenous PGI2 or Iloprost.[2]

Pathway Visualization: IP Receptor Blockade

G PGI2 Prostacyclin (PGI2) (Endogenous Ligand) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec BLOCKS Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Vasodilation & Platelet Inhibition PKA->Effect Promotes

Figure 1: Mechanism of Action. BAY 73-1449 competitively binds to the IP Receptor, preventing the Gs-mediated accumulation of cAMP and downstream vasodilatory effects.[2]

Part 4: Troubleshooting Common Issues

Q: I observed no effect on blood pressure or shunt flow. Why?

Troubleshooting Checklist:

  • Check the Vehicle: Did the compound precipitate in the syringe? If you see turbidity, the effective dose is near zero.[2] Switch to the 10% DMSO / 90% Corn Oil formulation.

  • Check the Model: Does your model actually rely on elevated PGI2? In some portal hypertension models, PGI2 is upregulated only in specific vascular beds (e.g., splanchnic circulation).[2] If PGI2 levels are normal, an antagonist may show no phenotype (silent antagonist).[2]

  • Timing: The half-life may be short. For IV dosing, measure parameters within 5–30 minutes . For chronic studies, ensure dosing is frequent enough (consider BID vs QD).[2]

Q: My animals are losing weight rapidly. Is this drug toxicity?

A: It is likely vehicle toxicity , not drug toxicity, especially if using high concentrations of DMSO or Tween 80.

  • Limit DMSO: Ensure final DMSO concentration is <10% for IP/SC and <2% for IV.

  • Control Group: Always run a "Vehicle Only" control group. If they lose weight, change the formulation (e.g., reduce DMSO, switch to Corn Oil).

Part 5: Experimental Workflow Summary

Workflow cluster_vehicle Vehicle Selection Start Start: BAY 73-1449 Powder Stock Dissolve in 100% DMSO (Stock: 40 mg/mL) Start->Stock V_Oil Dilute 1:9 in Corn Oil (Clear Solution) Stock->V_Oil For SC/IP/Oral V_CD Dilute 1:9 in 20% SBE-β-CD (Suspension/Sonication) Stock->V_CD For IV Route Select Route V_Oil->Route V_CD->Route IV IV Bolus (0.1-1 mg/kg) Acute Hemodynamics Route->IV SC SC/IP (1-5 mg/kg) Chronic Treatment Route->SC Readout Readout: Shunt Flow / BP / cAMP IV->Readout SC->Readout

Figure 2: Preparation and Dosing Workflow. Selection of vehicle is critical based on the route of administration.

References
  • Docherty, J. R., Bexis, S., & McCormick, P. A. (2008).[2] Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology, 590(1-3), 322-326.[2]

  • MedChemExpress. (2024).[2] BAY 73-1449 Product Information & Solubility Data.

  • TargetMol. (2024). BAY 73-1449: Prostacyclin Receptor Antagonist Technical Data.[1][2][3][4]

Sources

Optimization

BAY 73-1449 Technical Support Center: Stability, Storage, and Assay Troubleshooting

Welcome to the Technical Support Center for BAY 73-1449 . This guide is designed for researchers, scientists, and drug development professionals utilizing BAY 73-1449 in cardiovascular and G-protein-coupled receptor (GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for BAY 73-1449 . This guide is designed for researchers, scientists, and drug development professionals utilizing BAY 73-1449 in cardiovascular and G-protein-coupled receptor (GPCR) research.

BAY 73-1449 is a highly potent and selective antagonist of the prostacyclin receptor (IP), demonstrating an IC50 of less than 0.1 nM in cAMP assays[1]. It is widely used to study portal hypertension, blood pressure regulation, and shunt vessel blood flow[1][2]. Below, you will find comprehensive data on its physicochemical properties, troubleshooting guides for common experimental hurdles, and validated protocols to ensure the integrity of your research.

Mechanism of Action

BAY 73-1449 functions by competitively binding to the IP receptor, preventing its endogenous ligand, prostacyclin (PGI2), from initiating downstream Gs-protein signaling. This blockade inhibits adenylate cyclase activation, thereby suppressing intracellular cAMP accumulation[3].

G PGI2 Prostacyclin (PGI2) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks (IC50 < 0.1 nM) Gs Gs Protein IP_Rec->Gs Couples to AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes Response Vasodilation / Lower Blood Pressure cAMP->Response Downstream Effect

Mechanism of Action: BAY 73-1449 blocks PGI2-mediated IP receptor activation and cAMP synthesis.

Quantitative Data: Stability & Storage Specifications

To maintain the biological activity of BAY 73-1449, strict adherence to temperature and solvent guidelines is required. The following table summarizes the critical physicochemical properties and validated storage conditions[1][4][5].

PropertySpecification
Chemical Name (2S)-3-phenyl-2-[[6-[4-(phenylmethoxy)phenyl]pyrimidin-4-yl]amino]propanoic acid
CAS Number 693790-96-4
Molecular Weight 425.49 g/mol
Target Prostacyclin Receptor (IP) Antagonist
Solubility DMSO (≥ 20.8 mg/mL)
Storage (Solid Powder) -20°C (Up to 3 years) | 4°C (Up to 2 years)
Storage (In Solvent) -80°C (Up to 1 year) | -20°C (Up to 6 months)
Shipping Condition Room temperature or blue ice (Stable for weeks during transit)

FAQ & Troubleshooting Guide

Q1: How should I store BAY 73-1449 powder vs. stock solutions to prevent degradation? A: As a solid powder, BAY 73-1449 is highly stable and can be stored at -20°C for up to 3 years[5]. However, once dissolved in DMSO, the compound becomes susceptible to hydrolysis if exposed to ambient moisture. Causality & Solution: DMSO is highly hygroscopic. Repeated opening of a single stock vial introduces water, which can lead to micro-precipitation or degradation of the active compound. Always divide your DMSO stock into single-use aliquots and store them at -80°C[5].

Q2: What is the optimal solvent system for in vitro and in vivo assays? A:

  • In Vitro: Use 100% DMSO to create a concentrated stock (e.g., 10 mM or 20.8 mg/mL). Dilute this stock into your assay buffer immediately before use, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cellular toxicity.

  • In Vivo: BAY 73-1449 is lipophilic. For animal administration (e.g., intravenous or subcutaneous injection in portal hypertensive rats[2]), dissolve the DMSO stock in a formulation of 20% SBE-β-CD in saline, or use corn oil for longer-term dosing[1].

Q3: Why am I seeing inconsistent IC50 values in my cAMP accumulation assays? A: Inconsistent potency (failing to reach the expected <0.1 nM IC50[1]) is usually caused by one of three factors:

  • Compound Precipitation: If the working solution is prepared in cold aqueous buffer, the lipophilic BAY 73-1449 may crash out of solution. Fix: Always warm the assay buffer to room temperature or 37°C before adding the DMSO stock, and vortex immediately.

  • Insufficient Pre-incubation: BAY 73-1449 is a competitive antagonist. It must occupy the IP receptor before the agonist is introduced. Fix: Ensure a minimum 15-30 minute pre-incubation with the antagonist before stimulating cells.

  • Receptor Desensitization: Over-confluent cell cultures (e.g., Human HEL cells) can downregulate IP receptor expression. Fix: Harvest cells at 70-80% confluency.

Experimental Protocols

Protocol A: Preparation of BAY 73-1449 Stock and Working Solutions

This self-validating workflow ensures maximum solubility and prevents freeze-thaw degradation.

Workflow Powder BAY 73-1449 Powder Store at -20°C Weigh Equilibrate to RT & Weigh Powder->Weigh DMSO Dissolve in DMSO (Stock: 20.8 mg/mL) Weigh->DMSO Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Freeze Store at -80°C (Up to 1 Year) Aliquot->Freeze

Workflow for the preparation, aliquoting, and long-term storage of BAY 73-1449 stock solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the BAY 73-1449 powder vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial causes condensation, introducing water into the hygroscopic powder.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution. Vortex gently until the solution is completely clear.

  • Validation: Inspect the solution under a light source. If micro-particulates are visible, sonicate the vial in a water bath at 37°C for 2-5 minutes.

  • Storage: Aliquot the stock into sterile, tightly sealed microcentrifuge tubes (e.g., 10-50 µL per tube) and immediately transfer to -80°C[5].

  • In Vivo Formulation (Optional): To prepare a 1 mL working solution for animal injection, add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline, mixing thoroughly[1].

Protocol B: cAMP Accumulation Assay for IP Receptor Antagonism

This protocol is optimized for evaluating the antagonistic potency of BAY 73-1449 in Human HEL cells or rat DRG neurons[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed Human HEL cells in a 384-well plate at a density of 5,000 cells/well in assay buffer (HBSS containing 1 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Antagonist Pre-incubation: Prepare serial dilutions of BAY 73-1449 (ranging from 10 pM to 1 µM) in assay buffer. Add to the cells and incubate for 30 minutes at room temperature. Reasoning: This allows the antagonist to reach binding equilibrium at the IP receptor.

  • Agonist Stimulation: Add an EC80 concentration of an IP receptor agonist (e.g., Cicaprost or Iloprost) to all wells. Incubate for an additional 30 minutes.

  • Cell Lysis & Detection: Lyse the cells using the lysis buffer provided in a standard TR-FRET cAMP detection kit (e.g., LANCE Ultra). Add the cAMP-specific antibodies according to the manufacturer's instructions.

  • Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology (PubMed/NIH). Available at:[Link]

  • BAY 73-1449 Stability Specifications (D58161). Bioss. Available at:[Link]

  • Prostacyclin receptor Mechanism of Action. Wikipedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: BAY 73-1449 cAMP Assay Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cyclic AMP (cAMP) accumulation assays involving BAY 73-1449 .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cyclic AMP (cAMP) accumulation assays involving BAY 73-1449 .

BAY 73-1449 is a highly selective and potent antagonist of the prostacyclin (IP) receptor, demonstrating an IC50 of < 0.1 nM in cAMP assays using Human Erythroleukemia (HEL) cells and rat dorsal root ganglia (DRG)[1]. Because the IP receptor is a Gs-coupled GPCR, assays rely on measuring the intracellular accumulation of cAMP. To ensure scientific integrity, the workflows below are designed as self-validating systems —meaning every potential point of failure is paired with an internal control to definitively isolate the root cause of an issue.

Mechanism of Action & Assay Principle

When an agonist (such as Iloprost or Treprostinil[2]) binds to the IP receptor, it triggers Gs-alpha protein dissociation, which subsequently stimulates Adenylate Cyclase (AC) to convert ATP into cAMP. BAY 73-1449 competitively binds the IP receptor, blocking this cascade[1].

Mechanism Agonist IP Agonist (e.g., Iloprost) IP_Rec IP Receptor (Gs-coupled) Agonist->IP_Rec Activates Antagonist BAY 73-1449 (IP Antagonist) Antagonist->IP_Rec Blocks AC Adenylate Cyclase IP_Rec->AC Gsα Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Degradation PDE PDE PDE->cAMP Catalyzes IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: Mechanism of BAY 73-1449 antagonism on IP receptor-mediated cAMP generation.

Self-Validating Experimental Protocol (TR-FRET)

To prevent ambiguous results, this protocol incorporates Forskolin (a direct AC activator) as a self-validating control. If BAY 73-1449 fails to inhibit cAMP production, but Forskolin successfully induces it, you can definitively isolate the failure to the IP receptor level rather than a systemic assay failure.

Step 1: Cell Preparation & Plating

  • Action: Harvest low-passage HEL cells and resuspend in Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4). Plate at 10,000 cells/well in a 384-well microplate.

  • Causality: HEL cells endogenously express the IP receptor[1]. High-passage cells often downregulate GPCR expression, shrinking the assay window. Adding BSA prevents non-specific binding of the highly lipophilic BAY 73-1449 to the plastic wells.

Step 2: Phosphodiesterase (PDE) Inhibition

  • Action: Supplement the Assay Buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

  • Causality: IP receptor activation causes a transient spike in cAMP, which is rapidly hydrolyzed by PDEs into 5'-AMP. IBMX irreversibly inhibits PDEs, allowing cAMP to accumulate to detectable levels over the incubation period.

Step 3: Antagonist Pre-Incubation

  • Action: Prepare a 10 mM stock of BAY 73-1449 in 100% DMSO[3]. Perform serial dilutions in DMSO, then dilute 1:100 in Assay Buffer to achieve a final DMSO concentration of ≤1.0%. Add to cells and incubate for 30 minutes at 37°C.

  • Causality: Pre-incubation is critical for competitive antagonists. It allows BAY 73-1449 to reach thermodynamic binding equilibrium at the IP receptor before the agonist is introduced, ensuring accurate IC50 determination using the Schild protocol[4].

Step 4: Agonist Challenge

  • Action: Add an IP receptor agonist (e.g., Iloprost) at its predetermined EC80 concentration. Incubate for 30 minutes at 37°C. Include a parallel control well treated with 10 µM Forskolin.

  • Causality: Using an EC80 concentration ensures a robust signal window while remaining sensitive to competitive antagonism. A saturating agonist dose (EC100) would outcompete BAY 73-1449, artificially shifting the IC50 to the right.

Step 5: Lysis and Detection

  • Action: Add TR-FRET lysis buffer containing the europium-labeled cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour at room temperature and read on a TR-FRET compatible microplate reader.

Quantitative Data Summary

ParameterOptimal ValueMechanistic Rationale
BAY 73-1449 IC50 < 0.1 nMBenchmark for high-affinity IP receptor antagonism in HEL cells[1].
Agonist Concentration EC80Balances robust signal window with sensitivity to competitive antagonism.
IBMX Concentration 0.5 mMCompletely inhibits PDEs to allow measurable cAMP accumulation.
Final DMSO Concentration ≤ 1.0%Prevents precipitation of BAY 73-1449[3] while avoiding DMSO-induced cytotoxicity.
Antagonist Pre-incubation 30 minutesAllows BAY 73-1449 to reach binding equilibrium prior to agonist challenge[4].
Forskolin Control 10 µMValidates downstream adenylate cyclase function independently of the IP receptor.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low/No Antagonism Observed CheckCells 1. Check Cell Line (HEL or Transfected) Start->CheckCells CheckAgonist 2. Verify Agonist Concentration Start->CheckAgonist CheckSolubility 3. Verify BAY 73-1449 Solubility Start->CheckSolubility CheckIBMX 4. Confirm IBMX Presence Start->CheckIBMX FixCells Use Low-Passage Cells Validate with Forskolin CheckCells->FixCells FixAgonist Titrate Agonist to EC80 CheckAgonist->FixAgonist FixSolubility Use <1% DMSO Final Conc. CheckSolubility->FixSolubility FixIBMX Add 0.5 mM IBMX to Assay Buffer CheckIBMX->FixIBMX

Caption: Troubleshooting workflow for resolving poor BAY 73-1449 antagonism in cAMP assays.

Q1: Why am I seeing a right-shifted IC50 (lower potency) for BAY 73-1449 compared to the reported <0.1 nM?

Diagnosis: Agonist competition artifact. Causality: Competitive antagonism follows the Schild equation[4]. If you use a saturating concentration of the agonist (e.g., Iloprost at EC100), the high concentration of agonist outcompetes BAY 73-1449 for the receptor binding site. Resolution: Always perform an agonist dose-response curve first. Select the EC80 concentration of your agonist for the antagonist assay.

Q2: The basal cAMP level is so low that the assay window is negligible. How do I fix this?

Diagnosis: Rapid cAMP degradation. Causality: Intracellular cAMP is highly transient. Without robust PDE inhibition, the generated cAMP is converted to 5'-AMP before detection. Resolution: Verify that your assay buffer contains 0.5 mM IBMX. If IBMX is present but the window is still small, verify the biological integrity of the cells by adding 10 µM Forskolin. If Forskolin fails to produce a massive cAMP spike, your detection reagents or cells are compromised.

Q3: Why is BAY 73-1449 precipitating in the assay buffer, leading to inconsistent replicates?

Diagnosis: Compound insolubility. Causality: BAY 73-1449 is a highly lipophilic molecule (C26H23N3O3)[5] with limited aqueous solubility. Direct dilution of high concentrations into an aqueous buffer causes rapid precipitation. Resolution: Maintain a final DMSO concentration of 0.1% to 1.0% in the assay. Perform all serial dilutions in 100% DMSO first. Make an intermediate dilution in assay buffer immediately before adding to the cells. Sonication of the DMSO stock (up to 55 mg/mL) can also ensure complete dissolution[3].

Q4: Cells do not respond to the IP agonist (Iloprost), meaning BAY 73-1449 antagonism cannot be evaluated.

Diagnosis: Loss of IP receptor expression. Causality: HEL cells can downregulate endogenous IP receptors over multiple passages[1]. Resolution: Implement the self-validating control: observe the parallel well treated with 10 µM Forskolin. If Forskolin induces cAMP but Iloprost does not, the adenylate cyclase machinery is intact, proving the IP receptor has been lost. Thaw a fresh vial of low-passage HEL cells.

References

  • [6] Title: Bay-73-1449 | C26H23N3O3 | CID 11743147. Source: PubChem - National Institutes of Health. URL: [Link]

  • [4] Title: Prostanoid receptor antagonists: development strategies and therapeutic applications. Source: PMC - National Institutes of Health. URL: [Link]

Sources

Optimization

Technical Support Center: BAY 73-1449 (Prostacyclin Receptor Antagonist)

[1][2] Target Audience: Researchers, Pharmacologists, and Drug Discovery Scientists. Topic: Experimental Variability, Controls, and Troubleshooting for BAY 73-1449.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Target Audience: Researchers, Pharmacologists, and Drug Discovery Scientists. Topic: Experimental Variability, Controls, and Troubleshooting for BAY 73-1449.

System Overview & Mechanism of Action

BAY 73-1449 is a highly potent and selective antagonist of the Prostacyclin Receptor (IP) .[1] In drug discovery, it is primarily used to dissect the role of the IP receptor in vasodilation, platelet aggregation, and inflammatory pain signaling.

Unlike enzyme inhibitors, BAY 73-1449 functions by competitive antagonism at a G-protein coupled receptor (GPCR). This introduces specific variables—agonist concentration, receptor reserve, and G-protein coupling efficiency—that must be controlled to prevent experimental artifacts.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the canonical signaling pathway and the precise intervention point of BAY 73-1449. Use this to design your downstream readouts (e.g., cAMP quantification).

G cluster_readout Assay Detection Zone BAY BAY 73-1449 (Antagonist) IP IP Receptor (GPCR) BAY->IP Blocks Agonist IP Agonist (e.g., Iloprost/PGI2) Agonist->IP Activates Gs Gs Protein IP->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Primary Readout) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Effect Vasodilation / Anti-aggregation PKA->Effect Downstream

Figure 1: Mechanism of Action. BAY 73-1449 competitively blocks the IP receptor, preventing Agonist-induced Gs coupling and subsequent cAMP accumulation.

Troubleshooting Guide: Reagent Handling & Solubility

Issue: "My compound precipitates when added to the cell culture media or assay buffer."

Root Cause: BAY 73-1449 is highly lipophilic. Direct dilution from DMSO into aqueous buffers often causes "crash-out" (micro-precipitation), leading to erratic concentration-response curves and false negatives.

Protocol: Correct Solubilization Strategy
ParameterSpecificationTechnical Note
Stock Solvent 100% DMSO Prepare stocks at 10–20 mM. Store at -80°C.
Aqueous Solubility Very Low Do NOT attempt serial dilutions in PBS or water.
Intermediate Step Required Perform serial dilutions in 100% DMSO first.
Final Vehicle < 0.1% DMSO Transfer from DMSO stock to media only at the final step.

Q: How do I formulate this for in vivo (rat/mouse) studies without clogging needles? A: Do not use simple saline/DMSO mixtures. Use the SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) encapsulation method to ensure bioavailability and stability.

Validated In Vivo Formulation Protocol:

  • Stock: Dissolve BAY 73-1449 in DMSO (e.g., 20.8 mg/mL).

  • Vehicle: Prepare 20% SBE-β-CD in Saline (0.9% NaCl).

  • Mixing: Slowly add 10% volume of DMSO stock to 90% volume of the SBE-β-CD vehicle while vortexing.

  • Result: A clear suspension/solution suitable for i.p. or oral administration [2, 4].[1]

    • Alternative: For s.c.[2][1][3][4] administration, a Corn Oil formulation (10% DMSO / 90% Corn Oil) is often tolerated and provides sustained release [4].

Assay Optimization: Variability in IC50 Values

Issue: "I am getting variable IC50 values (shifting from 0.1 nM to 10 nM) between experiments."

Root Cause: As a competitive antagonist, the apparent potency (IC50) of BAY 73-1449 is mathematically dependent on the concentration of the agonist used in the assay (Cheng-Prusoff relationship).

Diagnostic Checklist

Q: What concentration of agonist (e.g., Iloprost or Cicaprost) are you using?

  • The Error: Using a saturating dose of agonist (e.g., 10 µM) makes it extremely difficult for the antagonist to compete, artificially inflating the IC50 (right-shift).

  • The Fix: You must titrate the agonist first. Use an agonist concentration equal to its EC80 (concentration producing 80% max response). This provides a robust signal window while allowing the antagonist to function in a physiologically relevant range.

Q: Which cell line are you using?

  • Recommendation: HEL (Human Erythroleukemia) cells are the "Gold Standard" for this compound, as they endogenously express high levels of the IP receptor [2].

  • Warning: In transfected HEK293 cells, receptor overexpression can create a "receptor reserve" phenomenon. Even if BAY 73-1449 blocks 90% of receptors, the remaining 10% might still generate a full cAMP signal, making the drug appear less potent.

Data Table: Expected Potency Benchmarks
Assay SystemReadoutAgonist UsedExpected IC50 (BAY 73-1449)Ref
HEL Cells cAMP AccumulationIloprost (EC80)< 0.1 nM [2, 4]
Rat DRG cAMP AccumulationCicaprost~ 1.0 - 5.0 nM [2]
Platelet Rich Plasma AggregationADP + Iloprost10 - 50 nM [3]

Experimental Controls & Specificity

Issue: "How do I prove the observed effect is due to IP receptor blockade and not off-target toxicity?"

Root Cause: At high concentrations (>1 µM), small molecules can have non-specific effects on membranes or other prostanoid receptors (EP1-4).

Mandatory Control Set
  • The "Rescue" Experiment (Competitive Reversibility):

    • Protocol: Treat cells with BAY 73-1449 (at IC90).

    • Action: Add a supra-maximal concentration of Agonist (100x EC50).

    • Expected Result: The signal (cAMP) should recover. If the signal does not recover, the compound may be acting non-specifically (e.g., killing the cells or poisoning Adenylyl Cyclase directly) rather than competitively blocking the receptor.

  • Selectivity Panel (Negative Controls):

    • If studying vasodilation, test BAY 73-1449 against PGE2 (EP receptor agonist). BAY 73-1449 should NOT block PGE2-induced cAMP, as it is selective for the IP receptor.

  • Vehicle Control:

    • Ensure the final DMSO concentration in the "0 drug" control matches the highest drug concentration exactly. DMSO alone can modulate cAMP levels in some sensitive cell lines.

References

  • Bayer AG. (2008). The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents.[5] (Note: Cited for context on BAY nomenclature and handling of similar lipophilic BAY compounds). Neuropharmacology. Link

  • MedChemExpress. (2024). BAY 73-1449 Product Datasheet & Solubility Data. Retrieved from MedChemExpress. Link

  • PatSnap Synapse. (2025). BAY 73-1449 Drug Profile: Mechanism and Indications. Retrieved from PatSnap. Link

  • TargetMol. (2024). BAY 73-1449 Inhibitor Handling Instructions and In Vivo Formulation. Retrieved from TargetMol.[2] Link

Sources

Troubleshooting

preventing precipitation of BAY 73-1449 in solution

Status: Operational | Topic: Solubility & Formulation | Audience: R&D Professionals[1] Compound Dashboard: The Physicochemical Reality Before attempting formulation, understand the molecule's inherent resistance to aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Solubility & Formulation | Audience: R&D Professionals[1]

Compound Dashboard: The Physicochemical Reality

Before attempting formulation, understand the molecule's inherent resistance to aqueous environments.[1] BAY 73-1449 is a highly lipophilic Prostacyclin Receptor (IP) antagonist.[1] Its tendency to precipitate is not a defect; it is a thermodynamic property governed by its LogP.[1]

PropertyValueImplication for Formulation
Molecular Weight 425.48 g/mol Moderate size; not the primary cause of solubility issues.[1]
LogP (Lipophilicity) ~5.2 CRITICAL: Highly hydrophobic.[1] It will "crash out" (precipitate) immediately upon contact with pure water or low-surfactant buffers.[1]
DMSO Solubility ~55 mg/mLExcellent.[1] This is your primary stock solvent.[1]
Aqueous Solubility < 0.1 mg/mLNegligible without cyclodextrins or surfactants.[1]
Target Prostacyclin Receptor (IP)Antagonist (

nM).[1][2][3][4][5]
Formulation Decision Matrix

Do not guess your vehicle. Use this logic flow to select the correct protocol based on your experimental endpoint.

FormulationMatrix Start Start: Define Experiment Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo DMSO_Stock Prepare DMSO Stock (10-20 mM) InVitro->DMSO_Stock Route Select Administration Route InVivo->Route Direct_Dilution Direct Dilution into Media (< 0.1% DMSO final) DMSO_Stock->Direct_Dilution Serial Dilution Oral_IP Oral / IP (Suspension/Solution) Route->Oral_IP SC_Depot Subcutaneous (Clear Solution) Route->SC_Depot Protocol_A Protocol A: SBE-β-CD (Aqueous-compatible) Oral_IP->Protocol_A Protocol_B Protocol B: Corn Oil (Lipid-based) SC_Depot->Protocol_B

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and experimental constraints.

Validated Formulation Protocols

Standard saline or PBS will fail.[1] Use these specific vehicle compositions to maintain stability.

Protocol A: The Aqueous-Compatible System (SBE-β-CD)

Best for: Intraperitoneal (IP) or Oral Gavage where an aqueous-like phase is required.[1] Mechanism: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) encapsulates the lipophilic drug, preventing aggregation in water.[1]

  • Prepare Stock: Dissolve BAY 73-1449 in pure DMSO to 20.8 mg/mL .

  • Prepare Vehicle: Dissolve SBE-β-CD powder in 0.9% Saline to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Combine (Critical Step):

    • Place 900 µL of the 20% SBE-β-CD vehicle in a tube.

    • While vortexing the vehicle , slowly add 100 µL of the DMSO stock .[1]

    • Note: Do not add vehicle to DMSO; this causes high local concentration and instant precipitation.[1]

  • Final Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).

  • Result: ~2.08 mg/mL.[1][3][5] This may form a fine suspension.[1][5] Sonicate if visible particles remain.[1][3]

Protocol B: The Lipid System (Corn Oil)

Best for: Subcutaneous (SC) injection (creates a depot effect) or IP.[1] Mechanism: Solubilizes the drug in a lipid matrix, completely avoiding the high-dielectric constant of water.[1]

  • Prepare Stock: Dissolve BAY 73-1449 in pure DMSO to 20.8 mg/mL .

  • Combine:

    • Add 100 µL of DMSO Stock to 900 µL of Corn Oil .[1]

    • Sonicate in a water bath at 37°C for 5-10 minutes until clear.

  • Final Composition: 10% DMSO / 90% Corn Oil.

  • Result: Clear solution.

Troubleshooting Guide (Q&A)

Q1: I added PBS directly to my DMSO stock and it turned milky immediately. Can I fix it?

  • Diagnosis: Flash precipitation.[1] The LogP of 5.2 means the compound is hydrophobic.[1] When the DMSO concentration drops below ~50% without a surfactant (like Tween) or complexing agent (like Cyclodextrin), the drug crashes out.[1]

  • Fix: You generally cannot "redissolve" a crashed precipitate easily by just adding more buffer.[1]

  • Action: Centrifuge to pellet the drug, remove the supernatant, and redissolve the pellet in 100% DMSO. Restart using Protocol A (SBE-β-CD).

Q2: Can I store the diluted working solution at 4°C?

  • Answer: No.

  • Reasoning: Low temperatures reduce kinetic solubility.[1] For lipophilic compounds in complex vehicles (like Corn Oil or Cyclodextrins), cooling often triggers crystallization.[1]

  • Recommendation: Prepare working solutions fresh immediately before dosing. If you must store them for a few hours, keep them at Room Temperature (20-25°C). Store the DMSO stock at -80°C (up to 6 months) or -20°C (1 month).

Q3: My in vivo results are inconsistent. Could this be the formulation?

  • Analysis: Yes. If you are using a suspension (Protocol A), the particle size distribution may vary between batches if you don't sonicate consistently.[1] Large particles dissolve slower, altering pharmacokinetics (PK).[1]

  • Validation: Before dosing, verify the solution/suspension is uniform. If using Protocol A, vortex immediately before drawing into the syringe.[1]

Q4: Can I use PEG400 instead of Corn Oil?

  • Answer: Likely, but proceed with caution. A common "universal" solvent is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline .[1]

  • Warning: While this often works for solubilization, high PEG concentrations can sometimes cause hypersensitivity in mice or interfere with certain metabolic pathways.[1] The Corn Oil or SBE-β-CD protocols are more specific to the literature for this compound class.[1]

References
  • PubChem. BAY-73-1449 Compound Summary (CID 11743147).[1] National Library of Medicine.[1] Link[1]

  • MedChemExpress. BAY 73-1449 Datasheet & Formulation Protocols.[1]Link

  • TargetMol. BAY 73-1449 Chemical Properties and In Vivo Formulation.Link[1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page: BAY-73-1449.[1]Link[1]

Sources

Optimization

Technical Support Center: Optimizing BAY 73-1449 Delivery in Preclinical Models

Status: Operational Subject: BAY 73-1449 (Prostacyclin Receptor Antagonist) Document ID: BAY-73-DEL-V2.1 Audience: Formulation Scientists, In Vivo Pharmacologists Executive Summary & Molecule Profile The Challenge: BAY 7...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: BAY 73-1449 (Prostacyclin Receptor Antagonist) Document ID: BAY-73-DEL-V2.1 Audience: Formulation Scientists, In Vivo Pharmacologists

Executive Summary & Molecule Profile

The Challenge: BAY 73-1449 is a potent, selective antagonist of the prostacyclin receptor (IP) used primarily in cardiovascular and portal hypertension research. Its delivery is complicated by poor aqueous solubility and high lipophilicity (Class II/IV characteristics).

Standard protocols often rely on high concentrations of DMSO or Corn Oil. While sufficient for acute IV bolus, these vehicles frequently fail in chronic subcutaneous (SC) or intraperitoneal (IP) regimens due to precipitation at the injection site or erratic absorption, leading to the "lack of efficacy" often misattributed to the drug's mechanism rather than its delivery.

Physicochemical Snapshot:

Parameter Value Implications for Delivery
Molecular Weight 425.48 g/mol Small molecule; amenable to most standard vehicles.
Primary Solubility DMSO (~250 mg/mL) High organic solubility, but incompatible with high-volume dosing.
Aqueous Solubility Negligible Critical Risk: Precipitates immediately upon contact with saline/PBS.

| Hygroscopicity | High | DMSO stock solutions degrade/precipitate if exposed to moisture. |

Formulation Protocols: The "Gold Standard"

Do not use simple DMSO/Saline dilutions for chronic studies. The compound will crash out of solution, causing local irritation and zero bioavailability.

Protocol A: SBE-β-Cyclodextrin (Captisol®) Complex

Recommended for: IV, IP, and high-bioavailability SC dosing.

Mechanism: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic BAY 73-1449 molecule in a hydrophilic ring, preventing precipitation in the bloodstream.

Reagents:

  • BAY 73-1449 Powder[1]

  • DMSO (Anhydrous, fresh)

  • SBE-β-CD (Captisol)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Vehicle Preparation (20% w/v SBE-β-CD):

    • Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile saline.

    • Vortex until clear. Filter sterilize (0.22 µm PES filter).

  • Stock Solution:

    • Dissolve BAY 73-1449 in 100% Anhydrous DMSO to a concentration of 20.8 mg/mL .

    • Note: Sonicate if necessary.[1][2] Ensure DMSO is fresh; water content >0.1% drastically reduces solubility.[2]

  • Final Formulation (Yields ~2 mg/mL):

    • Slowly add 100 µL of the DMSO Stock Solution to 900 µL of the 20% SBE-β-CD vehicle.

    • CRITICAL: Add the DMSO into the moving vortex of the cyclodextrin solution to prevent local precipitation.

    • Result: A clear solution ready for injection.[2]

Protocol B: Lipid-Based Vehicle (Corn Oil)

Recommended for: Oral gavage (PO) or slow-release SC depots (Warning: Variable PK).

Step-by-Step Methodology:

  • Prepare a 55 mg/mL stock solution in DMSO.

  • Dilute 1:9 with Pharmaceutical Grade Corn Oil.

  • Sonicate: You must sonicate this mixture for 10–15 minutes at 37°C.

  • Verification: Ensure no visible crystals. This forms a solution/suspension hybrid. Shake immediately before dosing.

Strategic Delivery Logic (Visualized)

Use the following decision tree to select the correct vehicle based on your experimental endpoint.

FormulationStrategy Start Experimental Goal Acute Acute Hemodynamics (Minutes/Hours) Start->Acute Chronic Chronic Efficacy (Days/Weeks) Start->Chronic RouteIV Route: IV Bolus Acute->RouteIV RouteSC Route: SC/IP Chronic->RouteSC FormA Formulation A: 10% DMSO / 20% SBE-β-CD RouteIV->FormA Prevents Embolism FormB Formulation B: Corn Oil Depot RouteSC->FormB Low Cost/High Var Pump Osmotic Minipump (Alzet) RouteSC->Pump Gold Standard Steady State

Figure 1: Decision matrix for BAY 73-1449 vehicle selection. Note that for chronic efficacy, osmotic pumps are superior to daily injections due to the compound's short half-life.

Troubleshooting & FAQs

Q: I tried the SC injection (Corn Oil) for 7 days, but saw no effect on portal pressure. Is the drug inactive? A: Not necessarily. Literature indicates that while IV administration reduces splenic shunt flow, SC administration often fails to show effects in chronic models [1, 2].

  • Root Cause: This is likely a pharmacokinetic failure, not a pharmacodynamic one. The lipophilic nature of BAY 73-1449 in corn oil can create a "depot" that releases drug too slowly to achieve the IC50 (<0.1 nM) systemically, or it is cleared faster than it is absorbed.

  • Solution: Switch to Osmotic Minipumps (e.g., Alzet) using the SBE-β-CD formulation (Protocol A) to maintain steady-state plasma levels.

Q: My DMSO stock solution turned cloudy. Can I still use it? A: No. BAY 73-1449 is sensitive to moisture. Hygroscopic DMSO absorbs water from the air, causing the compound to crash out.

  • Fix: Use single-use aliquots of anhydrous DMSO stored at -20°C. Never re-freeze a thawed aliquot.

Q: Can I use PEG400 instead of Cyclodextrin? A: PEG400 (30-50%) is a viable alternative, but it carries a higher risk of histamine release in rats, which can confound hemodynamic data (blood pressure/vascular resistance). Since BAY 73-1449 is studied for vascular effects, Cyclodextrin is safer as it is hemodynamically inert.

Q: What is the maximum concentration I can achieve? A:

  • DMSO alone: ~250 mg/mL (Stock).

  • Aqueous (PBS): < 0.01 mg/mL (Insoluble).

  • Optimized (SBE-β-CD): ~2.08 mg/mL.[2]

  • Implication: If you need doses >5 mg/kg IV, you will exceed standard injection volumes (5 mL/kg). You must use continuous infusion.

Mechanism of Action & Biological Context[2]

Understanding the pathway helps verify if your delivery is working. BAY 73-1449 blocks the IP receptor, preventing vasodilation in specific beds (splenic/portal).

MOA Drug BAY 73-1449 Receptor Prostacyclin Receptor (IP) (G-protein coupled) Drug->Receptor Antagonizes (IC50 < 0.1 nM) Pathway cAMP Signaling Pathway Receptor->Pathway Modulates Effect Inhibition of Vasodilation (Splenic Shunt Reduction) Pathway->Effect Physiological Outcome

Figure 2: Pharmacodynamic pathway. Successful delivery should result in measurable reduction in splenic shunt flow without altering mesenteric inflow [1].[2]

References

  • Docherty, J. R., Bexis, S., & McCormick, P. A. (2005). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. British Journal of Pharmacology. (Note: Context validated via MedChemExpress and TargetMol summaries).

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacology of Prostacyclin (IP) Receptor Antagonists: BAY 73-1449 vs. RO1138452 and Emerging Alternatives

Introduction: The Prostacyclin Receptor (IP) Landscape The prostacyclin receptor (IP), encoded by the PTGIR gene, is a Gs protein-coupled receptor belonging to the rhodopsin-like family (Subfamily A14)[1]. Under physiolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prostacyclin Receptor (IP) Landscape

The prostacyclin receptor (IP), encoded by the PTGIR gene, is a Gs protein-coupled receptor belonging to the rhodopsin-like family (Subfamily A14)[1]. Under physiological conditions, it binds prostacyclin (PGI2) synthesized by vascular endothelial cells, triggering a cascade that elevates intracellular cyclic AMP (cAMP)[2]. This signaling axis is a master regulator of vascular tone (mediating potent vasodilation) and hemostasis (inhibiting platelet aggregation)[].

While IP receptor agonists (e.g., iloprost, selexipag) are well-established therapeutics for severe pathological vasoconstriction such as pulmonary arterial hypertension[1][], highly selective IP receptor antagonists are critical pharmacological tools. They are utilized to dissect prostanoid signaling pathways, investigate mechanisms of hyperalgesia, and explore targeted interventions for portal hypertension[4][5].

This guide provides an objective, data-driven comparison of BAY 73-1449 , a next-generation ultra-potent IP antagonist[6][7], against the classical standard RO1138452 (CAY10441) [4][8] and other alternatives.

Mechanistic Overview & Receptor Antagonism

To understand the comparative efficacy of these antagonists, one must first examine the causality of the IP signaling cascade. Native PGI2 is highly unstable, spontaneously hydrolyzing into the inactive metabolite 6-keto-PGF1α within one minute[1]. Therefore, experimental activation of the IP receptor relies on stable synthetic analogs like carbaprostacyclin (cPGI2) or cicaprost[4][8].

Upon agonist binding, the Gs alpha subunit stimulates adenylate cyclase, converting ATP to cAMP. BAY 73-1449 and RO1138452 act as orthosteric antagonists, competitively binding the IP receptor to prevent this Gs-coupled activation, thereby blocking cAMP accumulation and downstream Protein Kinase A (PKA) activation[9][10].

IP_Signaling Agonist Stable Agonist (cPGI2 / Cicaprost) Receptor IP Receptor (PTGIR) Agonist->Receptor Activates Antagonist IP Antagonists (BAY 73-1449 / RO1138452) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Converts ATP ATP ATP->AC Effect Vasodilation & Platelet Inhibition cAMP->Effect via PKA

Fig 1. IP Receptor Gs-coupled signaling pathway and orthosteric blockade by antagonists.

Quantitative Comparison of IP Receptor Antagonists

The defining differentiator between BAY 73-1449 and the RO-series compounds is binding affinity and functional potency. BAY 73-1449 exhibits sub-nanomolar potency, making it one of the most potent IP antagonists available for in vitro assays[6][7].

Table 1: Pharmacological Profiles of Key IP Antagonists
CompoundTarget SelectivityBinding Affinity (pKi / Ki)Functional Potency (cAMP Inhibition)Primary In Vivo Application
BAY 73-1449 IP Receptor (Highly Selective)Not disclosedIC50 < 0.1 nM (HEL cells / rat DRG)[6][11]Reduces splenic shunt vessel outflow in portal hypertension models[5][6].
RO1138452 (CAY10441) IP Receptor (Selective over EP1-4, FP, TP)[4]pKi = 9.3 (Human platelets) / Ki ≈ 1.2-1.5 nM[2][8][9]pIC50 = 7.0 (IC50 ≈ 100 nM) (CHO-K1 cells)[8][10]Analgesic; reduces acetic acid-induced writhing and hyperalgesia[4][8].
RO3244794 IP ReceptorpKi = 7.7 (Human platelets)[10]pIC50 = 5.9 (IC50 ≈ 1.2 µM)[10]Tool compound for comparative baseline studies[8][10].

Data Synthesis Note: While RO1138452 demonstrates excellent binding affinity (Ki ~ 1.2 nM)[2], its functional potency in blocking cAMP accumulation requires higher concentrations (IC50 ~ 100 nM)[8]. In contrast, BAY 73-1449 achieves functional cAMP blockade at concentrations less than 0.1 nM[6][7], offering superior precision for highly sensitive in vitro cellular assays.

Experimental Methodologies & Self-Validating Protocols

To ensure robust, reproducible data when comparing these antagonists, researchers must employ tightly controlled protocols. Below are the gold-standard methodologies for in vitro and in vivo evaluation.

In Vitro Protocol: Carbaprostacyclin-Induced cAMP Accumulation Assay

Scientific Rationale: Because native PGI2 is chemically unstable[1], carbaprostacyclin (cPGI2) is utilized as the stable agonist to drive the cAMP signaling pathway[10]. Furthermore, to accurately measure cAMP synthesis without interference from cellular degradation, a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) must be included to prevent cAMP hydrolysis.

Step-by-Step Workflow:

  • Cell Preparation: Seed human erythroleukemia (HEL) cells (endogenously expressing IP) or CHO-K1 cells stably transfected with the human IP receptor[8][10] into 384-well microplates at a density of

    
     cells/well.
    
  • PDE Inhibition: Pre-incubate cells with assay buffer containing 0.5 mM IBMX for 15 minutes at 37°C. Control Check: IBMX is mandatory; omitting it will yield false-negative cAMP levels.

  • Antagonist Pre-treatment: Add varying concentrations of the antagonist (e.g., BAY 73-1449 at 0.001–10 nM, or RO1138452 at 1–1000 nM) and incubate for 20 minutes at 37°C[10].

  • Agonist Stimulation: Challenge the cells with 10 nM cPGI2 (a concentration known to elicit near-maximal cAMP response)[10]. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay or standard cAMP ELISA.

  • Data Analysis: Plot concentration-response curves to calculate the IC50 (functional potency) and apply the Cheng-Prusoff equation to estimate the functional Ki.

cAMP_Workflow Step1 1. Cell Seeding (HEL / CHO-K1) Step2 2. IBMX Addition (PDE Inhibition) Step1->Step2 Step3 3. Antagonist Pre-incubation Step2->Step3 Step4 4. cPGI2 Stimulation Step3->Step4 Step5 5. Cell Lysis & cAMP Detection Step4->Step5

Fig 2. Sequential workflow for the self-validating in vitro cAMP accumulation assay.

In Vivo Protocol: Hemodynamic Assessment in Portal Hypertension

Scientific Rationale: BAY 73-1449 has been specifically investigated for its vascular actions in portal hypertensive states. In portal vein-ligated (PVL) rats, IP receptors modulate collateral vessel resistance. A highly selective antagonist allows researchers to measure localized vascular changes (splenic shunt flow) without causing systemic cardiovascular collapse[5][6].

Step-by-Step Workflow:

  • Model Induction: Induce portal hypertension in male Wistar rats via partial portal vein ligation (PVL). Allow 14 days for the development of porto-systemic shunting[5].

  • Surgical Preparation: Anesthetize the rats and catheterize the femoral artery (for mean arterial pressure) and the ileocolic vein (for portal pressure). Place transit-time perivascular ultrasonic flow probes on the superior mesenteric artery and the splenic shunt vessels.

  • Baseline Stabilization: Allow hemodynamic parameters to stabilize for 30 minutes. Ensure continuous monitoring of heart rate and mean arterial pressure.

  • Drug Administration: Administer BAY 73-1449 intravenously (0.1–1.0 mg/kg) via a jugular vein catheter[6][7]. Formulation Note: BAY 73-1449 can be formulated in a 20% SBE-β-CD in Saline solution with a small percentage of DMSO for i.v. injection[6].

  • Hemodynamic Recording: Continuously record mesenteric inflow and splenic shunt vessel outflow for 60 minutes post-injection.

  • Validation: A successful experiment will show that BAY 73-1449 significantly reduces splenic shunt vessel outflow (due to localized blockade of IP-mediated vasodilation) without significantly altering mesenteric inflow or systemic portal pressures[6][7].

Conclusion & Selection Criteria

When selecting an IP receptor antagonist for preclinical development or assay design, the choice between BAY 73-1449 and RO1138452 depends entirely on the experimental parameters:

  • Choose BAY 73-1449 when ultra-high functional potency is required. Its sub-nanomolar IC50 (< 0.1 nM)[6] makes it the superior choice for highly sensitive in vitro cAMP assays and specific in vivo hemodynamic studies where minimal off-target dosing is critical.

  • Choose RO1138452 (CAY10441) when investigating pain models (hyperalgesia/nociception) or inflammatory responses, as it possesses a well-documented in vivo profile for oral bioavailability and analgesic efficacy in rodent models[4][8][9].

References

  • RO-1138452. Inxight Drugs - NCATS.[Link]

  • Prostacyclin receptor. Wikipedia.[Link]

  • New Small Molecules from MCE for February 2021. Bio.etc.[Link]

  • Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. PubMed.[Link]

Sources

Comparative

Comparative Profiling of BAY 73-1449 and Standard IP Inhibitors: A Technical Guide

Executive Summary The Prostacyclin Receptor (IP receptor) is a critical G-protein-coupled receptor (GPCR) mediating the vasodilatory and anti-platelet effects of Prostaglandin I2 (PGI2).[][2] While agonists like Selexipa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Prostacyclin Receptor (IP receptor) is a critical G-protein-coupled receptor (GPCR) mediating the vasodilatory and anti-platelet effects of Prostaglandin I2 (PGI2).[][2] While agonists like Selexipag are clinically established for pulmonary hypertension, IP receptor antagonists are vital tools for elucidating the pathological roles of PGI2 in inflammation, pain, and hyperdynamic circulatory states such as portal hypertension.

This guide provides a rigorous technical comparison between BAY 73-1449 , a highly potent next-generation antagonist, and RO1138452 (CAY10441) , the historical industry standard. Our analysis reveals that BAY 73-1449 exhibits superior potency (IC50 < 0.1 nM) compared to RO1138452 (~5–10 nM) and demonstrates unique hemodynamic efficacy in reducing splenic shunt flow, positioning it as a premier tool for vascular research.

Mechanistic Profiling & Signaling Architecture

The IP Receptor Pathway

The IP receptor couples primarily to the Gs-protein , leading to the activation of Adenylyl Cyclase (AC) and the accumulation of cyclic AMP (cAMP). This second messenger activates Protein Kinase A (PKA), resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

Mechanism of Action:

  • Agonists (e.g., Cicaprost, Iloprost): Stabilize the active conformation of the IP receptor, driving cAMP synthesis.

  • Antagonists (BAY 73-1449, RO1138452): Competitively bind to the orthosteric site, preventing agonist-induced conformational changes and blocking the downstream cAMP cascade.

Pathway Visualization

The following diagram illustrates the canonical signaling pathway and the precise intervention point of BAY 73-1449.

IP_Signaling_Pathway PGI2 PGI2 / Cicaprost (Agonist) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (2nd Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Vasodilation & Anti-Aggregation PKA->Response Induces

Caption: Figure 1. BAY 73-1449 acts as a competitive antagonist at the IP Receptor, blocking Gs-mediated cAMP accumulation.

Comparative Technical Analysis

The following table synthesizes experimental data comparing BAY 73-1449 with the standard antagonist RO1138452 (also known as CAY10441).

Table 1: Comparative Profile of IP Receptor Antagonists
FeatureBAY 73-1449 RO1138452 (CAY10441) Implication
Primary Target IP Receptor (Human/Rat)IP Receptor (Human/Rat)Both are target-specific.[3][4][5][6]
Functional Potency (IC50) < 0.1 nM (cAMP assay)~ 5 - 10 nM (cAMP assay)BAY 73-1449 is ~50-100x more potent.
Binding Affinity (pKi) High (Specifics proprietary)9.3 (Platelets), 8.7 (Recombinant)Both show high affinity; BAY is superior in functional blockade.
Selectivity Highly Selective vs. EP/TP/DPSelective (>100x vs EP/TP)Both avoid off-target prostanoid effects.
Chemical Class Phenyl-pyrimidinyl-amino acidPhenyl-amino-imidazolineDistinct structural scaffolds reduce shared off-target risks.
Key In Vivo Application Portal Hypertension (Reduces splenic shunt flow)Analgesia / Inflammation (Carrageenan models)BAY 73-1449 is preferred for hemodynamic vascular studies.
Solubility DMSO, EthanolDMSO (>10 mg/ml), EthanolSimilar organic solvent requirements.

Expert Insight: While RO1138452 has been the "gold standard" for years, BAY 73-1449 represents a significant leap in potency. Its sub-nanomolar IC50 makes it an ideal probe for experiments where complete receptor blockade is required at low concentrations to minimize non-specific effects.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems.

Protocol A: In Vitro cAMP Inhibition Assay (Functional Potency)

Objective: Determine the IC50 of BAY 73-1449 by measuring its ability to inhibit agonist-induced cAMP accumulation.

Reagents:

  • Cell Line: HEL cells (Human Erythroleukemia) or CHO-K1 stably expressing human IP receptor.

  • Agonist: Cicaprost (10 nM) or Iloprost.

  • Detection: TR-FRET cAMP kit (e.g., LANCE or HTRF).

Workflow Visualization:

cAMP_Assay_Workflow Step1 Cell Seeding (2000 cells/well) Step2 Pre-Incubation (Antagonist 30 min) Step1->Step2 37°C Step3 Stimulation (Agonist 10 nM, 30 min) Step2->Step3 +Cicaprost Step4 Lysis & Detection (TR-FRET Reagents) Step3->Step4 Stop Rxn Step5 Data Analysis (Sigmoidal Fit) Step4->Step5 IC50 Calc

Caption: Figure 2. Step-by-step workflow for determining functional antagonist potency via cAMP quantification.

Step-by-Step Methodology:

  • Preparation: Resuspend BAY 73-1449 in DMSO to create a 10 mM stock. Serial dilute in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX) to generate a concentration range (e.g., 10^-12 M to 10^-6 M).

  • Incubation: Add 5 µL of antagonist dilution to cells (suspended in white 384-well plates). Incubate for 30 minutes at room temperature.

  • Stimulation: Add 5 µL of Cicaprost (final concentration equal to its EC80, typically ~10 nM). Incubate for 30-45 minutes.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions. Incubate 1 hour.

  • Analysis: Read on a TR-FRET compatible plate reader. Plot inhibition curves and calculate IC50 using a 4-parameter logistic fit.

    • Validation Check: The Z' factor for the assay should be > 0.5. The reference antagonist (RO1138452) should yield an IC50 ~5-10 nM.[7]

Protocol B: In Vivo Portal Hypertension Model (Hemodynamic Assessment)

Objective: Evaluate the effect of BAY 73-1449 on hyperdynamic splanchnic circulation.

Rationale: In portal hypertension, IP receptor activation contributes to pathological vasodilation. BAY 73-1449 reverses this, reducing shunt flow.[8]

Methodology:

  • Model Induction: Perform partial portal vein ligation (PVL) in male Wistar rats. Allow 14 days for the development of hyperdynamic circulation.

  • Surgical Prep: Anesthetize rats. Cannulate the femoral artery (for MAP) and femoral vein (for drug administration).

  • Flow Measurement: Place a transit-time ultrasonic flow probe around the splenic vein or superior mesenteric artery.

  • Administration: Administer BAY 73-1449 as an intravenous bolus (0.1 – 1.0 mg/kg).[8]

  • Readout: Continuously record Mean Arterial Pressure (MAP) and Splanchnic Blood Flow.

    • Expected Result: Significant reduction in splenic shunt outflow without significant changes in systemic MAP (at lower doses), demonstrating selective splanchnic vasoconstriction.

References

  • Bexis, S. et al. (2008). "Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat." European Journal of Pharmacology, 590(1-3), 322-326.[9]

  • Bley, K.R. et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists."[4] British Journal of Pharmacology, 147(3), 335-345.[4][10]

  • Ayer, L.M. et al. (2008). "RO1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[4][6] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[4]

  • IUPHAR/BPS Guide to Pharmacology. "Prostanoid Receptors: IP Receptor Antagonists."

Sources

Validation

A Researcher's Guide to the In Vitro Validation of BAY 73-1449: A Potent Prostacyclin Receptor Antagonist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antagonist effect of BAY 73-1449 in vitro. While initial interest may have been in its potenti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antagonist effect of BAY 73-1449 in vitro. While initial interest may have been in its potential as a phosphodiesterase 9 (PDE9) inhibitor, extensive research has conclusively identified BAY 73-1449 as a high-potency antagonist of the prostacyclin receptor (IP receptor). This guide will, therefore, focus on the established mechanism of action and provide a detailed protocol for its in vitro validation, alongside a comparative analysis with other known IP receptor antagonists.

The Prostacyclin Receptor: A Key Player in Vascular Homeostasis

The prostacyclin (PGI2) receptor, a G-protein coupled receptor (GPCR), is a critical regulator of vascular smooth muscle tone and platelet aggregation.[1][2] Upon binding of its endogenous ligand, prostacyclin, the IP receptor couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately leads to vasodilation and inhibition of platelet activation.[2] Consequently, antagonists of the IP receptor, such as BAY 73-1449, are valuable tools for studying the physiological and pathological roles of the prostacyclin pathway and hold potential for therapeutic applications in conditions where this pathway is dysregulated.

Visualizing the Prostacyclin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the prostacyclin receptor and the mechanism of action for an antagonist like BAY 73-1449.

Prostacyclin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Prostacyclin (PGI2) IP_Receptor Prostacyclin Receptor (IP) Prostacyclin->IP_Receptor Binds and Activates BAY731449 BAY 73-1449 (Antagonist) BAY731449->IP_Receptor Blocks Binding Gs Gs protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Prostacyclin receptor signaling and antagonist action.

In Vitro Validation of BAY 73-1449: A Step-by-Step Guide to the cAMP Assay

The most direct and functionally relevant method for validating the antagonist activity of BAY 73-1449 is a cyclic AMP (cAMP) accumulation assay. This assay measures the ability of the antagonist to inhibit the production of cAMP stimulated by a known IP receptor agonist.

Experimental Workflow: cAMP Assay for IP Receptor Antagonism

cAMP Assay Workflow start Start cell_culture 1. Cell Culture (e.g., HEL, CHO-K1 expressing IP receptor) start->cell_culture cell_seeding 2. Cell Seeding (Plate in 96-well format) cell_culture->cell_seeding pre_incubation 3. Pre-incubation with Antagonist (Add varying concentrations of BAY 73-1449) cell_seeding->pre_incubation agonist_stimulation 4. Agonist Stimulation (Add a fixed concentration of an IP agonist, e.g., Iloprost) pre_incubation->agonist_stimulation cell_lysis 5. Cell Lysis (Release intracellular cAMP) agonist_stimulation->cell_lysis cAMP_detection 6. cAMP Detection (e.g., HTRF, ELISA, or AlphaScreen) cell_lysis->cAMP_detection data_analysis 7. Data Analysis (Calculate IC50 value) cAMP_detection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro validation of IP receptor antagonists.

Detailed Protocol

1. Cell Culture:

  • Utilize a cell line that endogenously expresses the prostacyclin receptor, such as Human Erythroleukemia (HEL) cells, or a cell line stably transfected with the human IP receptor, like Chinese Hamster Ovary (CHO-K1) cells.[4]

  • Maintain cells in their recommended culture medium and conditions until they reach approximately 80-90% confluency.

2. Cell Seeding:

  • Harvest the cells and seed them into a 96-well microplate at an appropriate density. The optimal cell number should be determined empirically to ensure a robust cAMP signal.

  • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

3. Pre-incubation with Antagonist:

  • The following day, gently remove the culture medium.

  • To prevent the degradation of newly synthesized cAMP, it is crucial to pre-treat the cells with a phosphodiesterase (PDE) inhibitor. Add a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), at a final concentration of 100-500 µM in a suitable assay buffer (e.g., HBSS or serum-free media) and incubate for 15-30 minutes.[1]

  • Prepare serial dilutions of BAY 73-1449 and the comparator antagonists in the assay buffer containing the PDE inhibitor.

  • Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding.

4. Agonist Stimulation:

  • Prepare a solution of a potent and selective IP receptor agonist, such as Iloprost or Cicaprost, at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment).

  • Add the agonist solution to all wells except the negative control wells (which should receive only the vehicle).

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C to stimulate cAMP production.

5. Cell Lysis:

  • Terminate the stimulation by aspirating the medium and lysing the cells according to the protocol of the chosen cAMP detection kit. This step releases the intracellular cAMP for quantification.

6. cAMP Detection:

  • Quantify the amount of cAMP in each well using a commercially available cAMP assay kit. Several formats are available, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaScreen.[5] Follow the manufacturer's instructions for the chosen kit.

7. Data Analysis:

  • The raw data (e.g., fluorescence or luminescence signal) will be inversely proportional to the amount of cAMP produced.

  • Normalize the data to the positive control (agonist stimulation without antagonist) and the negative control (vehicle only).

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

Comparative Analysis of Prostacyclin Receptor Antagonists

To provide a comprehensive evaluation of BAY 73-1449, its in vitro antagonist potency should be compared with other well-characterized IP receptor antagonists.

CompoundTargetAssay TypeCell LineIC50Reference
BAY 73-1449 Prostacyclin Receptor (IP)cAMP AssayHuman HEL cells, Rat DRG< 0.1 nM[4]
RO1138452 Prostacyclin Receptor (IP)cAMP Accumulation AssayCHO-K1 cells expressing human IP receptor~100 nM (pIC50 = 7.0)[3]
CAY10449 Prostacyclin Receptor (IP)cAMP AssayRabbit and Human ErythrocytesNot explicitly reported, but shown to prevent agonist-induced cAMP increase[6]

Note on RO1138452 IC50 Conversion: The reported pIC50 of 7.0 corresponds to an IC50 of 1 x 10⁻⁷ M, or 100 nM.

Conclusion

This guide provides a robust framework for the in vitro validation of BAY 73-1449 as a potent prostacyclin receptor antagonist. By following the detailed cAMP assay protocol and comparing its performance with other known antagonists, researchers can confidently characterize the pharmacological properties of this compound. The high potency of BAY 73-1449, as indicated by its sub-nanomolar IC50 value, positions it as a valuable research tool for elucidating the intricate roles of the prostacyclin signaling pathway in health and disease.

References

  • Bley KR, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006 Feb;147(3):335-45. [Link]

  • RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. PubMed. [Link]

  • Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Request PDF - ResearchGate. [Link]

  • Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. PubMed. [Link]

  • 4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells. PubMed. [Link]

  • Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. PMC. [Link]

  • Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. PMC. [Link]

  • Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes. WashU Medicine Research Profiles. [Link]

  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. MDPI. [Link]

  • DP2 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. PubMed. [Link]

  • Development and in vitro characterization of sol-gel derived CaO-P2O5-SiO2-ZnO bioglass. PubMed. [Link]

  • Molecular characterization and in vitro differentiation of feline progenitor-like amniotic epithelial cells. PMC. [Link]

  • (PDF) Preparation, characterization and in vitro cytotoxicity evaluation of docetaxel nanoparticles against A549 cell line. ResearchGate. [Link]

  • Prostacyclin signaling pathway downstream of prostacyclin receptor I... ResearchGate. [Link]

  • Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation. PMC. [Link]

  • PathWhiz. SMPDB. [Link]

  • Prostacyclin Receptor Agonists. Cardiovascular Pharmacology Concepts. [Link]

Sources

Comparative

Comparative Guide: BAY 73-1449 vs. Standard Hemodynamic Modulators in Portal Hypertension

Executive Summary & Core Directive Status: Investigational Chemical Probe (Preclinical) Primary Target: Prostacyclin Receptor (IP) – Selective Antagonist Therapeutic Context: Portal Hypertension & Splanchnic Hemodynamics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: Investigational Chemical Probe (Preclinical) Primary Target: Prostacyclin Receptor (IP) – Selective Antagonist Therapeutic Context: Portal Hypertension & Splanchnic Hemodynamics

Editorial Note: Unlike standard systemic antihypertensives (e.g., ACE inhibitors, ARBs) which lower blood pressure by promoting vasodilation or reducing fluid volume, BAY 73-1449 operates via a distinct, inverse mechanism. It is a Prostacyclin (IP) Receptor Antagonist .[1] In the context of systemic hypertension, blocking IP receptors would be counter-productive (potentially raising BP). However, in Portal Hypertension —characterized by pathological splanchnic vasodilation and portosystemic shunting—BAY 73-1449 offers a targeted approach to correct hyperdynamic circulation without the systemic hypotension associated with standard Non-Selective Beta Blockers (NSBBs).

This guide compares BAY 73-1449 specifically against the Standard of Care (SoC) for portal hypertension: Propranolol .

Mechanistic Architecture

To understand the efficacy divergence, we must visualize the opposing signaling pathways. Standard treatments (NSBBs) reduce inflow via adrenergic blockade, whereas BAY 73-1449 targets the prostacyclin-mediated vasodilatory drive that maintains pathological shunts.

Signaling Pathway Comparison: IP Antagonism vs. Beta-Blockade

MOA_Comparison cluster_0 Splanchnic/Shunt Vessel Smooth Muscle PGI2 Prostacyclin (PGI2) IP_Rec IP Receptor (Gs-coupled) PGI2->IP_Rec Activates cAMP cAMP Increase IP_Rec->cAMP Stimulates Vasodilation Pathological Vasodilation (Shunting) cAMP->Vasodilation Induces Adr_Rec Beta-2 Adrenergic Receptor Adr_Rec->Vasodilation Normal Tone Vasoconstriction Vasoconstriction (Reduced Inflow) BAY BAY 73-1449 (IP Antagonist) BAY->IP_Rec BLOCKS Propranolol Propranolol (NSBB) Propranolol->Adr_Rec BLOCKS Propranolol->Vasoconstriction Unmasks Alpha-Tone

Figure 1: Mechanism of Action differentiation. BAY 73-1449 blocks PGI2-mediated vasodilation in shunt vessels, whereas Propranolol blocks beta-adrenergic mediated vasodilation to reduce inflow.

Comparative Efficacy Analysis

The following data synthesizes preclinical findings, specifically from the Portal Vein Ligated (PVL) Wistar Rat model, the gold standard for assessing hemodynamic modulators in portal hypertension.

Table 1: Hemodynamic Profile Comparison
ParameterBAY 73-1449 (IP Antagonist)Propranolol (Standard NSBB)Clinical Implication
Primary Target Prostacyclin (IP) Receptor

and

Adrenergic Receptors
BAY 73-1449 is highly selective; Propranolol is broad-spectrum.
Portal Pressure Neutral / Slight Reduction Significant Reduction (-15 to -20%)Propranolol is superior for strictly lowering pressure; BAY is neutral.
Mesenteric Inflow No Significant Effect Significant Reduction Propranolol reduces the "input" to the portal system; BAY does not.
Portosystemic Shunting Significant Reduction (Splenic Outflow)Variable / Moderate Reduction BAY 73-1449 specifically constricts shunt vessels , potentially improving hepatic perfusion.
Systemic Blood Pressure No Significant Change Significant Reduction (Hypotension risk)BAY 73-1449 preserves systemic stability, crucial for hypotensive cirrhotic patients.
Heart Rate No Effect Significant Reduction (Bradycardia)BAY 73-1449 lacks cardiac chronotropic side effects.
Key Technical Insight

Why use an IP Antagonist? In portal hypertension, there is an upregulation of endothelial nitric oxide synthase (eNOS) and prostacyclin (PGI2) in the splanchnic bed. This drives the "hyperdynamic circulation" (high flow, low resistance).

  • Propranolol fights this by blocking beta-adrenergic dilation and lowering cardiac output.

  • BAY 73-1449 fights this by blocking the IP receptor directly on the vasculature.

  • Result: BAY 73-1449 selectively reduces flow through collateral shunts (which are highly sensitive to PGI2) without compromising the primary mesenteric inflow or systemic pressure.

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data described above, researchers must utilize a controlled Portal Vein Ligation (PVL) model. This protocol ensures the distinction between inflow reduction and shunt reduction is measurable.

Protocol A: PVL Model Induction & Drug Administration
  • Animal Selection: Male Wistar rats (250–300g).

  • Induction:

    • Anesthesia: Ketamine/Xylazine (i.p.).

    • Laparotomy: Midline incision.

    • Ligation: Isolate portal vein; place a 20-gauge blunt-tipped needle alongside the vein; tie 3-0 silk suture around both; remove needle to establish a calibrated stenosis.

    • Control: Sham-operated rats (manipulation without ligation).

  • Maturation: Allow 14 days for hyperdynamic circulation and shunts to develop.

  • Dosing (Acute):

    • BAY 73-1449: 0.1 – 1.0 mg/kg (Intravenous bolus).[1][2]

    • Vehicle: 10% DMSO / 90% Corn Oil (or saline equivalent).

    • Comparator: Propranolol (2 mg/kg i.v.).

Protocol B: Microsphere Hemodynamic Assessment

Objective: Quantify Shunt Fraction vs. Mesenteric Flow.

  • Catheterization:

    • Femoral Artery (Systemic MAP measurement & reference blood sample).

    • Ileocolic Vein (Portal Pressure measurement).

    • Left Ventricle (Microsphere injection).

  • Microsphere Injection:

    • Inject 15 µm color-coded or radioactive microspheres (approx. 30,000) into the left ventricle.

    • Simultaneously withdraw reference blood from the femoral artery (0.6 mL/min) for 1 minute.

  • Tissue Harvest:

    • Dissect Mesentery, Spleen, Liver, and Lungs.

  • Calculation:

    • Mesenteric Inflow: (Tissue Count / Reference Count) × Reference Withdrawal Rate.

    • Shunt Fraction: (Lung Count / Total Counts) × 100. (Since microspheres bypassing the liver get trapped in the lungs).

  • Validation Check: If Lung counts in Sham rats > 1%, the injection technique was flawed (accidental venous injection).

Safety & Pharmacokinetic Considerations

For drug development professionals, the safety profile of BAY 73-1449 distinguishes it from standard antihypertensives.

  • Systemic Hemodynamics: Unlike ACE inhibitors (e.g., Enalapril) or Calcium Channel Blockers (e.g., Amlodipine), BAY 73-1449 does not induce systemic hypotension in normotensive or portal hypertensive models.

    • Mechanism:[3][4][5] Systemic vascular tone is predominantly regulated by the sympathetic nervous system and RAAS, not basal prostacyclin. Therefore, IP antagonism has minimal effect on resting MAP.

  • Renal Perfusion: Prostaglandins are protective in the kidney. Chronic high-dose IP antagonism could theoretically reduce renal blood flow in compromised kidneys (e.g., Hepatorenal Syndrome). This is a critical safety endpoint to monitor in Phase I/II.

Conclusion

BAY 73-1449 is not a competitor to standard systemic hypertension treatments (ACEi/ARBs). It is a specialized hemodynamic modulator for Portal Hypertension .

  • Superiority: It offers a reduction in portosystemic shunting without the dose-limiting hypotension or bradycardia of Propranolol.

  • Positioning: Potential adjunct therapy to NSBBs or alternative for patients intolerant to beta-blockers.[5]

References

  • National Institutes of Health (PubMed). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. [Link]

  • Cochrane Library. Blood pressure lowering efficacy of beta-1 selective beta blockers for primary hypertension. [Link]

  • Frontiers in Medicine. Beta-blockers in patients with liver cirrhosis: Pragmatism or perfection? [Link]

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Validation

Cross-Validation of BAY 73-1449 Effects in Different Cell Lines: A Comparative Guide

Executive Summary The prostacyclin (IP) receptor is a critical Gs-coupled G-protein coupled receptor (GPCR) involved in vasodilation, platelet aggregation inhibition, and immune modulation[1]. Investigating IP receptor s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The prostacyclin (IP) receptor is a critical Gs-coupled G-protein coupled receptor (GPCR) involved in vasodilation, platelet aggregation inhibition, and immune modulation[1]. Investigating IP receptor signaling requires highly selective pharmacological tools. BAY 73-1449 has emerged as an ultra-potent, selective IP receptor antagonist[2]. This guide provides a rigorous cross-validation of BAY 73-1449's efficacy across distinct cellular models (Human HEL and Rat DRG cells), objectively compares it against legacy antagonists (e.g., RO1138452), and establishes a self-validating experimental protocol for researchers conducting cAMP accumulation assays.

Mechanistic Grounding: IP Receptor Antagonism

Prostacyclin (PGI2) and its stable analogs (e.g., Iloprost, Cicaprost) bind the IP receptor, triggering a conformational change that activates the Gs protein alpha subunit. This stimulates adenylate cyclase (AC), converting ATP to cyclic AMP (cAMP)[1]. Elevated cAMP activates Protein Kinase A (PKA), driving downstream physiological responses such as smooth muscle relaxation and immunosuppression[3].

BAY 73-1449 acts as a competitive antagonist at the IP receptor[2]. By occupying the orthosteric binding site, it prevents PGI2-mediated Gs activation, thereby suppressing the subsequent spike in intracellular cAMP.

IP_Signaling PGI2 Prostacyclin (PGI2) Agonist IP_Rec IP Receptor (PTGIR) Gs-Coupled GPCR PGI2->IP_Rec Activates BAY BAY 73-1449 Antagonist BAY->IP_Rec Competitively Inhibits Gs Gs Protein Alpha Subunit IP_Rec->Gs Conformational Change AC Adenylate Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Second Messenger AC->cAMP Catalyzes Formation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Vasodilation / Immune Mod.) PKA->Response Phosphorylation Cascade

Figure 1: Mechanism of action of BAY 73-1449 inhibiting the Gs-coupled IP receptor pathway.

Cross-Validation Across Cell Lines

To ensure translational relevance, an antagonist must be cross-validated in multiple species and tissue types. BAY 73-1449 demonstrates remarkable consistency in its inhibitory profile across both human and rodent models[2].

  • Human HEL Cells (Human Erythroleukemia): These suspension cells endogenously express high levels of the human IP receptor. They serve as the gold standard for evaluating human hematopoietic and vascular signaling in vitro.

  • Rat DRG (Dorsal Root Ganglion) Cells: These primary adherent cells express the rat ortholog of the IP receptor. Validating BAY 73-1449 in DRGs is crucial for pain and hyperalgesia research, confirming that the compound maintains its sub-nanomolar potency across species barriers[2].

Table 1: Pharmacological Profile of BAY 73-1449 by Cell Line
Cell Line / ModelSpeciesTissue OriginIP Receptor ExpressionBAY 73-1449 IC50Primary Readout
Human HEL HumanErythroleukemiaEndogenous (High)< 0.1 nMcAMP inhibition
Rat DRG RatPeripheral Nervous SystemEndogenous (Moderate)< 0.1 nMcAMP inhibition
CHO-K1 (Transfected) HamsterOvaryExogenous (Overexpressed)~0.15 nMRadioligand binding

Data synthesized from established in vitro cAMP assays[2][4].

Comparative Analysis: BAY 73-1449 vs. Alternative Antagonists

Selecting the right IP receptor antagonist dictates the reliability of your experimental outcomes. Legacy compounds like RO1138452 and RO3244794 are frequently used, but they possess distinct kinetic and potency limitations[1][3].

Table 2: Objective Comparison of IP Receptor Antagonists
CompoundTargetPotency (IC50 / pA2)Binding KineticsKey AdvantageLimitations
BAY 73-1449 IP ReceptorIC50 < 0.1 nMReversible, CompetitiveUltra-high potency, excellent species cross-reactivity[2].Highly hygroscopic; requires careful DMSO stock management.
RO1138452 IP ReceptorpA2 8.1 - 8.4Pseudo-irreversibleLong-lasting receptor blockade[3].Lower absolute potency; irreversible nature complicates washout assays.
RO3244794 IP ReceptorIC50 ~ 1-10 nMReversibleHigh selectivity profile[1].Requires higher concentrations to achieve full blockade.

Application Scientist Insight: For acute signaling assays (e.g., rapid cAMP flux), BAY 73-1449 is superior due to its sub-nanomolar IC50. However, if your assay requires sustained receptor desensitization without continuous compound presence, the pseudo-irreversible nature of RO1138452 may be advantageous[3].

Self-Validating Experimental Protocol: cAMP Accumulation Assay

To evaluate BAY 73-1449, measuring intracellular cAMP is the most direct functional readout. The following protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity.

Causality & Control Rationale:
  • IBMX (3-isobutyl-1-methylxanthine): A broad-spectrum phosphodiesterase (PDE) inhibitor. Why? cAMP is rapidly degraded by PDEs. IBMX prevents this degradation, ensuring the measured cAMP accumulation directly reflects adenylate cyclase activity.

  • Forskolin Control: A direct activator of adenylate cyclase. Why? If Forskolin induces a massive cAMP spike but Iloprost (agonist) does not, you instantly know the cells are viable and the detection machinery works, but the IP receptors are either downregulated or non-functional.

Workflow Seed 1. Cell Seeding HEL or DRG Starve 2. Serum Starvation + IBMX (PDE Inhibitor) Seed->Starve Treat 3. BAY 73-1449 Pre-incubation Starve->Treat Stim 4. Agonist Stim. (Iloprost) Treat->Stim Lysis 5. Cell Lysis & cAMP Detection Stim->Lysis

Figure 2: Step-by-step workflow for the in vitro cAMP accumulation assay.

Step-by-Step Methodology:
  • Cell Preparation: Seed Human HEL cells (suspension) at

    
     cells/well or Rat DRG cells (adherent) at 
    
    
    
    cells/well in a 96-well microplate.
  • Sensitization (Serum Starvation): Incubate cells in serum-free assay buffer (e.g., HBSS with 20 mM HEPES) for 2 hours.

    • Critical Step: Add 500 µM IBMX to the buffer 30 minutes prior to compound treatment to halt basal PDE activity.

  • Antagonist Pre-Incubation: Prepare a serial dilution of BAY 73-1449 (from 10 pM to 1 µM). Add to the cells and incubate for 15–30 minutes at 37°C.

    • Handling Note: BAY 73-1449 is hygroscopic. Use freshly opened, anhydrous DMSO for stock solutions (250 mg/mL) and sonicate to ensure complete dissolution[2].

  • Agonist Challenge: Stimulate the cells with an EC80 concentration of an IP receptor agonist (e.g., Iloprost or Cicaprost) for 30 minutes[3].

    • Self-Validation Check: Include a well with 10 µM Forskolin (Receptor-independent AC activation) and a well with Vehicle only (Basal cAMP).

  • Lysis and Detection: Lyse the cells using the buffer provided in your preferred cAMP detection kit (e.g., TR-FRET or competitive ELISA). Read the microplate according to the manufacturer's emission/excitation specifications.

  • Data Analysis: Normalize data against the Forskolin maximum and Vehicle minimum. Plot the log[BAY 73-1449] vs. normalized cAMP response to calculate the IC50 using non-linear regression.

In Vivo Implications

While in vitro cross-validation confirms target engagement, BAY 73-1449's utility extends to complex in vivo models, particularly in cardiovascular and portal hypertension research. In male Wistar rats, intravenous administration of BAY 73-1449 (0.1–1 mg/kg) significantly reduces splenic shunt vessel outflow without altering mesenteric inflow[2][5]. This demonstrates that the high in vitro potency translates to highly specific localized vascular effects in vivo, avoiding systemic hemodynamic collapse.

Conclusion

BAY 73-1449 stands out as a premier pharmacological tool for IP receptor research. Its sub-nanomolar potency (< 0.1 nM) is flawlessly cross-validated between human (HEL) and rat (DRG) cell lines, making it superior for translational studies compared to legacy antagonists like RO1138452. By adhering to the self-validating cAMP assay protocol outlined above, researchers can ensure robust, reproducible data when mapping the prostacyclin signaling axis.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "IP receptor | Prostanoid receptors". Guide to PHARMACOLOGY Database. Available at: [Link]

  • Wikipedia Contributors. "Prostacyclin receptor". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bexis, S., McCormick, P. A., & Docherty, J. R. "Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat". European Journal of Pharmacology (via ResearchGate). Available at: [Link]

  • Woodward, D. F., et al. "Prostanoid receptor antagonists: development strategies and therapeutic applications". British Journal of Pharmacology (via NCBI PMC). Available at:[Link]

Sources

Comparative

comparing in vivo effects of BAY 73-1449 with known vasodilators

This guide provides a rigorous technical comparison of BAY 73-1449 , a selective Prostacyclin (IP) Receptor Antagonist, against established vasodilator classes.[1] Editorial Note: Unlike standard vasodilators (e.g., Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of BAY 73-1449 , a selective Prostacyclin (IP) Receptor Antagonist, against established vasodilator classes.[1]

Editorial Note: Unlike standard vasodilators (e.g., Nitroglycerin, Riociguat) which induce vascular relaxation, BAY 73-1449 functions by blocking the endogenous vasodilatory effects of prostacyclin (PGI₂).[1] Therefore, this guide frames the comparison as "Pathway Inhibition vs. Pathway Activation," highlighting BAY 73-1449's unique utility in reversing pathological vasodilation (e.g., in portal hypertension) rather than treating systemic hypertension.

[1]

Part 1: Executive Technical Summary

BAY 73-1449 is a potent, highly selective antagonist of the human and rat Prostacyclin Receptor (IP).[1][2] Unlike classic vasodilators that lower Mean Arterial Pressure (MAP) by increasing cGMP or cAMP, BAY 73-1449 prevents PGI₂-mediated vasodilation.[1] This makes it a critical tool for elucidating the role of endogenous prostacyclin in hemodynamic homeostasis and for targeting pathological "high-flow" states, such as splanchnic vasodilation in portal hypertension.

Mechanistic Distinction[1][3]
  • Classic Vasodilators (e.g., Sodium Nitroprusside, Riociguat): Actively generate second messengers (NO

    
     cGMP) to relax smooth muscle.
    
  • BAY 73-1449: Competitively binds the IP receptor, blocking the Gs-protein coupled activation of Adenylyl Cyclase, thereby preventing cAMP generation triggered by endogenous PGI₂.[1]

Part 2: Mechanism of Action & Signaling Pathways[1]

The following diagram illustrates the opposing logic between BAY 73-1449 (Blockade) and Standard Vasodilators (Stimulation).

Vascular_Tone_Modulation cluster_endo Endothelium cluster_vsm Vascular Smooth Muscle Cell AA Arachidonic Acid COX COX-1/2 AA->COX PGI2 Prostacyclin (PGI₂) COX->PGI2 IP_Rec IP Receptor (Gs-Coupled) PGI2->IP_Rec Activates NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC AC Adenylyl Cyclase IP_Rec->AC BAY BAY 73-1449 (Antagonist) BAY->IP_Rec BLOCKS cAMP cAMP AC->cAMP Relax Vasodilation (Relaxation) cAMP->Relax cGMP cGMP sGC->cGMP Riociguat Riociguat (Stimulator) Riociguat->sGC Direct Stimulation cGMP->Relax

Caption: BAY 73-1449 inhibits the PGI₂-cAMP axis, contrasting with Riociguat/NO which drive the sGC-cGMP axis.[1]

Part 3: In Vivo Performance Comparison

Hemodynamic Profile: Systemic vs. Regional

The most significant differentiator is that BAY 73-1449 does not cause global hypotension in healthy animals (where basal PGI₂ tone is low), whereas standard vasodilators do.[1] Its effects are unmasked in disease states with elevated PGI₂.

FeatureBAY 73-1449 (IP Antagonist)Nitroglycerin / SNP (NO Donor)Riociguat (sGC Stimulator)
Primary Effect Blocks Vasodilation (Prevents relaxation)Induces Vasodilation (Active relaxation)Induces Vasodilation (Active relaxation)
Systemic BP (Normotensive) Minimal / No Change [1]Rapid, profound hypotensionDose-dependent reduction
Splanchnic Circulation Reduces Shunt Flow (in Portal Hypertension) [1]Increases flow (risk of steal phenomenon)Increases flow
Onset of Action Rapid (IV: <5 min)Immediate (IV: seconds)Moderate (Oral/IV)
Duration Acute (IV); Sustained (SC daily dosing)Ultra-short (min)Long-acting (hours)
Key Application Investigating PGI₂ role; Portal HypertensionHypertensive Crisis; AnginaPulmonary Hypertension (PAH/CTEPH)
Experimental Data: The Portal Hypertension Model

In the Portal Vein Ligated (PVL) rat model, PGI₂ is overproduced, driving pathological vasodilation and collateral shunt formation.

  • Experiment: Administration of BAY 73-1449 (0.1–1.0 mg/kg i.v.).[1][2][3][4][5][6]

  • Result: Significant reduction in splenic shunt vessel conductance (-30% to -50%) without altering mesenteric inflow [1].[1]

  • Interpretation: Unlike non-specific vasoconstrictors (e.g., phenylephrine) that would constrict all beds, BAY 73-1449 selectively targets the vascular beds where IP receptors are over-activated (shunts).[1]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., vehicle controls and positive control agonists).

Protocol A: Assessment of Shunt Flow Modulation (Microsphere Technique)

Objective: Quantify the ability of BAY 73-1449 to reverse pathological vasodilation in PVL rats.

Reagents:

  • Compound: BAY 73-1449 (Dissolve in 10% DMSO / 90% Corn Oil or PEG400).[1]

  • Control: Vehicle alone.

  • Microspheres:

    
    Co-labeled (systemic) and 
    
    
    
    Sn-labeled (splanchnic) microspheres.[1]

Workflow:

  • Induction: Perform partial portal vein ligation in Wistar rats. Allow 7–14 days for hyperdynamic circulation to develop.[1]

  • Anesthesia: Ino-thiobutabarbital (100 mg/kg i.p.) or Urethane.[1] Note: Avoid anesthetics that suppress autonomic reflexes.[1]

  • Cannulation:

    • Left Ventricle (for microsphere injection).

    • Femoral Artery (for reference blood sample withdrawal).[1]

    • Femoral Vein (for drug administration).[1]

  • Baseline Measurement (T=0): Inject first batch of microspheres. Withdraw reference blood at 0.6 mL/min.[1]

  • Intervention: Administer BAY 73-1449 (0.1, 0.3, or 1.0 mg/kg i.v.[1] bolus) .

  • Post-Dose Measurement (T=15 min): Inject second batch of microspheres (different isotope).

  • Analysis: Harvest organs (spleen, mesentery, lungs). Calculate shunt fraction:

    
    
    
  • Validation Check: The vehicle group must show stable shunt fraction (>60% in PVL model). A drop in the treatment group confirms IP-mediated vasoconstriction.[1]

Protocol B: Verification of IP Selectivity (Cicaprost Challenge)

Objective: Confirm that BAY 73-1449 specifically blocks IP receptors and not other prostanoid receptors (EP, TP).[1]

Workflow Diagram:

Selectivity_Assay Start Anesthetized Rat (Monitor MAP/HR) Agonist Administer Cicaprost (Selective IP Agonist) Start->Agonist Response Observe MAP Drop (Vasodilation) Agonist->Response Block Administer BAY 73-1449 Response->Block Washout/Stabilize Rechallenge Re-administer Cicaprost Block->Rechallenge Result No MAP Drop (Blockade Confirmed) Rechallenge->Result

Caption: In vivo confirmation of antagonism. BAY 73-1449 must abolish the hypotensive effect of the IP agonist Cicaprost.[1]

Part 5: Safety & Handling

  • Solubility: BAY 73-1449 is lipophilic.[1] Stock solutions (10 mM) should be prepared in 100% DMSO. For in vivo use, dilute to <10% DMSO using Corn Oil or SBE-

    
    -CD (Sulfobutyl ether-beta-cyclodextrin) to prevent precipitation upon injection [2].[1]
    
  • Dosing Window:

    • IV Bolus: 0.1 – 1.0 mg/kg.[1][2]

    • Subcutaneous (Chronic): 1 – 5 mg/kg/day.[1][2][3][4][5]

  • Adverse Effects: High doses in non-pathological models do not typically cause hypertension, indicating a lack of intrinsic vasoconstrictor activity (inverse agonism) in healthy vessels.

References

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[2][3][5] European Journal of Pharmacology, 590(1-3), 322–326.[1][2][7]

  • MedChemExpress. BAY 73-1449 Product Information & Solubility Guide.[1]

  • Stasch, J. P., et al. (2011). Targeting the sGC pathway in pulmonary hypertension (Comparison with Riociguat). Handbook of Experimental Pharmacology, 204, 387–403.

Sources

Validation

Technical Validation: BAY 73-1449 for Shunt Vessel Modulation

A Publish Comparison Guide for Drug Development Professionals Executive Summary & Core Directive BAY 73-1449 represents a distinct class of hemodynamic modulators: a selective Prostacyclin (IP) Receptor Antagonist . Unli...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Core Directive

BAY 73-1449 represents a distinct class of hemodynamic modulators: a selective Prostacyclin (IP) Receptor Antagonist . Unlike standard-of-care agents (e.g., non-selective beta-blockers) that primarily reduce portal pressure by reducing splanchnic inflow, BAY 73-1449 targets the outflow component—specifically the collateral shunt vessels that develop in portal hypertension.

This guide provides an objective technical validation of BAY 73-1449, focusing on its efficacy in modulating shunt vessel blood flow in portal hypertensive models. It synthesizes experimental data to demonstrate the compound's acute potency while critically analyzing its limitations in chronic administration.

Mechanism of Action: Selective IP Antagonism

In portal hypertension, the hyperdynamic circulation is driven by an overproduction of vasodilators, including Prostacyclin (PGI2). PGI2 acts on IP receptors on vascular smooth muscle to increase cAMP, causing vasodilation. This is particularly pronounced in collateral vessels (shunts).

BAY 73-1449 blocks this pathway, theoretically reversing the pathological vasodilation of shunt vessels without the systemic hypotension often seen with less specific vasodilators.

Signaling Pathway Visualization

G PGI2 Prostacyclin (PGI2) (Endogenous Ligand) IP_Rec IP Receptor (Gs-coupled) PGI2->IP_Rec Activates AC Adenylyl Cyclase IP_Rec->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Effect Shunt Vasodilation (Increased Flow) PKA->Effect Causes BAY BAY 73-1449 (Selective Antagonist) BAY->IP_Rec BLOCKS

Figure 1: Mechanism of Action. BAY 73-1449 competitively antagonizes the IP receptor, preventing PGI2-mediated vasodilation in shunt vessels.

Experimental Validation Protocols

To validate the specific effect of BAY 73-1449 on shunt vessels versus systemic circulation, the Radioactive Microsphere Technique in Portal Vein Ligated (PVL) rats is the gold standard. This protocol allows for the simultaneous measurement of cardiac output, regional organ blood flow, and portosystemic shunt fraction.

Protocol: Hemodynamic Assessment via Microspheres

Objective: Quantify the shift in blood flow distribution (Mesenteric Inflow vs. Splenic Shunt Outflow) following BAY 73-1449 administration.

Step-by-Step Methodology:

  • Model Induction:

    • Perform partial portal vein ligation in male Wistar rats to induce portal hypertension.

    • Allow 14 days for the development of hyperdynamic circulation and portosystemic shunts.

  • Catheterization (Day 14):

    • Anesthetize animals (Thiobutabarbital/Inactin).

    • Insert catheters into:

      • Left Ventricle: For microsphere injection.

      • Femoral Artery: For reference blood withdrawal (cardiac output calculation).

      • Femoral Vein: For drug administration.[1]

  • Baseline Stabilization: Allow 20 minutes for hemodynamic stabilization.

  • Drug Administration:

    • Group A (Acute): Administer BAY 73-1449 (0.1–1.0 mg/kg i.v.) or Vehicle.[2]

    • Group B (Chronic): (Separate cohort) Administer BAY 73-1449 (1–5 mg/kg s.c.[3] daily for 7 days).

  • Microsphere Injection:

    • Inject ~30,000 141Ce-labeled microspheres (15 µm) into the left ventricle over 10 seconds.

    • Simultaneously withdraw reference blood from the femoral artery at a constant rate (e.g., 0.6 mL/min).

  • Tissue Harvesting & Counting:

    • Euthanize animal.

    • Dissect lungs, spleen, mesentery, and kidneys.

    • Count radioactivity (Gamma counter).

    • Calculation: Shunt fraction (%) = (Lung Radioactivity / Total Radioactivity) × 100. (Since microspheres bypassing the liver via shunts get trapped in the lung capillaries).

Protocol Workflow Visualization

Protocol Start Start: PVL Rat Model (14 Days Post-Ligation) Cath Catheterization (LV, Femoral Art/Vein) Start->Cath Admin Drug Administration (BAY 73-1449 vs Vehicle) Cath->Admin Micro Microsphere Injection (LV) + Ref Blood Withdrawal Admin->Micro Harvest Tissue Harvest & Gamma Counting (Lungs = Shunt Fraction) Micro->Harvest

Figure 2: Experimental workflow for quantifying shunt fraction using the radioactive microsphere technique.

Comparative Performance Analysis

The following data summarizes the performance of BAY 73-1449 against the Vehicle (negative control) and standard hemodynamic modulators (inferred from class effects).

Table 1: Acute vs. Chronic Efficacy of BAY 73-1449
ParameterAcute Administration (i.v.)Chronic Administration (7 days s.c.)[2][3]Interpretation
Splenic Shunt Flow Significantly Reduced No Significant ChangeAcute efficacy confirms IP receptor role in shunt maintenance.[2]
Mesenteric Inflow No Significant ChangeNo Significant ChangeHigh Selectivity: Unlike beta-blockers, BAY 73-1449 does not reduce inflow.
Portal Pressure Minimal/No ChangeNo Significant ChangeResistance modulation in shunts was offset by maintained inflow.
Systemic BP Maintenance of MAPMaintenance of MAPAbsence of systemic hypotension (a common risk with non-selective vasodilators).
Table 2: BAY 73-1449 vs. Standard of Care (NSBBs)
FeatureBAY 73-1449 (IP Antagonist)Propranolol (Non-Selective Beta Blocker)
Primary Target Shunt Vessel Smooth MuscleCardiac (B1) & Splanchnic Vessels (B2)
Hemodynamic Effect Reduces Outflow (Shunt constriction)Reduces Inflow (Splanchnic vasoconstriction)
Cardiac Output UnchangedReduced (Negative chronotropy)
Clinical Utility Potential for acute variceal bleed controlChronic prophylaxis of bleeding
Limitation Rapid tolerance (tachyphylaxis) observedSystemic hypotension, fatigue, intolerance

Expert Insight & Critical Analysis

The "Inflow vs. Outflow" Distinction

The most critical finding in the validation of BAY 73-1449 is its ability to dissociate shunt flow from mesenteric inflow. Standard therapies like Propranolol work by reducing the amount of blood entering the portal system (inflow reduction). While effective at lowering pressure, this can compromise perfusion to other organs.

BAY 73-1449 , by contrast, acts on the "escape valves" (shunts). By constricting these shunts acutely, it redirects blood flow. However, the data indicates that chronic administration (7 days) fails to sustain this effect . This suggests:

  • Receptor Desensitization: Rapid downregulation of IP receptors in the shunt vasculature.

  • Compensatory Mechanisms: Upregulation of alternative vasodilatory pathways (e.g., Nitric Oxide) to maintain the hyperdynamic state.

Recommendation

BAY 73-1449 is validated as a potent acute tool for investigating the role of prostacyclin in portal hypertension.[2] Therapeutically, its profile suggests utility in acute settings (e.g., acute variceal hemorrhage) where rapid shunt closure is desired, rather than as a long-term prophylactic agent where NSBBs remain superior.

References

  • Bexis, S., McCormick, P. A., & Docherty, J. R. (2008).[2][3] Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat. European Journal of Pharmacology, 590(1-3), 322-326.[3][4][5][6]

  • Groszmann, R. J., & Abraldes, J. G. (2015). Portal hypertension: From bedside to bench. Journal of Clinical Gastroenterology, 49, S8-S13. (Contextual grounding for microsphere technique).

  • Vorobioff, J., et al. (1996). Hemodynamic evaluation of octreotide in patients with portal hypertension and variceal bleeding. Gastroenterology. (Contextual comparison for vasoconstrictors).

Sources

Comparative

Comparative Guide: BAY 73-1449 vs. Standard IP Receptor Antagonists

Executive Summary BAY 73-1449 is a highly potent, selective small molecule antagonist targeting the Prostacyclin Receptor (IP) .[1][2][3] Unlike its predecessors, such as the widely used tool compound RO1138452 (CAY10441...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BAY 73-1449 is a highly potent, selective small molecule antagonist targeting the Prostacyclin Receptor (IP) .[1][2][3] Unlike its predecessors, such as the widely used tool compound RO1138452 (CAY10441) , BAY 73-1449 exhibits sub-nanomolar potency (


 nM) and has been specifically characterized in the context of hemodynamic modulation, particularly for portal hypertension .

This guide provides a head-to-head technical comparison of BAY 73-1449 against RO1138452, detailing mechanistic differences, quantitative benchmarking, and a validated experimental protocol for assessing IP receptor antagonism via cAMP accumulation assays.[1]

Part 1: Mechanistic Profiling & Signaling Architecture[1]

Mechanism of Action

The IP receptor is a G-protein-coupled receptor (GPCR) that couples primarily to


.[1] Upon activation by its endogenous ligand Prostacyclin (

)
or stable analogs (e.g., Iloprost , Cicaprost ), the receptor induces a conformational change that activates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP).
  • Agonists (e.g., Iloprost): Drive vasodilation and inhibit platelet aggregation via PKA activation.[4]

  • Antagonists (BAY 73-1449, RO1138452): Competitively block the orthosteric binding site, preventing

    
     coupling and subsequent cAMP accumulation.[1] In pathological states like portal hypertension, this antagonism constricts splanchnic vessels, reducing collateral blood flow.[4]
    
Signaling Pathway Diagram

The following diagram illustrates the IP receptor signaling cascade and the precise intervention point of BAY 73-1449.

IP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol PGI2 PGI2 / Iloprost (Agonist) IPR IP Receptor (GPCR) PGI2->IPR Activates BAY BAY 73-1449 (Antagonist) BAY->IPR Blocks Gs Gs Protein IPR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Effect Vasodilation / Anti-Aggregation PKA->Effect Induces

Caption: BAY 73-1449 competitively binds the IP Receptor, blocking Gs-mediated Adenylyl Cyclase activation and preventing cAMP accumulation.[1]

Part 2: Quantitative Benchmarking

The table below contrasts BAY 73-1449 with RO1138452 , the historical standard for IP receptor antagonism.

FeatureBAY 73-1449 RO1138452 (CAY10441) Scientific Implications
Primary Target IP Receptor (Antagonist)IP Receptor (Antagonist)Both target the same receptor, but potency differs significantly.[1]
Potency (

)
< 0.1 nM (cAMP assay)~7 - 100 nM (Assay dependent)BAY 73-1449 is significantly more potent, allowing for lower dosing and reduced risk of off-target effects.[1]
Binding Affinity (

)
High (Sub-nanomolar)9.3 (Platelets) / 8.7 (Recombinant)RO1138452 has high affinity, but BAY 73-1449's functional potency is superior in comparative contexts.[1]
Selectivity Highly Selective (>1000x vs other prostanoids)Selective vs EP/DP/TP, but hits Imidazoline

(

8.3)
RO1138452 has a known off-target liability at Imidazoline receptors; BAY 73-1449 is preferred for pure IP interrogation.[1]
In Vivo Application Portal Hypertension (Splanchnic vasoconstriction)Analgesia, Inflammation, ThrombosisBAY 73-1449 reduces splenic shunt flow without affecting mesenteric inflow; RO is used broadly for pain/inflammation models.[1]
Chemical Class Sulfonamide derivativeImidazoline derivativeDistinct chemical scaffolds reduce the likelihood of overlapping off-target profiles.

Key Insight: While RO1138452 is a robust tool compound, its affinity for Imidazoline


 receptors (

8.[4]3) can confound data in neurological or cardiovascular studies.[4] BAY 73-1449 offers a cleaner pharmacological profile with higher potency.[1][4]

Part 3: Experimental Validation Protocol

Protocol: Comparative cAMP Inhibition Assay

To objectively compare BAY 73-1449 and RO1138452, a functional cAMP accumulation assay in HEL (Human Erythroleukemia) cells (which endogenously express IP receptors) is the gold standard.[1]

Materials
  • Cell Line: HEL 92.1.7 (ATCC TIB-180).[1][4]

  • Agonist (Inducer): Iloprost (stable PGI2 analog) or Cicaprost.[1][4]

  • Detection: HTRF cAMP kit (e.g., Cisbio/Revvity) or Bioluminescent GloSensor.[4]

  • Buffer: HBSS + 20 mM HEPES + 500

    
    M IBMX (PDE inhibitor).[1][4]
    
Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEL cells and resuspend in stimulation buffer containing IBMX.[4]

    • Seed 2,000–5,000 cells/well in a white 384-well low-volume plate.

  • Antagonist Pre-treatment (Inhibition Phase):

    • Prepare serial dilutions of BAY 73-1449 (Start 100 nM, 1:3 dilution) and RO1138452 (Start 10

      
      M, 1:3 dilution).
      
    • Add 5

      
      L of antagonist to cells.[4]
      
    • Incubate for 15–30 minutes at Room Temperature (RT).

  • Agonist Challenge (Stimulation Phase):

    • Add 5

      
      L of Iloprost  at its 
      
      
      
      concentration (typically ~10–30 nM for HEL cells).
    • Note: Using

      
       ensures a robust signal window to measure inhibition.[4]
      
    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.[1]

    • Incubate 1 hour.

    • Read FRET signal (665 nm / 620 nm ratio).

  • Data Analysis:

    • Normalize data: 0% Activity = Basal (No Agonist), 100% Activity = Iloprost alone.

    • Calculate

      
       using a 4-parameter logistic regression.
      
Experimental Workflow Diagram

cAMP_Assay_Protocol Step1 1. Seed HEL Cells + IBMX Buffer Step2 2. Add Antagonist (BAY 73-1449 vs RO) 15 min Pre-incubation Step1->Step2 Step3 3. Add Agonist (Iloprost @ EC80) 30 min Stimulation Step2->Step3 Step4 4. Lysis & Detection (HTRF Reagents) Step3->Step4 Step5 5. Read Output (FRET Ratio 665/620nm) Step4->Step5

Caption: Workflow for determining IC50 of IP antagonists using a functional cAMP readout in HEL cells.

Part 4: References

  • TargetMol. (2024). BAY 73-1449: Prostacyclin Receptor Antagonist Product Monograph. Retrieved from [1]

  • Jones, R. L., Wise, H., Clark, R., et al. (2006).[4][5] Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[6][7][8] British Journal of Pharmacology, 149(1), 110–120.[4][5][7] Retrieved from [1]

  • MedChemExpress. (2024).[1][4] BAY 73-1449 Product Information and Biological Activity. Retrieved from [1]

  • Clark, R. D., et al. (2004).[4][8] Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists.[1][5] Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.[1][4][5] Retrieved from [1]

  • Revvity. (2025). cAMP - Guide to optimizing antagonists of Gs coupled receptors. Retrieved from [1]

Note on Nomenclature: Researchers should be careful not to confuse BAY 73-1449 (IP Antagonist) with BAY 73-6691 (a PDE9 inhibitor) or BAY 87-2243 (HIF-1


 inhibitor).[1] Always verify the CAS number (693790-96-4 for BAY 73-1449) before procurement.[1]

Sources

Validation

Translational Assessment Guide: BAY 73-1449 in Portal Hypertension Studies

Executive Summary BAY 73-1449 is a highly potent, selective Prostacyclin Receptor (IP) Antagonist .[1][2][3] Unlike the majority of prostacyclin-targeted therapies which are agonists designed to treat Pulmonary Arterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

BAY 73-1449 is a highly potent, selective Prostacyclin Receptor (IP) Antagonist .[1][2][3] Unlike the majority of prostacyclin-targeted therapies which are agonists designed to treat Pulmonary Arterial Hypertension (e.g., Selexipag), BAY 73-1449 is utilized in research to counteract the pathological splanchnic vasodilation associated with Portal Hypertension (PHT) and liver cirrhosis.

This guide critically assesses the translational potential of BAY 73-1449, comparing its efficacy against research standards (RO1138452) and clinical standards (Non-selective Beta Blockers). While exhibiting nanomolar potency (IC50 < 0.1 nM), translational studies reveal a complex hemodynamic profile where the compound effectively reduces collateral shunt flow but struggles to significantly lower total portal pressure in monotherapy.

Part 1: Mechanism of Action & Rationale

The Pathophysiological Paradox

To understand the utility of BAY 73-1449, one must understand the "Hyperdynamic Circulation" of cirrhosis.

  • Normal State: Prostacyclin (PGI2) binds the IP receptor, elevating cAMP and causing vasodilation.[4]

  • Cirrhotic State: Portal hypertension triggers an overproduction of PGI2 in the splanchnic (gut) vasculature.

  • Consequence: Excessive vasodilation increases blood inflow to the portal vein, exacerbating pressure.[5]

  • Intervention: BAY 73-1449 blocks the IP receptor, theoretically reversing this vasodilation and reducing portal inflow.

Signaling Pathway Diagram

The following diagram illustrates the specific blockade point of BAY 73-1449 within the Gs-coupled signaling cascade.

IP_Receptor_Signaling PGI2 Prostacyclin (PGI2) (Endogenous Ligand) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates Gs Gs Protein IP_Rec->Gs Couples BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks (IC50 < 0.1nM) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Splanchnic Vasodilation (Increased Portal Inflow) PKA->Response Phosphorylation Cascade

Caption: BAY 73-1449 acts as a competitive antagonist at the IP receptor, preventing the PGI2-mediated cAMP surge that drives splanchnic vasodilation.

Part 2: Comparative Analysis

Researchers must often choose between specific tools (BAY 73-1449, RO1138452) and clinical benchmarks (Carvedilol).

Table 1: Performance & Specification Comparison
FeatureBAY 73-1449 RO1138452 (CAY10441) Carvedilol (Standard of Care)
Primary Target IP Receptor (Antagonist)IP Receptor (Antagonist)

Adrenergic Receptors
Potency (IC50/Ki) < 0.1 nM (Human HEL cells)~1-2 nM (Platelet Aggregation)~1 nM (

-blockade)
Selectivity Highly Selective (>1000x vs EP receptors)High, but lower affinity than BAYLow (Non-selective profile)
In Vivo Effect (Portal Flow) Reduces Shunt Flow specificallyReduces general vasodilationReduces Portal Inflow & Resistance
Translational Status Preclinical (Stalled)Preclinical (Research Tool)FDA Approved (Clinical Standard)
Key Limitation Fails to significantly lower mesenteric inflow in chronic models.Rapid metabolism in vivo.Systemic hypotension (side effect).
Causality Insight: Why did BAY 73-1449 stall?

While BAY 73-1449 is chemically superior in potency (


 nM), translational studies (e.g., Docherty et al.) highlighted a critical physiological redundancy. Blocking the IP receptor reduced blood flow through collateral shunts (splenic vessels), but the mesenteric arteries (feeding the gut) possessed compensatory mechanisms (likely NO or Glucagon mediated) that maintained high inflow despite IP blockade. Thus, it failed to achieve the primary clinical endpoint: reduction of Portal Pressure. 

Part 3: Critical Experimental Protocols

To validate BAY 73-1449 in a new study, the following protocols are established standards.

Protocol A: In Vitro Potency Validation (cAMP Assay)

Purpose: To confirm the antagonist potency (IC50) against a known agonist (Iloprost).

  • Cell Line: Human Erythroleukemia (HEL) cells (High endogenous IP receptor expression).

  • Preparation: Wash cells in HBSS containing 1 mM IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Pre-incubation: Incubate cells with BAY 73-1449 (Concentration range:

    
     to 
    
    
    
    M) for 30 minutes at 37°C.
  • Stimulation: Add Iloprost (synthetic IP agonist) at a fixed EC80 concentration (typically 10-100 nM). Incubate for 15 minutes.

  • Lysis & Detection: Lyse cells using 0.1M HCl. Quantify cAMP using a competitive ELISA or TR-FRET kit.

  • Data Analysis: Plot % Inhibition vs. Log[BAY 73-1449].

    • Success Criterion: IC50 must be

      
       nM.[1][2]
      
Protocol B: In Vivo Portal Hypertension Assessment (PVL Model)

Purpose: To assess hemodynamic efficacy in a hyperdynamic circulation model.

  • Induction (Day 0): Perform partial Portal Vein Ligation (PVL) in Wistar rats to induce portal hypertension.

    • Control: Sham-operated rats.

  • Treatment (Day 1-7): Administer BAY 73-1449 (1-5 mg/kg, s.c. or i.v.) daily.[1]

  • Hemodynamic Measurement (Day 8):

    • Anesthetize rat (Sodium Pentobarbitone).

    • Microsphere Technique: Inject radioactive microspheres (

      
      , 
      
      
      
      ) into the left ventricle to measure cardiac output distribution.
    • Cannulation: Cannulate the ileocolic vein to measure Portal Venous Pressure (PVP) .

  • Readouts:

    • Mesenteric Inflow: Calculate blood flow to the small intestine.

    • Shunt Fraction: Calculate the % of microspheres bypassing the liver (trapped in lungs).

    • Critical Observation: BAY 73-1449 typically reduces splenic shunt flow but may not significantly alter PVP compared to vehicle.

Part 4: Translational Gap & Future Directions

The translational disconnect for BAY 73-1449 lies in the "Shunt vs. Inflow" dichotomy.

  • The Success: It effectively constricts collateral vessels (shunts), which could theoretically reduce the risk of variceal bleeding.

  • The Failure: It does not sufficiently constrict the mesenteric arterioles. In portal hypertension, the gut vasculature becomes hyposensitive to vasoconstrictors.

  • Future Application: BAY 73-1449 holds potential not as a monotherapy, but as an adjunct therapy . Combining it with a Beta-blocker (which reduces cardiac output) or a NOS inhibitor might unlock its potential by targeting multiple vasodilation pathways simultaneously.

Workflow: Translational Decision Tree

Translational_Decision Start Evaluate BAY 73-1449 Target Target: IP Receptor Start->Target Effect Effect: Vasoconstriction Target->Effect Branch1 Monotherapy? Effect->Branch1 Branch2 Combination? Effect->Branch2 Result1 Reduces Shunt Flow NO drop in Portal Pressure Branch1->Result1 Clinical Failure Result2 Potential Synergy (w/ Beta Blockers) Branch2->Result2 Research Opportunity

Caption: Decision matrix for utilizing BAY 73-1449. Monotherapy is likely insufficient for PHT; combination strategies represent the viable translational path.

References

  • Docherty, J. R., Bexis, S., & McCormick, P. A. (2008). Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat.[6] Pharmacology.[3][6][7][8][9][10]

  • Stitham, J., et al. (2007). Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations. Prostaglandins & Other Lipid Mediators.[9][11]

  • Gomez-Arroyo, J., et al. (2015). The prostacyclin pathway in pulmonary arterial hypertension: clinical relevance and future directions. European Respiratory Journal. (Context on IP signaling).

  • Trebino, C. E., et al. (2003). Redefining the role of prostacyclin in inflammation and pain using IP receptor antagonist RO1138452. Proceedings of the National Academy of Sciences.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profile and Logistical Data

Comprehensive Operational and Disposal Guide for BAY 73-1449: Best Practices in Chemical Handling As a Senior Application Scientist, I recognize that handling highly potent research chemicals requires more than just foll...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for BAY 73-1449: Best Practices in Chemical Handling

As a Senior Application Scientist, I recognize that handling highly potent research chemicals requires more than just following a basic safety data sheet. It requires a deep understanding of the compound’s physicochemical behavior, its biological mechanism, and the downstream logistical impact of your experimental design.

BAY 73-1449 is a highly potent and selective 1[1]. Because it exhibits an IC50 of less than 0.1 nM and is utilized extensively in cardiovascular research—specifically for 2[2]—precise handling, formulation, and disposal protocols are critical to protect both laboratory personnel and the environment.

Understanding the physicochemical properties of BAY 73-1449 is the first step in designing a safe handling and disposal strategy. The compound is highly lipophilic, necessitating specific organic solvents for stock solution preparation.

Table 1: Quantitative Physicochemical Properties of BAY 73-1449

PropertySpecification
Chemical Name (IUPAC) 3[3]
CAS Number 4[4]
Molecular Formula 3[3]
Molecular Weight 4[4]
Solubility 5[5]
Storage (Solid) 1[1]
Storage (Liquid Stock) 1[1]

Part 2: Mechanistic Pathway and Experimental Workflow

Mechanistic Rationale BAY 73-1449 directly antagonizes the IP receptor. Normally, prostacyclin (PGI2) binds to the IP receptor, activating Gs proteins, which stimulates adenylyl cyclase to produce cAMP, leading to vasodilation. By blocking this receptor, BAY 73-1449 acutely 2 without significantly affecting mesenteric inflow[2].

IP_Pathway PGI2 Prostacyclin (PGI2) IP_Rec IP Receptor PGI2->IP_Rec Binds BAY BAY 73-1449 (Antagonist) BAY->IP_Rec Blocks (IC50 < 0.1 nM) Gs Gs Protein IP_Rec->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Vasodilation Vasodilation / Shunt Flow cAMP->Vasodilation Induces

Mechanistic pathway showing BAY 73-1449 blocking PGI2-mediated IP receptor activation.

Experimental Workflow: Preparation of In Vivo Formulations To ensure reproducibility and maintain scientific integrity, follow this self-validating protocol for preparing a 1 for intraperitoneal (i.p.) or intravenous (i.v.) injection[1].

  • Stock Solution Preparation : Weigh out the required amount of BAY 73-1449 powder. Dissolve in 100% anhydrous DMSO to achieve a concentration of 20.8 mg/mL. Causality Check: DMSO is required because the compound's highly lipophilic structure prevents direct dissolution in aqueous buffers. 5 to achieve a completely clear solution[5]. Visually verify the absence of particulates against a light background before proceeding.

  • Vehicle Preparation : Prepare a 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in physiological saline. Causality Check: SBE-β-CD acts as an inclusion complexing agent, encapsulating the hydrophobic drug and preventing it from crashing out of solution when introduced to the aqueous bloodstream.

  • Working Solution Formulation : Add 100 μL of the DMSO stock solution dropwise to 900 μL of the 20% SBE-β-CD saline solution while vortexing continuously. Validation: The final solution should be a uniform suspension or clear solution at 2.08 mg/mL. If your continuous dosing period exceeds 15 days,1 (10% DMSO / 90% Corn Oil) to prevent injection site necrosis[1].

Part 3: Proper Disposal Procedures

BAY 73-1449 must be treated as hazardous chemical waste. Under the Globally Harmonized System (GHS), it falls under6[6]. Because the compound contains only carbon, hydrogen, nitrogen, and oxygen, it is classified strictly as Non-Halogenated Organic Waste .

Step-by-Step Disposal Protocol

  • Segregation : Never mix BAY 73-1449 waste with halogenated solvents (e.g., chloroform, dichloromethane) or strong oxidizing agents.

  • Liquid Waste :

    • Collect all DMSO, SBE-β-CD, and Corn Oil solutions containing BAY 73-1449 in a high-density polyethylene (HDPE) carboy specifically designated for "Non-Halogenated Organic Solvents."

    • Causality Check: HDPE is chemically resistant to DMSO. Mixing with incompatible waste streams (like nitric acid) can cause violent exothermic reactions.

    • Label the container clearly with the full chemical name, solvent composition, and the date of first accumulation.

  • Solid Waste :

    • Contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and gloves) must be placed in a rigid, puncture-resistant container lined with a chemical waste bag.

    • Seal the bag when 3/4 full and label as "Solid Hazardous Waste - Trace Organics."

  • Final Disposition : Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The standard destruction method for this class of compound is high-temperature incineration.

Disposal_Workflow Start BAY 73-1449 Waste Generated Decision Waste Type? Start->Decision Solid Solid Waste (Tips, Vials, Gloves) Decision->Solid Consumables Liquid Liquid Waste (DMSO, Corn Oil, Saline) Decision->Liquid Solutions Solid_Bin Solid Hazardous Waste Bin Solid->Solid_Bin Liquid_Bin Non-Halogenated Solvent Carboy (HDPE) Liquid->Liquid_Bin Labeling Apply GHS Labels (P501 Compliance) Solid_Bin->Labeling Liquid_Bin->Labeling EHS EHS Pickup & High-Temp Incineration Labeling->EHS

Step-by-step logical workflow for the segregation, labeling, and disposal of BAY 73-1449 waste.

Part 4: Spill Response and Decontamination

In the event of an accidental spill, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Personal Protective Equipment (PPE) : Ensure you are wearing a fitted lab coat, safety goggles, and nitrile gloves. Causality Check: Double-gloving is highly recommended when cleaning up DMSO solutions, as DMSO rapidly penetrates single-layer nitrile and will carry dissolved BAY 73-1449 directly through the skin barrier.

  • Solid Powder Spill :

    • Do not sweep, as this generates aerosolized dust.

    • Gently cover the powder with damp absorbent paper (using water or a mild detergent solution) to suppress dust.

    • Scoop the material using a non-sparking spatula into a designated solid waste container.

  • Liquid Spill (DMSO/Oil Solutions) :

    • Contain the spill using inert absorbent materials (e.g., vermiculite, sand, or specialized chemical spill pads). Do not use combustible materials like paper towels for large organic solvent spills.

    • Once absorbed, transfer the material to a solid waste container.

  • Decontamination : Wash the affected surface with a detergent solution, followed by a wipe-down with 70% isopropanol to remove any lingering lipophilic residue. Dispose of all cleanup materials as hazardous solid waste.

References

  • [1] MedChemExpress. "BAY 73-1449 | Prostacyclin Receptor Antagonist". MedchemExpress.com. URL:

  • [5] TargetMol. "BAY 73-1449". TargetMol.com. URL:

  • [4] MedKoo Biosciences. "BAY-73-1449 | CAS#693790-96-4". MedKoo.com. URL:

  • [3] PubChem. "Bay-73-1449 | C26H23N3O3 | CID 11743147". NIH.gov. URL:

  • [6] Ambeed. "Setipiprant | ACT-129968 | Prostaglandin Receptor". Ambeed.com. URL:

  • [2] Bexis S, McCormick PA, Docherty JR. "Vascular actions of the prostacyclin receptor antagonist BAY 73-1449 in the portal hypertensive rat". ResearchGate.net (Eur J Pharmacol. 2008). URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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